4-[3-(Trifluoromethyl)phenyl]piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKSNWXGEIHOMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471384 | |
| Record name | 4-[3-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32860-17-6 | |
| Record name | 4-[3-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the 4-[3-(Trifluoromethyl)phenyl]piperidine Scaffold
An In-Depth Technical Guide to the Synthesis and Characterization of 4-[3-(Trifluoromethyl)phenyl]piperidine
The 4-phenylpiperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse pharmacological activities, particularly those targeting the central nervous system (CNS).[1][2] Piperidine-containing compounds are prevalent in over twenty classes of pharmaceuticals, underscoring their significance in drug design.[3][4] The strategic incorporation of a trifluoromethyl (CF₃) group onto the phenyl ring further enhances the drug-like properties of the scaffold. The CF₃ group is a powerful bioisostere for other functionalities and can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties.[5]
This guide provides a detailed examination of the synthesis and analytical characterization of this compound, a key building block for the development of novel therapeutics. We will explore a robust synthetic pathway, delve into the rationale behind methodological choices, and outline the comprehensive characterization required to verify the structure and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource.
Part 1: Synthesis of this compound
The synthesis of this target molecule is a multi-step process that requires careful control of reaction conditions and strategic use of protecting groups to achieve a high yield and purity. The chosen pathway involves a Grignard reaction on a protected piperidone, followed by dehydration, reduction, and deprotection.
Synthetic Strategy Overview
Our retrosynthetic analysis identifies the key carbon-carbon bond between the piperidine C4 and the phenyl ring as the primary disconnection point. This suggests a nucleophilic addition of a phenyl-organometallic reagent to a piperidone electrophile. To prevent side reactions at the piperidine nitrogen, a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine
-
Rationale: This step forms the crucial C-C bond. 3-Bromobenzotrifluoride is used to generate the Grignard reagent, which then attacks the carbonyl of N-Boc-4-piperidone. The Boc group is stable under Grignard conditions and prevents the acidic N-H from quenching the organometallic reagent.
-
Procedure:
-
To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings.
-
Add a small volume of anhydrous tetrahydrofuran (THF).
-
Add a solution of 3-bromobenzotrifluoride in anhydrous THF dropwise to initiate Grignard formation. The reaction is exothermic. Maintain a gentle reflux.
-
Once the magnesium is consumed, cool the resulting Grignard reagent solution to 0 °C.
-
Slowly add a solution of N-Boc-4-piperidone in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol, which can be purified by flash chromatography.
-
Step 2: Dehydration to N-Boc-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
-
Rationale: An acid-catalyzed elimination of water from the tertiary alcohol generates the more stable tetrasubstituted alkene. Mild acidic conditions are used to prevent premature cleavage of the Boc group.
-
Procedure:
-
Dissolve the alcohol from Step 1 in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux until no more water is collected.
-
Cool the reaction, wash with saturated sodium bicarbonate (NaHCO₃) solution and then brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The crude product is often used in the next step without further purification.
-
Step 3: Reduction to N-Boc-4-[3-(trifluoromethyl)phenyl]piperidine
-
Rationale: Catalytic hydrogenation is a clean and efficient method to reduce the double bond of the tetrahydropyridine intermediate to the desired saturated piperidine ring. Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation.
-
Procedure:
-
Dissolve the crude alkene from Step 2 in ethanol or methanol.
-
Transfer the solution to a hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.
-
Stir the reaction vigorously at room temperature for 16-24 hours or until hydrogen uptake ceases.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the pad with the solvent and concentrate the filtrate to obtain the protected piperidine.
-
Step 4: Deprotection to this compound
-
Rationale: The Boc group is acid-labile and can be cleanly removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
-
Procedure:
-
Dissolve the N-Boc protected piperidine from Step 3 in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add an excess of trifluoroacetic acid (TFA) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product, this compound. The product can be further purified by chromatography or crystallization of its salt form (e.g., hydrochloride).
-
Part 2: Analytical Characterization
Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive analytical profile.
Expected Analytical Data
The following table summarizes the expected data for this compound.
| Technique | Parameter | Expected Result |
| Molecular Formula | - | C₁₂H₁₄F₃N |
| Molecular Weight | - | 229.24 g/mol |
| Mass Spectrometry | [M+H]⁺ (ESI-HRMS) | m/z 230.1151 (Calculated: 230.1156)[6] |
| ¹H NMR | Chemical Shift (δ) | ~7.4-7.6 ppm (m, 4H, Ar-H), ~3.1-3.2 ppm (m, 2H, piperidine C2/C6-Heq), ~2.7-2.8 ppm (m, 2H, piperidine C2/C6-Hax), ~2.5-2.6 ppm (m, 1H, piperidine C4-H), ~1.7-1.9 ppm (m, 4H, piperidine C3/C5-H), ~1.6 ppm (br s, 1H, N-H) |
| ¹³C NMR | Chemical Shift (δ) | ~145 ppm (Ar C-C4), ~130 ppm (q, Ar C-CF₃), ~129 ppm (Ar CH), ~125 ppm (q, CF₃), ~123 ppm (Ar CH), ~122 ppm (Ar CH), ~46 ppm (Piperidine C2/C6), ~44 ppm (Piperidine C4), ~33 ppm (Piperidine C3/C5) |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -62 ppm (s, 3F, -CF₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3350 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2930, 2850 (Aliphatic C-H stretch), ~1600, 1450 (Aromatic C=C stretch), ~1330, 1160, 1120 (C-F stretches)[7] |
Note: NMR chemical shifts are estimates based on related structures and may vary depending on the solvent and concentration.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the spectrum over a relevant m/z range (e.g., 100-500) to determine the exact mass of the protonated molecular ion [M+H]⁺.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Place a small amount of the neat liquid or solid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectrum provides information about the functional groups present in the molecule.[8]
-
Part 3: Applications and Significance in Drug Discovery
The this compound scaffold is a privileged structure in the design of CNS-active agents. Derivatives have been explored for a variety of biological targets. For instance, modifications of the piperidine nitrogen have led to the discovery of potent mu-opioid receptor agonists for pain management.[9] Furthermore, this core is present in compounds designed as selective serotonin reuptake inhibitors (SSRIs) and other modulators of monoamine transporters, which are critical for treating depression and other psychiatric disorders.[1] The presence of the trifluoromethyl group often imparts favorable pharmacokinetic properties, making this a valuable building block for lead optimization campaigns in drug discovery.
References
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jelsciences.com [jelsciences.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectra-analysis.com [spectra-analysis.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties and Stability of 4-[3-(Trifluoromethyl)phenyl]piperidine
Executive Summary: 4-[3-(Trifluoromethyl)phenyl]piperidine is a critical chemical intermediate and structural motif in modern medicinal chemistry. Its architecture, combining a basic piperidine ring with an electronically modified phenyl group, makes it a versatile scaffold for developing a wide range of therapeutic agents, particularly those targeting the central nervous system.[1][2] The presence of the meta-substituted trifluoromethyl (CF₃) group profoundly influences the molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profiles.[3][4] This technical guide offers an in-depth analysis of the compound's core chemical properties, reactivity, and stability profile. It provides researchers and drug development professionals with a foundational understanding of its behavior, predicted degradation pathways, and a practical protocol for assessing its stability under stress conditions.
Introduction to a Privileged Scaffold in Drug Design
The 4-phenylpiperidine framework is a cornerstone in pharmaceutical development, forming the core of numerous approved drugs.[2] Its conformational flexibility and the basicity of the piperidine nitrogen allow for potent and specific interactions with a variety of biological targets. The strategic incorporation of a trifluoromethyl (CF₃) group onto the phenyl ring is a widely employed tactic in drug design to enhance a molecule's therapeutic potential.[4]
The CF₃ group is a potent electron-withdrawing group and a bioisostere of a methyl group, but with significantly different electronic properties and higher lipophilicity. These characteristics impart several advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative metabolism, prolonging the drug's half-life.[5]
-
Increased Lipophilicity: This can improve a compound's ability to cross cellular membranes, including the blood-brain barrier.[4][6]
-
Modulation of Basicity (pKa): The inductive effect of the CF₃ group alters the electron density of the entire molecule, including the distant piperidine nitrogen, thereby tuning its ionization state at physiological pH.[5]
-
Improved Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to more favorable interactions within the binding pockets of target proteins.[4]
This compound, therefore, represents a key building block that combines the proven utility of the piperidine scaffold with the property-enhancing effects of the trifluoromethyl group.
Core Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value / Description | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 32860-17-6 (Free Base) | [7] |
| 6652-16-0 (Hydrochloride Salt) | [8] | |
| Molecular Formula | C₁₂H₁₄F₃N | [9] |
| Molecular Weight | 229.24 g/mol | [9] |
| Computed XLogP3 | 2.9 | [9] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [10] |
| Hydrogen Bond Donor Count | 1 | [10] |
| Hydrogen Bond Acceptor Count | 1 | [10] |
Basicity and pKa
The secondary amine within the piperidine ring imparts basic properties to the molecule. However, the strongly electron-withdrawing trifluoromethyl group on the phenyl ring exerts a significant distal inductive effect (-I), pulling electron density away from the piperidine nitrogen. This reduction in electron density lowers the basicity of the amine compared to unsubstituted 4-phenylpiperidine.
Consequently, the pKa of the conjugate acid of this compound is expected to be lower than that of its non-fluorinated analog. While the precise experimental pKa value is not widely published and should be determined empirically for critical applications, this modulation is a key feature to consider during salt formation, formulation development, and modeling of receptor-ligand interactions.
Solubility Profile
The molecule's structure confers a predominantly lipophilic character, driven by the phenyl ring and the CF₃ group.[6] This suggests good solubility in a range of organic solvents such as dichloromethane, methanol, and DMSO.
Its solubility in aqueous media is limited but highly pH-dependent. In acidic conditions, the piperidine nitrogen becomes protonated, forming a cationic species that is significantly more water-soluble. For this reason, the compound is often synthesized, stored, and sold as its hydrochloride salt, which exhibits improved handling and aqueous solubility characteristics.[8]
Chemical Reactivity and Stability Profile
The chemical stability of this compound is robust under standard storage conditions, particularly when stored as the hydrochloride salt in a cool, dry, and dark environment.[8] However, like all complex organic molecules, it is susceptible to degradation under specific stress conditions. Understanding its potential degradation pathways is crucial for ensuring the integrity of drug substances and products.
Predicted Degradation Pathways
The primary sites of reactivity and potential degradation are the piperidine ring, specifically the secondary amine and adjacent carbons, and the aromatic ring system.
-
Oxidative Degradation: The piperidine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide. More aggressive oxidation or radical-initiated processes could result in ring-opening products.[11][12] The C-H bonds on the piperidine ring, particularly at the C4 position adjacent to the phenyl ring, could also be targets for oxidation.
-
Photolytic Degradation: Exposure to high-energy light, especially UV radiation, can provide the energy to initiate free-radical degradation pathways.[11] While the aromatic ring provides some chromophoric character, specific photostability studies are required to quantify this risk.
-
Thermal and pH Stress: The C-N and C-C bonds in the core structure are thermally stable under typical pharmaceutical processing and storage temperatures. The molecule is largely stable to hydrolysis across a wide pH range. However, exposure to extreme pH (highly acidic or alkaline) combined with elevated temperatures could potentially catalyze unforeseen degradation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 3. jelsciences.com [jelsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-(3-(Trifluoromethyl)Phenyl)Piperidine | CAS 32860-17-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-(4-(Trifluoromethyl)phenyl)piperidine | C12H14F3N | CID 12440702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Core Mechanism of Action of 4-[3-(Trifluoromethyl)phenyl]piperidine
Authored by: Gemini, Senior Application Scientist
Introduction: The 4-[3-(trifluoromethyl)phenyl]piperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of pharmacologically active agents.[1] The strategic incorporation of a trifluoromethyl group on the phenyl ring significantly influences the physicochemical properties of these molecules, enhancing metabolic stability, membrane permeability, and binding affinity to various biological targets.[2] This guide provides a comprehensive exploration of the core mechanism of action associated with this versatile scaffold, with a primary focus on its well-documented role as a modulator of the dopamine transporter (DAT). While derivatives of this scaffold have shown activity at other targets, including serotonin and opioid receptors, its interaction with DAT represents a key area of research and therapeutic interest.[3][4][5]
The Dopamine Transporter as a Primary Target
The central nervous system activity of many this compound derivatives is primarily attributed to their interaction with the dopamine transporter (DAT).[2] DAT is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, a critical process for terminating dopaminergic neurotransmission. By inhibiting DAT, these compounds effectively increase the extracellular concentration and prolong the residence time of dopamine in the synapse. This enhancement of dopaminergic signaling underlies the therapeutic potential of these compounds in various neurological and psychiatric disorders.[2]
Downstream Signaling Cascades of DAT Inhibition
The inhibition of dopamine reuptake by this compound derivatives initiates a cascade of downstream signaling events. The elevated synaptic dopamine levels lead to increased activation of postsynaptic dopamine receptors, which are G-protein coupled receptors (GPCRs) classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[2]
-
D1-like Receptor Activation: Activation of D1-like receptors typically couples to Gαs/olf, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to alterations in gene expression.[2]
-
D2-like Receptor Activation: Conversely, D2-like receptor activation is coupled to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity.
The following diagram illustrates the simplified signaling pathway following the inhibition of the dopamine transporter.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the Trifluoromethylphenyl Piperidine Scaffold
An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 4-[3-(trifluoromethyl)phenyl]piperidine and Its Analogs
The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). This guide provides a detailed exploration of its in vitro pharmacological profile, offering insights for researchers, scientists, and drug development professionals. The unique combination of the piperidine ring and the trifluoromethylphenyl moiety confers specific physicochemical properties that are highly advantageous for drug design.
The piperidine ring is a prevalent heterocyclic motif found in a vast number of pharmaceuticals and natural products.[1] Its saturated, six-membered ring structure provides a rigid, three-dimensional framework that can be precisely decorated with various substituents to achieve desired interactions with biological targets. It often contains a basic nitrogen atom, which is typically protonated at physiological pH, allowing for key ionic interactions with acidic residues in receptor or enzyme binding pockets.
The addition of a trifluoromethyl (CF₃) group to the phenyl ring introduces profound effects on the molecule's properties. The CF₃ group is a potent electron-withdrawing group and a strong lipophilic substituent. This increased lipophilicity can enhance the molecule's ability to cross biological membranes, including the blood-brain barrier, a critical feature for CNS-active drugs.[1][2] Furthermore, the CF₃ group can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.[1] The strategic placement of the CF₃ group at the meta-position of the phenyl ring, as in the title compound, critically influences the molecule's conformation and its binding affinity for specific biological targets.[1]
This guide synthesizes the available data to build a comprehensive profile of this chemical class, focusing on its interactions with key CNS targets, including monoamine transporters and G-protein coupled receptors (GPCRs). We will delve into binding affinities, functional activities, and potential enzymatic interactions, supported by detailed experimental protocols and data summaries to provide a robust, self-validating resource for the scientific community.
Section 1: Receptor and Transporter Binding Affinity
The primary mechanism of action for many CNS-active compounds is their direct binding to specific receptors and transporters. The affinity, measured as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in competitive binding assays, is a critical parameter that dictates potency. Derivatives of the this compound scaffold have been shown to interact with a range of targets, most notably the monoamine transporters.
Monoamine Transporter Binding Profile
Monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are primary targets for drugs treating depression, ADHD, and substance abuse disorders.[3][4] The affinity of piperidine-based compounds for these transporters is highly dependent on the specific substitutions on both the piperidine nitrogen and the phenyl ring.[5][6]
While specific data for the unsubstituted parent compound this compound is limited, extensive structure-activity relationship (SAR) studies on closely related analogs provide a clear picture of the scaffold's potential. Generally, piperidine derivatives show a propensity for high-affinity binding to these transporters.[7][8][9]
GPCR Binding Profile
Beyond transporters, this scaffold has been explored for its activity at various GPCRs. For instance, different structural variants have shown significant affinity for serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) and histamine H₃ receptors.[10][11][12] A trifluoromethylphenyl piperazine derivative, a close structural relative, was found to have high affinity (Kᵢ = 0.5 nM) for 5-HT₁ₐ sites.[11] Another analog, ACP-103, which contains a substituted piperidine core, is a potent 5-HT₂ₐ inverse agonist with a pKᵢ of 9.3.[10]
Summary of Binding Affinity Data for Representative Analogs
The following table summarizes binding affinity data for various compounds containing the trifluoromethylphenyl piperidine or closely related scaffolds. This data illustrates the versatility of the core structure and its potential for high-affinity interactions with multiple CNS targets.
| Compound/Analog Name | Target | Kᵢ (nM) | IC₅₀ (nM) | Source |
| 1-(4-(trifluoromethyl)benzyl)piperidin-4-amine derivative (6d) | DAT | 190 | - | [4] |
| 1-(4-(trifluoromethyl)benzyl)piperidin-4-amine derivative (6d) | SERT | 1630 | - | [4] |
| 1-(4-(trifluoromethyl)benzyl)piperidin-4-amine derivative (6d) | NET | 186 | - | [4] |
| 1-[2-(3-bromoacetamidophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine | 5-HT₁ₐ | 0.5 | - | [11] |
| 1-[2-(3-bromoacetamidophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine | 5-HT₁B | 146 | - | [11] |
| 1-[2-(3-bromoacetamidophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine | 5-HT₂ | 41 | - | [11] |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine | DAT, SERT, NET | Little Affinity | - | [7] |
| 1-{4-[1-(7-Phenoxyheptyl)piperidin-4-yl]butyl}-1-[4-(trifluoromethyl)benzyl]guanidine (2b) | Histamine H₃ | pA₂ = 8.35 | - | [12] |
| ACP-103 (N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-...) | 5-HT₂ₐ | pKᵢ = 9.3 | - | [10] |
| ACP-103 (N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-...) | 5-HT₂C | pKᵢ = 8.8 | - | [10] |
Note: Data is presented for structurally related compounds to illustrate the pharmacological potential of the core scaffold. Kᵢ values represent the inhibition constant, IC₅₀ values represent the half-maximal inhibitory concentration, and pA₂ is the negative logarithm of the antagonist concentration that necessitates a 2-fold increase in agonist concentration to elicit the same response.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol describes a standard method for determining the binding affinity of a test compound for a specific target, such as the dopamine transporter (DAT), using a radiolabeled ligand.[1]
Objective: To determine the Kᵢ of a test compound by measuring its ability to compete with a known radioligand for binding to membranes prepared from cells expressing the target protein.
Materials:
-
Cell Membranes: Membranes from a stable cell line (e.g., HEK-293) expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).[1]
-
Test Compound: this compound or its analog, dissolved in DMSO and serially diluted.
-
Equipment: 96-well plates, filtration apparatus, glass fiber filters, scintillation vials, liquid scintillation cocktail, and a scintillation counter.
Methodology:
-
Preparation: Thaw the hDAT-expressing cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1% to avoid interference.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, assay buffer, and [³H]WIN 35,428 at a concentration near its Kₔ.
-
Non-specific Binding: Cell membranes, non-specific binding control (e.g., 10 µM GBR 12909), and [³H]WIN 35,428.
-
Competition Binding: Cell membranes, a specific concentration of the test compound, and [³H]WIN 35,428.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in buffer). This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add liquid scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Causality and Trustworthiness: This protocol is a self-validating system. The inclusion of total and non-specific binding controls ensures that the measured signal is target-specific. Using a well-characterized radioligand and performing the experiment to equilibrium are critical for obtaining an accurate Kᵢ value. The Cheng-Prusoff correction accounts for the competitive interaction between the test compound and the radioligand, providing a true measure of affinity.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Section 2: In Vitro Functional Activity
Functional assays determine the biological consequence of a compound binding to its target. A compound can act as an inhibitor, an agonist (activating the target), an antagonist (blocking the agonist), or an inverse agonist (reducing the basal activity of the target).
Monoamine Transporter Uptake Inhibition
For monoamine transporters, the key functional measure is the inhibition of neurotransmitter reuptake. Compounds that bind to DAT, SERT, or NET typically block the transport of dopamine, serotonin, or norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of the neurotransmitter. The potency of uptake inhibition is highly correlated with binding affinity for many compounds.[13]
GPCR Functional Modulation
For GPCRs, functional activity is often assessed by measuring changes in second messenger signaling pathways. For example, inverse agonism at the 5-HT₂ₐ receptor, as seen with the related compound ACP-103, is measured by the compound's ability to reduce the receptor's constitutive (basal) activity.[10] Similarly, antagonism at the histamine H₃ receptor is determined by the compound's ability to block the effects of a known H₃ agonist.[12]
Summary of Functional Activity Data for Representative Analogs
| Compound/Analog Name | Target | Functional Effect | Potency (pIC₅₀ / EC₅₀ / pA₂) | Source |
| ACP-103 | 5-HT₂ₐ | Inverse Agonist | pIC₅₀ = 8.7 | [10] |
| ACP-103 | 5-HT₂C | Inverse Agonist | pIC₅₀ = 7.1 | [10] |
| 1-{4-[1-(7-Phenoxyheptyl)piperidin-4-yl]butyl}-1-[4-(trifluoromethyl)benzyl]guanidine (2b) | Histamine H₃ | Antagonist | pA₂ = 8.35 | [12] |
| BF2.649 (Piperidine derivative) | Histamine H₃ | Inverse Agonist | EC₅₀ = 1.5 nM | [14] |
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
This protocol details a common method to assess the functional activity of compounds at monoamine transporters using a radiolabeled substrate.[13][15]
Objective: To measure the IC₅₀ of a test compound for inhibiting the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells expressing the corresponding transporter (e.g., hDAT).
Materials:
-
Cell Line: HEK-293 cells stably expressing hDAT.
-
Radiolabeled Substrate: [³H]Norepinephrine ([³H]NE) or another suitable substrate like [³H]Dopamine.[13]
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (or similar physiological salt solution).
-
Non-specific Uptake Control: A known potent uptake inhibitor (e.g., nisoxetine for NET) or performing the assay at 4°C.[13][15]
-
Test Compound: this compound or its analog, serially diluted.
-
Equipment: 96-well cell culture plates, multi-channel pipettors, filtration apparatus or cell harvester, scintillation counter.
Methodology:
-
Cell Culture: Plate the hDAT-expressing cells in 96-well plates and grow until they form a confluent monolayer.
-
Pre-incubation: Aspirate the culture medium and wash the cells with uptake buffer. Pre-incubate the cells for 10-15 minutes at the assay temperature (e.g., 25°C or 37°C) with various concentrations of the test compound or the non-specific uptake control.
-
Initiation of Uptake: Add the [³H]NE solution to each well to initiate the uptake reaction. The concentration of [³H]NE should be below its Kₘ for the transporter to ensure initial velocity conditions.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) during which uptake is linear with time.[13]
-
Termination of Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells multiple times with ice-cold buffer. This stops the transporter activity and removes extracellular radiolabel.
-
Cell Lysis and Quantification: Lyse the cells with a lysis buffer or detergent. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of a saturating concentration of a known inhibitor) from the total uptake (counts with no inhibitor).
-
Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Causality and Trustworthiness: This functional assay directly measures the primary biological function of the transporter. The use of a specific inhibitor to define non-specific uptake ensures that the measured activity is mediated by the target transporter. Conducting the assay under initial velocity conditions (linear time course, substrate concentration below Kₘ) is crucial for accurate IC₅₀ determination. Comparing results from binding assays with uptake assays provides a more complete picture of a compound's pharmacological profile.[15]
Signaling Pathway Diagram
Caption: Downstream effects of Dopamine Transporter (DAT) inhibition.
Section 3: Enzyme Inhibition Profile
While primarily designed to interact with receptors and transporters, drug molecules can have off-target effects on enzymes. Assessing a compound's enzyme inhibition profile is crucial for understanding its overall selectivity and potential for side effects. For the trifluoromethylphenyl piperidine class, enzymes like monoamine oxidase (MAO) are of particular interest due to their role in neurotransmitter metabolism.
A study on related trifluoromethyl-containing piperidines identified potent inhibitors of both MAO-A and MAO-B, with IC₅₀ values in the sub-micromolar to low micromolar range.[16] Specifically, compounds 4l and 4n from this study were identified as promising inhibitors of MAO-A (IC₅₀ = 0.40 µM) and MAO-B (IC₅₀ = 1.01 µM), respectively.[16] Other studies on broader classes of substituted piperidines have also shown inhibitory activity against enzymes like elastase and acetylcholinesterase (AChE).[16]
Summary of Enzyme Inhibition Data for Representative Analogs
| Compound/Analog Name | Target Enzyme | IC₅₀ (µM) | Source |
| Trifluoromethyl-piperidine (4l) | MAO-A | 0.40 ± 0.05 | [16] |
| Trifluoromethyl-piperidine (4n) | MAO-B | 1.01 ± 0.03 | [16] |
| Densely substituted piperidine (4b) | Elastase | 0.41 ± 0.01 | [16] |
Experimental Protocol: In Vitro MAO Inhibition Assay
Objective: To determine the IC₅₀ of a test compound against MAO-A and MAO-B activity.
Materials:
-
Enzyme Source: Recombinant human MAO-A or MAO-B, or mitochondrial fractions from rat liver (for MAO-A) or brain (for MAO-B).
-
Substrate: Kynuramine (for MAO-A) or benzylamine (for MAO-B).
-
Detection Reagent: For kynuramine, the product (4-hydroxyquinoline) is fluorescent. For other substrates, a coupled reaction producing a colorimetric or fluorescent signal (e.g., Amplex Red assay) is used.
-
Buffer: Potassium phosphate buffer (pH 7.4).
-
Positive Controls: Clorgyline (for MAO-A) and L-deprenyl (for MAO-B).[16]
-
Test Compound: Serially diluted in buffer.
Methodology:
-
Assay Setup: In a 96-well plate, add the enzyme source, buffer, and either the test compound at various concentrations or a positive control.
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction (e.g., by adding a strong base).
-
Detection: Measure the fluorescent or colorimetric signal using a plate reader. The signal is proportional to the amount of product formed and thus the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. | Sigma-Aldrich [merckmillipore.com]
- 15. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(3-(Trifluoromethyl)phenyl)piperidine (CAS No. 32860-17-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-(Trifluoromethyl)phenyl)piperidine, a synthetic compound of significant interest in medicinal chemistry and neuroscience. Belonging to the 4-arylpiperidine class, this molecule has garnered attention for its potential as a modulator of monoamine transporters. This document synthesizes the available technical data on its chemical properties, discusses its likely synthesis, explores its biological mechanism of action with a focus on the dopamine transporter, provides detailed protocols for its handling and a representative experimental use, and outlines critical safety considerations. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this and related chemical scaffolds.
Chemical Identity and Physicochemical Properties
4-(3-(Trifluoromethyl)phenyl)piperidine is a heterocyclic organic compound featuring a piperidine ring linked at its 4-position to a phenyl group substituted with a trifluoromethyl moiety at the meta-position. The trifluoromethyl group (CF₃) is a key structural feature, known for its strong electron-withdrawing nature and its ability to enhance metabolic stability and membrane permeability of drug candidates.
The compound is most commonly handled and available in its hydrochloride salt form (CAS No. 6652-16-0) for improved stability and solubility in aqueous media.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | 4-(3-(Trifluoromethyl)phenyl)piperidine | N/A |
| CAS Number | 32860-17-6 | N/A |
| Molecular Formula | C₁₂H₁₄F₃N | [1] |
| Molecular Weight | 229.24 g/mol | [1] |
| Chemical Structure | See Figure 1 | N/A |
| Appearance | White to off-white solid (as HCl salt) | [2] |
| Melting Point (HCl Salt) | 206-208 °C | [2] |
| Solubility | Data not readily available for free base. HCl salt is expected to have higher aqueous solubility. | [3] |
| pKa | Data not readily available. The piperidine nitrogen is basic. | N/A |
Synthesis and Characterization
While a specific, detailed protocol for the synthesis of 4-(3-(Trifluoromethyl)phenyl)piperidine is not extensively published in peer-reviewed literature, its structure lends itself to common synthetic strategies for 4-arylpiperidines. A highly probable and widely used method is the Palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Plausible Synthetic Pathway: Suzuki Coupling
The core principle of this approach is the formation of the carbon-carbon bond between the piperidine and phenyl rings. This is a robust and versatile method for creating such linkages.
Reaction Scheme: A protected 4-halopiperidine or a piperidine-derived boronic acid/ester can be coupled with the corresponding aryl partner. A common route involves the coupling of a piperidine precursor with a trifluoromethylphenylboronic acid.
Caption: Plausible Suzuki coupling synthesis pathway.
Causality and Rationale:
-
Protection: The piperidine nitrogen is protected (e.g., with a Boc group) to prevent side reactions and increase the stability of intermediates.
-
Coupling: The Suzuki coupling is chosen for its high tolerance of functional groups and generally high yields. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination cycle that forms the aryl-piperidine bond.
-
Reduction: The resulting substituted pyridine ring is then reduced to the saturated piperidine ring. Catalytic hydrogenation is a standard and effective method for this transformation.
-
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the target compound.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the chemical structure by showing the characteristic shifts and coupling patterns of the protons and carbons in the molecule. ¹⁹F NMR would show a singlet corresponding to the CF₃ group.
-
Mass Spectrometry (MS): This would confirm the molecular weight of the compound.
-
Melting Point: The melting point of the crystalline solid (especially the HCl salt) is a key indicator of purity.[2]
Mechanism of Action and Biological Activity
The 4-arylpiperidine scaffold is a well-established pharmacophore in compounds targeting monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4][5][6][7] The introduction of a trifluoromethylphenyl group often confers high affinity and selectivity, particularly for DAT.[8][9]
Primary Target: The Dopamine Transporter (DAT)
Based on extensive structure-activity relationship (SAR) studies of analogous compounds, 4-(3-(Trifluoromethyl)phenyl)piperidine is predicted to act as a potent inhibitor of the dopamine transporter.[7][9] DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.
Mechanism: By binding to DAT, the compound blocks this reuptake process. This leads to an increase in the extracellular concentration and residence time of dopamine in the synapse, enhancing dopaminergic signaling.
Caption: Inhibition of dopamine reuptake at the synapse.
The potency and selectivity of such compounds are highly dependent on the substitution pattern on the phenyl ring. Electron-withdrawing groups, like the CF₃ group, have been shown to be critical for high affinity at DAT.[9] This makes 4-(3-(Trifluoromethyl)phenyl)piperidine a valuable tool for studying the function of DAT and a lead scaffold for developing therapeutics for conditions involving dysregulated dopamine signaling, such as ADHD, depression, and substance use disorders.
Experimental Protocol: Dopamine Transporter (DAT) Binding Assay
To validate the affinity of 4-(3-(Trifluoromethyl)phenyl)piperidine for the dopamine transporter, a competitive radioligand binding assay is a standard and robust method. This protocol is a representative example based on established methodologies.
Objective
To determine the binding affinity (Ki) of 4-(3-(Trifluoromethyl)phenyl)piperidine for the human dopamine transporter (hDAT) by measuring its ability to displace a known high-affinity radioligand.
Materials
-
Biological Material: Cell membranes prepared from a stable cell line expressing hDAT (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-WIN 35,428 or another suitable high-affinity DAT radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Test Compound: 4-(3-(Trifluoromethyl)phenyl)piperidine HCl, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or cocaine).
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters, scintillation vials, liquid scintillation counter.
Step-by-Step Methodology
Caption: Workflow for a DAT competitive binding assay.
-
Preparation: Thaw the hDAT-expressing cell membranes on ice. Prepare serial dilutions of the 4-(3-(Trifluoromethyl)phenyl)piperidine stock solution in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding (TB): Add assay buffer + radioligand + cell membranes.
-
Non-specific Binding (NSB): Add non-specific binding control + radioligand + cell membranes.
-
Test Compound: Add test compound dilution + radioligand + cell membranes.
-
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to all wells. Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
Harvesting: Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_test - CPM_NSB) / (CPM_TB - CPM_NSB)])
-
Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.
-
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe and effective use of all laboratory chemicals is paramount. The following protocols are based on the known hazards of this chemical class and general best practices.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
Note: Hazard statements are based on data for related compounds and the hydrochloride salt.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
Handling Procedures
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames, especially if handling in a volatile organic solvent.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Store locked up, away from incompatible materials such as strong oxidizing agents.
-
For the hydrochloride salt, storage in an inert atmosphere at room temperature is recommended.[2]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
4-(3-(Trifluoromethyl)phenyl)piperidine is a valuable chemical entity for neuroscience research and drug discovery, primarily due to its predicted high affinity for the dopamine transporter. Its synthesis is achievable through established palladium-catalyzed coupling methods, and its biological activity can be reliably characterized using standard in vitro binding assays. Adherence to stringent safety and handling protocols is essential due to its irritant and potentially toxic properties. This guide provides the foundational knowledge required for researchers to incorporate this compound into their studies safely and effectively, paving the way for further exploration of its therapeutic potential.
References
- 1. 4-(4-(Trifluoromethyl)phenyl)piperidine | C12H14F3N | CID 12440702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3-TRIFLUOROMETHYLPHENYL)PIPERIDINE HYDROCHLORIDE | 6652-16-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic and Methodological Guide to 4-[3-(trifluoromethyl)phenyl]piperidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3-(trifluoromethyl)phenyl]piperidine is a versatile chemical scaffold. The piperidine ring is a common feature in many pharmaceuticals, while the trifluoromethylphenyl group can significantly influence a molecule's metabolic stability and binding affinity. Accurate and comprehensive characterization of this compound is therefore paramount for its effective use in research and development. This guide provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Key Features
The unique spectroscopic fingerprint of this compound arises from its distinct structural components: a saturated piperidine ring and a substituted aromatic ring. Understanding the interplay of these features is crucial for accurate spectral interpretation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit distinct signals for the aromatic and piperidine protons. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the nitrogen atom in the piperidine ring.
Expected ¹H NMR Data:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 7.20 - 7.60 | Multiplet | 4H |
| Piperidine NH | ~1.5 - 2.5 (broad) | Singlet | 1H |
| Piperidine CH (C4) | ~2.6 - 2.8 | Multiplet | 1H |
| Piperidine CH₂ (C2, C6) | ~2.9 - 3.2 (axial) & ~2.5 - 2.7 (equatorial) | Multiplets | 4H |
| Piperidine CH₂ (C3, C5) | ~1.6 - 1.9 (axial) & ~1.4 - 1.6 (equatorial) | Multiplets | 4H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The aromatic protons will appear as a complex multiplet due to coupling with each other and potentially with the fluorine atoms of the CF₃ group. The piperidine protons show distinct signals for axial and equatorial positions due to the chair conformation of the ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton. The trifluoromethyl group has a significant deshielding effect on the attached aromatic carbon and also exhibits C-F coupling.[1]
Expected ¹³C NMR Data:
| Carbon Assignment | Chemical Shift (ppm) | C-F Coupling (J, Hz) |
| Aromatic C-CF₃ (C3') | ~131 | q, J ≈ 32 |
| Aromatic CF₃ | ~124 | q, J ≈ 272 |
| Aromatic CH (C2', C4', C5', C6') | ~122 - 130 | |
| Aromatic C-piperidine (C1') | ~145 | |
| Piperidine C4 | ~43 | |
| Piperidine C2, C6 | ~46 | |
| Piperidine C3, C5 | ~33 |
Note: Chemical shifts are approximate and can vary.[2]
The quaternary carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet with a much larger coupling constant.[3]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm.
-
A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations of the N-H, C-H, C-N, and C-F bonds.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3300 | N-H stretch | Medium |
| 3000 - 3100 | Aromatic C-H stretch | Medium |
| 2800 - 3000 | Aliphatic C-H stretch | Strong |
| ~1600, ~1450 | Aromatic C=C stretch | Medium-Strong |
| 1100 - 1350 | C-F stretch | Strong |
| ~1100 | C-N stretch | Medium |
The strong absorptions in the 1100-1350 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The N-H stretch of the secondary amine in the piperidine ring will appear as a medium intensity band around 3300 cm⁻¹.[4][5]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR):
-
Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Ion | Comments |
| 229 | [M]⁺ | Molecular Ion |
| 228 | [M-H]⁺ | Loss of a hydrogen radical |
| 159 | [M-C₅H₁₀N]⁺ | Cleavage of the piperidine ring |
Under Electron Ionization (EI), the molecular ion at m/z 229 is expected.[6] A prominent peak at m/z 228, corresponding to the loss of a hydrogen atom, is also likely.[7] Fragmentation of the piperidine ring is a common pathway for this class of compounds, leading to characteristic fragment ions.[8][9]
Experimental Protocol for MS Data Acquisition (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
Select an appropriate GC column (e.g., a non-polar column like DB-5ms).
-
Set a suitable temperature program for the GC oven to ensure separation and elution of the compound.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The mass spectrometer will scan a defined mass range (e.g., m/z 40-400) as the compound elutes from the GC column.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.
Caption: Workflow for GC-MS data acquisition and analysis.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. By understanding the underlying principles that govern the interaction of this molecule with different spectroscopic techniques, researchers can confidently confirm its structure and purity, which is a critical step in any drug discovery and development pipeline.
References
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. rsc.org [rsc.org]
- 4. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. benchchem.com [benchchem.com]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Novel Phenylpiperidine Derivatives: A Technical Guide for Researchers
Abstract
The phenylpiperidine scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents. Its unique structural features have been exploited to develop drugs targeting a diverse range of biological systems, from central nervous system (CNS) receptors to enzymes involved in immuno-oncology. This in-depth technical guide provides a comprehensive overview of the discovery and development of novel phenylpiperidine derivatives for researchers, scientists, and drug development professionals. We will delve into the core principles of their design, synthesis, and preclinical evaluation, underpinned by field-proven insights and illustrative case studies. The causality behind experimental choices, from lead optimization strategies to the selection of appropriate in vivo models, will be a central theme. This guide aims to be a self-validating system, with detailed protocols and supporting data to ensure scientific integrity and reproducibility.
Introduction: The Phenylpiperidine Scaffold - A Privileged Structure in Drug Discovery
Phenylpiperidines are a class of chemical compounds characterized by a phenyl group directly attached to a piperidine ring. The 4-phenylpiperidine core, in particular, has proven to be a remarkably fruitful starting point for the development of pharmacologically active agents, including potent analgesics, antipsychotics, and peripherally acting drugs with improved side-effect profiles.[1] The success of this scaffold can be attributed to its conformational flexibility and the ability to introduce diverse substituents at key positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
The development of meperidine and subsequently the highly potent fentanyl series of opioids firmly established the importance of the phenylpiperidine moiety in analgesia.[2][3] These molecules act primarily as agonists at the mu-opioid receptor (MOR), mimicking the effects of endogenous opioids to produce profound pain relief.[2][3] However, the therapeutic utility of the phenylpiperidine scaffold extends far beyond opioid receptors. Derivatives have been developed as antagonists for the kappa-opioid receptor (KOR) for the treatment of depression and addiction, as ligands for sigma receptors, and more recently, as inhibitors of enzymes like glutaminyl-peptide cyclotransferase (QPCT) and its like-protein (QPCTL) for applications in oncology and fibrotic diseases.[4][][6]
This guide will navigate the multifaceted world of phenylpiperidine derivatives, from the foundational principles of their design to the intricate details of their preclinical development.
Key Pharmacological Targets and Mechanisms of Action
The versatility of the phenylpiperidine scaffold allows it to interact with a range of biological targets. Understanding the mechanism of action at these targets is crucial for rational drug design.
Opioid Receptors: The Archetypal Target
Opioid receptors, a family of G-protein coupled receptors (GPCRs), are the primary targets for the analgesic effects of many phenylpiperidine derivatives.
-
Mu-Opioid Receptor (MOR): Agonism at the MOR, located in the dorsal horn of the spinal cord and other areas of the CNS, inhibits ascending pain pathways, increases the pain threshold, and produces analgesia and sedation.[2][3] Fentanyl and its analogs are potent MOR agonists.[2]
-
Kappa-Opioid Receptor (KOR): While KOR agonism can also produce analgesia, it is often associated with undesirable side effects like dysphoria. Conversely, KOR antagonism has emerged as a promising strategy for treating depression, anxiety, and substance use disorders.[4] JDTic is a potent and selective KOR antagonist derived from a phenylpiperidine scaffold.[4]
Signaling Pathway for Opioid Receptors (Gi/o-coupled):
Caption: Opioid receptor signaling cascade.
QPCT and QPCTL: Novel Targets in Immuno-Oncology
Glutaminyl-peptide cyclotransferase (QPCT) and its isoform, QPCTL, are enzymes that catalyze the formation of pyroglutamate at the N-terminus of specific proteins.[][6] This post-translational modification is critical for the function of several key signaling molecules.
-
CD47: QPCTL is responsible for the maturation of CD47, a "don't eat me" signal expressed on the surface of cancer cells.[7] By inhibiting QPCTL, novel phenylpiperidine derivatives can prevent CD47 maturation, thereby promoting phagocytosis of tumor cells by macrophages.[][6]
-
Chemokines: QPCT and QPCTL also modify chemokines such as CCL2, which are involved in recruiting immunosuppressive myeloid cells to the tumor microenvironment.[][8] Inhibition of these enzymes can therefore reshape the tumor immune landscape to be more favorable for an anti-tumor response.[8]
Signaling Pathway for QPCT/L Inhibition in Cancer:
Caption: QPCT/L inhibition enhances anti-tumor immunity.
Principles of Phenylpiperidine Drug Design
The successful development of phenylpiperidine derivatives hinges on a deep understanding of their structure-activity relationships (SAR) and the application of modern drug design principles.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the phenylpiperidine scaffold has revealed key structural features that govern pharmacological activity.
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for determining potency and selectivity. For opioid agonists like fentanyl, a phenethyl group is optimal.[2] In contrast, for KOR antagonists like JDTic, a more complex substituent is required to achieve high affinity and selectivity.[9]
-
4-Position Substituents: The group at the 4-position of the piperidine ring significantly influences activity. In the fentanyl series, an anilido group is essential for high MOR potency.[10] For other targets, different functionalities can be introduced.
-
3-Position Substituents: Introduction of a methyl group at the 3-position of the piperidine ring can impact potency and stereoselectivity.[10] For instance, in some fentanyl analogs, a cis-3-methyl group enhances analgesic potency.[11]
Table 1: SAR of Fentanyl Analogs at the Mu-Opioid Receptor
| Position of Modification | Modification | Effect on Analgesic Potency | Reference(s) |
| Piperidine Ring (Region A) | Change to pyrrolidine or azepane | Significant loss of analgesia | [2] |
| Ethylene Chain (Region B) | Increase or decrease in length | Reduced analgesic effects | [2] |
| 3-Position of Piperidine | Groups larger than methyl | Severe reduction in potency | [10][11] |
| 3-Position of Piperidine | Introduction of 3-carbomethoxy | Reduced duration of action | [10][11] |
| N-Phenethyl Group | Replacement with other groups | Generally leads to decreased affinity | [2] |
The Role of Bioisosterism in Lead Optimization
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in the medicinal chemist's arsenal.[12] This strategy is employed to modulate a compound's potency, selectivity, and pharmacokinetic (ADME) properties.[12]
-
Improving Potency and Selectivity: Replacing a phenyl ring with a bioisosteric heterocycle, such as thiophene or pyridine, can alter electronic properties and introduce new hydrogen bonding interactions, leading to enhanced target engagement.[13]
-
Enhancing ADME Properties: The introduction of bioisosteric replacements can significantly impact a molecule's physicochemical properties, such as lipophilicity (LogD) and acidity/basicity (pKa).[14] For example, replacing a carboxylic acid with a tetrazole can improve oral bioavailability.[12] The goal is to achieve a balance between target affinity and favorable ADME characteristics to ensure the drug can reach its target in sufficient concentrations and have a suitable duration of action.
Synthesis and Chemical Space Exploration
The synthesis of phenylpiperidine derivatives typically involves a multi-step sequence that allows for the introduction of diversity at key positions.
General Synthetic Strategy for 4-Anilidopiperidine Analogs (Fentanyl Type)
A common and versatile approach to synthesizing fentanyl and its analogs is outlined below. This strategy allows for modification of the N-alkylating agent, the aniline, and the acylating agent to explore a wide chemical space.
Exemplary Synthetic Route to Fentanyl:
Caption: A common synthetic pathway for fentanyl analogs.[15]
Step-by-Step Protocol:
-
N-Alkylation: Piperidin-4-one is N-alkylated with an appropriate alkylating agent, such as 2-phenethyl bromide, to introduce the desired N-substituent.[15]
-
Reductive Amination: The resulting N-substituted piperidin-4-one undergoes reductive amination with an aniline derivative to form the 4-anilino-N-substituted piperidine intermediate.[15]
-
Acylation: The secondary amine of the intermediate is then acylated with an acylating agent, such as propionyl chloride, to yield the final 4-anilidopiperidine product.[15]
Preclinical Evaluation Workflow
A rigorous preclinical evaluation is essential to characterize the pharmacological profile of novel phenylpiperidine derivatives and identify promising candidates for clinical development.
In Vitro Assays
-
Receptor Binding Assays: These assays are used to determine the affinity of a compound for its target receptor. A common method is a radioligand binding assay, where the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Step-by-Step Protocol for a Mu-Opioid Receptor Binding Assay:
-
Membrane Preparation: Prepare cell membranes expressing the mu-opioid receptor.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [3H]DAMGO) and varying concentrations of the test compound.[16]
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of specific binding against the logarithm of the test compound concentration.
-
-
Functional Assays: These assays measure the functional consequence of a compound binding to its target, such as the activation or inhibition of a signaling pathway. For GPCRs like opioid receptors, cAMP assays are widely used.
Step-by-Step Protocol for a cAMP Functional Assay (for Gi-coupled receptors):
-
Cell Culture: Culture cells stably expressing the target receptor (e.g., CHO-K1 cells expressing the mu-opioid receptor).
-
Cell Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase and increase cAMP levels) in the presence of varying concentrations of the test compound (agonist).[17]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or AlphaScreen assay.[18][19]
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) value by plotting the change in cAMP levels against the logarithm of the compound concentration.
-
In Vivo Models
-
Analgesic Models: To assess the pain-relieving effects of phenylpiperidine derivatives, various animal models of nociception are employed.
-
Hot Plate Test: This model assesses the central analgesic activity of a compound by measuring the latency of the animal's response (e.g., licking a paw or jumping) when placed on a heated surface.[1][20]
-
Tail Flick Test: This test measures the time it takes for an animal to flick its tail away from a radiant heat source, providing an indication of spinal analgesia.[1][20]
-
Carrageenan-Induced Paw Edema: This model of inflammatory pain involves injecting carrageenan into the paw of a rodent, which induces inflammation and hyperalgesia. The ability of a test compound to reduce paw edema and reverse the hyperalgesia is then measured.[4]
-
-
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Key parameters include bioavailability, plasma half-life, and clearance.
Case Studies in Phenylpiperidine Drug Development
Examining the development of key phenylpiperidine-based drugs provides valuable insights into the successful application of the principles discussed in this guide.
Fentanyl: The Archetypal Potent Opioid Analgesic
Fentanyl, first synthesized in 1960, is a potent synthetic opioid agonist that is 50 to 100 times more potent than morphine.[21] Its development was a landmark in the field of analgesia and highlighted the therapeutic potential of the 4-anilidopiperidine scaffold. Extensive SAR studies on fentanyl have guided the development of a large family of related compounds with varying potencies and durations of action.[10][11]
Alvimopan: A Peripherally Acting Mu-Opioid Receptor Antagonist
Alvimopan is a peripherally selective mu-opioid receptor antagonist used to accelerate the recovery of bowel function after surgery.[22] Its design is a prime example of targeted drug delivery. Due to its zwitterionic structure and polarity, alvimopan has limited oral bioavailability and does not cross the blood-brain barrier, allowing it to block the constipating effects of opioids in the gut without interfering with their central analgesic effects.[][22]
JDTic: A Selective Kappa-Opioid Receptor Antagonist
JDTic is a potent and selective KOR antagonist that was developed from an N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine lead structure.[4] It has shown promise in preclinical models for the treatment of depression, anxiety, and substance abuse.[4] The development of JDTic involved extensive SAR studies to optimize its affinity and selectivity for the KOR over other opioid receptors.[9]
Table 2: Key Properties of Exemplary Phenylpiperidine Drugs
| Drug | Target | Mechanism of Action | Key Therapeutic Application | Reference(s) |
| Fentanyl | Mu-Opioid Receptor | Agonist | Analgesia, Anesthesia | [2][3] |
| Alvimopan | Mu-Opioid Receptor | Peripheral Antagonist | Postoperative Ileus | [][22] |
| JDTic | Kappa-Opioid Receptor | Antagonist | Depression, Anxiety, Addiction | [4][9] |
Future Directions and Conclusion
The phenylpiperidine scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on several key areas:
-
Development of Biased Agonists: Designing ligands that selectively activate certain downstream signaling pathways of a receptor while avoiding others holds the promise of developing drugs with improved efficacy and reduced side effects.
-
Targeting Novel Receptors and Enzymes: The recent discovery of phenylpiperidine-based QPCT/L inhibitors highlights the potential for this scaffold to be adapted to target a wider range of biological molecules.
-
Application of Computational Drug Design: In silico methods, such as molecular docking and virtual screening, will play an increasingly important role in the rational design and optimization of novel phenylpiperidine derivatives.
References
- 1. advinus.com [advinus.com]
- 2. scielo.br [scielo.br]
- 3. In-Vivo Models for Management of Pain [scirp.org]
- 4. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. QPCTL regulates macrophage and monocyte abundance and inflammatory signatures in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 13. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physicochemical Properties • Frontage Laboratories [frontagelab.com]
- 15. mdpi.com [mdpi.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 21. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
Methodological & Application
Application Notes & Protocols for the In Vivo Investigation of 4-[3-(Trifluoromethyl)phenyl]piperidine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary and Scientific Context
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The introduction of a trifluoromethylphenyl moiety can significantly alter a compound's pharmacological profile, influencing its potency, selectivity, and metabolic stability. This guide focuses on 4-[3-(trifluoromethyl)phenyl]piperidine , a specific isomer where the trifluoromethyl group is in the meta-position of the phenyl ring.
A comprehensive review of existing literature reveals a notable scarcity of specific in vivo studies for this exact compound. However, extensive research on structurally related analogs provides a strong foundation for hypothesizing its potential biological activities and for designing a logical, efficient preclinical investigation strategy. The most relevant analogs include the piperazine counterpart, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) , known for its potent serotonergic activity, and various 4-phenylpiperidine derivatives, which frequently exhibit affinity for opioid and dopamine receptors.[3][4][5]
This document, therefore, serves as a proactive guide for researchers initiating the in vivo characterization of this compound. It outlines a systematic, hypothesis-driven approach, detailing protocols from initial tolerability and pharmacokinetic assessments to targeted behavioral assays designed to elucidate its neuropharmacological profile. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the resulting data within a robust scientific framework.
Section 2: Hypothesized Mechanisms of Action
Based on the structure-activity relationships of analogous compounds, the primary hypothesized mechanisms of action for this compound revolve around its potential interaction with key central nervous system (CNS) targets.
-
Serotonergic System Modulation: The piperazine analog, TFMPP, is a non-selective serotonin (5-HT) receptor agonist with a high affinity for 5-HT1B and 5-HT2C receptors and also acts as a serotonin-releasing agent.[3][6] It is plausible that this compound shares some of these serotonergic properties.
-
Dopaminergic and Monoaminergic Activity: The core phenylpiperidine structure is a classic scaffold for compounds targeting the dopamine transporter (DAT) and dopamine receptors (e.g., D2).[7][8] Furthermore, some phenylpiperidine derivatives are known substrates for monoamine oxidase (MAO), suggesting a potential for interaction with this enzyme.[9]
-
Opioid Receptor Interaction: The 4-phenylpiperidine moiety is the foundational structure for potent opioid analgesics like fentanyl and meperidine, which primarily target the mu-opioid receptor.[5][10] Therefore, an assessment of analgesic and opioid-like activity is warranted.
These hypotheses form the basis for the proposed experimental workflow designed to systematically confirm or refute these potential activities.
Caption: Hypothesized neural targets and pathways for this compound.
Section 3: Pre-formulation and Administration
The selection of an appropriate vehicle and route of administration is a critical first step that dictates the compound's bioavailability and subsequent in vivo effects.
Protocol 3.1: Solubility and Vehicle Selection
-
Objective: To identify a suitable vehicle for intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) administration in rodents.
-
Materials: this compound, 0.9% saline, 5% Tween® 80 in saline, 10% DMSO in saline, 5% carboxymethylcellulose (CMC) in water.
-
Procedure:
-
Attempt to dissolve the compound at the highest desired concentration (e.g., 10 mg/mL) in 0.9% saline. Vortex and observe for precipitation.
-
If insoluble in saline, sequentially test solubility in the following vehicles:
-
Saline + 5% Tween® 80
-
Saline + 10% DMSO + 5% Tween® 80 (Note: Use minimal DMSO as it can have intrinsic biological effects).
-
-
For oral administration, a suspension in 0.5% or 1% CMC is often a suitable alternative if a solution cannot be achieved.
-
Visually inspect the final preparation for clarity (solution) or uniform dispersion (suspension) before each use.
-
-
Causality: A homogenous solution or suspension is essential for accurate and reproducible dosing. The choice of vehicle can impact absorption rates; for instance, vehicles with surfactants like Tween® 80 can enhance solubility but may also alter membrane permeability.
Table 1: Recommended Dosing Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Route of Administration | Intraperitoneal (i.p.) for initial screening | Bypasses first-pass metabolism, ensuring higher systemic exposure for initial efficacy and toxicity tests. |
| Oral (p.o.) for later-stage studies | More clinically relevant route; assesses oral bioavailability and potential gut-wall metabolism. | |
| Dosing Volume | 5-10 mL/kg (mice); 1-5 mL/kg (rats) | Standard volumes to prevent tissue damage or discomfort. |
| Injection Speed | Slow and steady (approx. 0.1 mL/sec) | Minimizes irritation and ensures proper distribution of the injectate. |
Section 4: Proposed Experimental Workflow
A tiered approach is recommended to efficiently characterize the compound's profile, starting with broad, high-level assessments and progressing to more specific, hypothesis-driven assays.
Caption: A systematic workflow for the in vivo characterization of a novel CNS compound.
Section 5: Core Experimental Protocols
The following protocols are designed to address the key questions identified in the hypothesized mechanisms and workflow.
Protocol 5.1: Acute Tolerability and Dose-Range Finding
-
Objective: To determine the maximum tolerated dose (MTD) and identify a range of non-adverse doses for subsequent behavioral testing.
-
Model: Male C57BL/6J mice (n=3-5 per dose group).
-
Procedure:
-
Administer the compound via i.p. injection at escalating doses (e.g., 1, 3, 10, 30, 100 mg/kg), including a vehicle control group.
-
Observe animals continuously for the first hour and then at regular intervals (e.g., 2, 4, 24 hours) post-dosing.
-
Record signs of toxicity, including but not limited to: convulsions, ataxia, stereotypy, Straub tail (indicative of opioid activity), respiratory distress, and mortality.
-
Record body weight before dosing and at 24 hours.
-
-
Causality: This step is a mandatory prerequisite for all further studies. It ensures animal welfare and establishes a safe and effective dose range. Observing specific toxicities (e.g., serotonin syndrome, seizures) can provide early clues to the compound's mechanism of action.
Protocol 5.2: Assessment of Spontaneous Locomotor Activity
-
Objective: To determine if the compound has stimulant, depressant, or biphasic effects on CNS activity.
-
Model: Male Sprague-Dawley rats or C57BL/6J mice (n=8-12 per group).
-
Apparatus: Automated photobeam activity chambers.
-
Procedure:
-
Acclimate each animal to the activity chamber for 30-60 minutes until baseline activity is stable.
-
Remove the animal, administer the test compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle, and immediately return it to the chamber.
-
Record locomotor activity (e.g., total distance traveled, rearing counts) continuously for 60-120 minutes.
-
Analyze data in time bins (e.g., 5-minute intervals) to assess both the onset and duration of the effect.
-
-
Causality: Changes in locomotion are a robust, unbiased indicator of general CNS effects. Stimulation may suggest dopaminergic or serotonergic agonism, while sedation could indicate a variety of inhibitory effects or receptor antagonism.[3]
Protocol 5.3: Hot Plate Test for Analgesia
-
Objective: To evaluate potential centrally-mediated antinociceptive (analgesic) properties, characteristic of opioid receptor agonists.
-
Model: Male CD-1 mice (n=8-12 per group).
-
Apparatus: Hot plate analgesia meter, maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Determine the baseline latency for each mouse to exhibit a pain response (licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Administer the test compound, a positive control (e.g., Morphine, 10 mg/kg, s.c.), or vehicle.
-
Measure the response latency at several time points post-injection (e.g., 15, 30, 60, 90 minutes).
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
-
Causality: The hot plate test assesses the response to a thermal stimulus, a pathway modulated by supraspinal mechanisms. A significant increase in response latency is a strong indicator of potent analgesic activity, often mediated by mu-opioid receptors.[11][12]
Table 2: Data Summary for a Hypothetical Analgesia Study
| Treatment Group | Dose (mg/kg, i.p.) | N | Peak %MPE (Mean ± SEM) | Time to Peak Effect (min) |
|---|---|---|---|---|
| Vehicle | - | 10 | 5.2 ± 2.1 | - |
| Compound X | 1 | 10 | 15.6 ± 4.5 | 30 |
| Compound X | 5 | 10 | 48.9 ± 6.3* | 30 |
| Compound X | 10 | 10 | 85.1 ± 5.8** | 30 |
| Morphine | 10 | 10 | 92.4 ± 3.7** | 30 |
*p < 0.05, **p < 0.01 vs. Vehicle
Section 6: Conclusion and Future Directions
The provided framework offers a comprehensive starting point for the systematic in vivo evaluation of this compound. Based on the foundational data gathered from the protocols outlined above, further specialized studies can be designed. For example, if analgesic properties are confirmed, follow-up studies with opioid receptor antagonists (e.g., naloxone) would be essential to confirm the mechanism. Similarly, if strong serotonergic effects are observed, drug discrimination studies against known serotonergic agents like TFMPP or DOI could elucidate the specific receptor subtype involved.[6] This iterative and hypothesis-driven process is fundamental to successfully characterizing the therapeutic potential and liability of any novel chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [painphysicianjournal.com]
- 6. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: 4-[3-(Trifluoromethyl)phenyl]piperidine as a Tool Compound for Neuroscience Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 4-[3-(trifluoromethyl)phenyl]piperidine as a tool compound in neuroscience research. The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, known for its interaction with various central nervous system (CNS) targets. The incorporation of a trifluoromethyl group at the meta-position of the phenyl ring significantly influences the compound's pharmacological profile, making this compound a valuable probe for investigating specific neural pathways. This guide details its synthesis, mechanism of action, and provides field-proven protocols for its application in both in vitro and in vivo experimental settings.
Introduction and Scientific Context
The 4-arylpiperidine moiety is a core structural element in a multitude of neuropharmacological agents due to its ability to interact with monoamine transporters and G-protein coupled receptors (GPCRs).[1] The strategic placement of a trifluoromethyl (-CF3) group on the phenyl ring is a common medicinal chemistry tactic to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor affinity and selectivity.[1] The meta-position of this electron-withdrawing group in this compound is a critical determinant of its biological activity, influencing the molecule's conformation and its binding to target proteins.[1]
This compound has emerged as a valuable tool for dissecting the roles of various neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Its utility lies in its specific interactions with key proteins involved in neurotransmission, allowing for the targeted modulation of neural circuits. Understanding the precise pharmacological profile of this compound is essential for the design of robust experiments and the accurate interpretation of results.
Synthesis of this compound
The synthesis of 4-arylpiperidines can be achieved through various established synthetic routes. A common and effective strategy involves the application of palladium-catalyzed cross-coupling reactions.[2][3][4] One such approach, the Shapiro reaction followed by a Suzuki or similar cross-coupling, provides a versatile method for introducing the aryl moiety.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
This multi-step synthesis begins with a commercially available starting material, 1-benzyl-4-piperidone, and proceeds through the formation of a tosylhydrazone.[2] A subsequent Shapiro reaction generates a key vinyllithium intermediate, which can then be converted to a boronic ester. This intermediate undergoes a palladium-catalyzed cross-coupling reaction with an appropriately substituted aryl halide, in this case, 3-bromobenzotrifluoride, to introduce the desired trifluoromethylphenyl group.[2][3][4] Final steps involve the reduction of the olefin and removal of the N-benzyl protecting group to yield the target compound.
Pharmacological Profile and Mechanism of Action
The primary utility of this compound in neuroscience research stems from its activity as a monoamine transporter ligand. While comprehensive data for this specific isomer is dispersed, the trifluoromethylphenyl piperidine class of compounds is known to exhibit significant affinity for the dopamine transporter (DAT), with varying degrees of selectivity over the serotonin transporter (SERT) and norepinephrine transporter (NET).[1][5]
The trifluoromethylphenylpiperazine (TFMPP) series, a structurally related class, are well-characterized serotonergic agents, acting as 5-HT receptor agonists and serotonin releasing agents.[6][7] However, the piperidine core, as opposed to piperazine, generally shifts the pharmacological profile more towards transporter inhibition.
Primary Target: Dopamine Transporter (DAT)
This compound is hypothesized to act as a competitive inhibitor at the dopamine transporter. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels and prolonged activation of postsynaptic dopamine receptors.[1]
Caption: Mechanism of action: Inhibition of the dopamine transporter.
This elevation in synaptic dopamine can be leveraged to study the downstream effects of enhanced dopaminergic signaling, including impacts on motor control, motivation, and reward pathways.
Selectivity Profile
The selectivity of a tool compound is paramount for attributing observed effects to a specific molecular target. It is crucial to characterize the binding affinity of this compound across all three major monoamine transporters (DAT, SERT, NET) as well as relevant GPCRs. The general structure-activity relationship for 4-arylpiperidines suggests that substitutions on the phenyl ring can significantly alter this selectivity profile.[1][5]
Experimental Protocols: In Vitro Characterization
The foundational step in utilizing a tool compound is to thoroughly characterize its interaction with its intended target(s) in a controlled, cell-free or cell-based environment.
Protocol 4.1: Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.
Objective: To quantify the binding affinity of the test compound for monoamine transporters.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compound: this compound dissolved in DMSO to create a 10 mM stock solution.
-
Non-specific Ligand: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET) at a final concentration of 10 µM.
-
96-well Plates, Glass Fiber Filters, Scintillation Cocktail, and a Liquid Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer. The final concentration range should typically span from 1 pM to 10 µM.
-
Assay Plate Preparation: In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer.
-
50 µL of test compound dilution (for competition curve), vehicle (for total binding), or non-specific ligand (for non-specific binding).
-
50 µL of radioligand (final concentration should be approximately at its Kd value).
-
50 µL of cell membrane preparation (final protein concentration ~10-20 µ g/well ).[1]
-
-
Incubation: Incubate the plate at room temperature (or 4°C for [³H]Nisoxetine) for 60-120 minutes with gentle agitation.[1][8]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.[1]
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]
-
| Target | Radioligand | Typical Kᵢ Range (nM) | Reference |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 1 - 100 | [1][5] |
| Serotonin Transporter (SERT) | [³H]Paroxetine | 10 - 1000 | [9] |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 10 - 1000 | [8][13] |
| Note: The Kᵢ values are hypothetical and must be determined experimentally. The ranges are based on structurally related compounds. |
Experimental Protocols: In Vivo Characterization
In vivo studies are essential to understand the physiological and behavioral consequences of modulating a specific target in a whole organism.
Protocol 5.1: Locomotor Activity Assay
This protocol assesses the psychostimulant effects of this compound, which are often correlated with dopamine transporter inhibition.
Objective: To measure changes in spontaneous locomotor activity in rodents following compound administration.
Materials:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline with 5% Tween 80).
-
Apparatus: Open field arenas equipped with infrared beam arrays to automatically track movement.[14]
-
Vehicle Control: The same vehicle used to dissolve the test compound.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal in the open field arena and allow it to habituate for 30-60 minutes.
-
Administration: Remove the animals from the arena, administer the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses should be determined based on preliminary dose-finding studies (e.g., 1, 3, 10 mg/kg).
-
Testing: Immediately return the animals to the open field arena and record locomotor activity for 60-120 minutes.
-
Data Analysis:
-
Quantify the total distance traveled, horizontal activity, and vertical activity (rearing).
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the effect.
-
Compare the dose groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
Expected Outcome: A dose-dependent increase in locomotor activity is expected if this compound is a potent DAT inhibitor with CNS stimulant properties, similar to the effects observed with cocaine.[15]
Caption: Workflow for the in vivo locomotor activity assay.
Trustworthiness and Self-Validation
To ensure the validity of experimental results obtained using this compound, a multi-faceted approach to self-validation is required:
-
Orthogonal Assays: Confirm the mechanism of action using a functional assay in addition to binding assays. For example, a [³H]dopamine uptake assay in synaptosomes or HEK cells expressing DAT can confirm that the compound not only binds to the transporter but also inhibits its function.[8][16]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: In in vivo studies, correlating the time course of the behavioral effect with the brain concentration of the compound can provide strong evidence that the observed effect is directly mediated by the compound.
-
Use of Antagonists: To confirm that the behavioral effects (e.g., hyperlocomotion) are mediated by the dopamine system, pre-treatment with a dopamine receptor antagonist (e.g., haloperidol or SCH 23390) should attenuate the effects of this compound.[17]
-
Control Compounds: Always include a well-characterized reference compound (e.g., cocaine or GBR 12909 for DAT inhibition) to benchmark the potency and efficacy of the test compound.[5]
Conclusion and Future Directions
This compound represents a valuable chemical tool for the exploration of monoaminergic systems in the CNS. Its profile as a putative dopamine transporter inhibitor makes it particularly useful for studies related to addiction, motor control, and psychiatric disorders where dopamine dysregulation is implicated. The protocols outlined in this guide provide a robust framework for its characterization and application. Future research should focus on elucidating its full selectivity profile, determining its functional effects at off-targets, and exploring its utility in more complex behavioral paradigms.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. salilab.org [salilab.org]
- 14. muriphys.com [muriphys.com]
- 15. Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of a dopamine transporter ligand that blocks the stimulant effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Preparation of 4-[3-(Trifluoromethyl)phenyl]piperidine Solutions for In Vitro Cell-Based Assays
Abstract
This application note provides a detailed, validated protocol for the solubilization and preparation of 4-[3-(Trifluoromethyl)phenyl]piperidine for use in cell culture-based experiments. Due to the inherent physicochemical properties of this molecule, specifically the lipophilicity imparted by the trifluoromethylphenyl group, direct dissolution in aqueous media is challenging.[1][2][3] This guide outlines a robust methodology centered on the preparation of a concentrated stock solution in an organic solvent, followed by serial dilution into cell culture medium. We address critical aspects including solvent selection, safety precautions, stock solution stability, and the preparation of final working concentrations, ensuring experimental reproducibility and preserving the integrity of cell culture systems. This protocol is intended for researchers, scientists, and drug development professionals working with this and structurally related compounds.
Scientific Principles & Compound Characteristics
This compound is a synthetic organic compound featuring a piperidine heterocycle linked to a phenyl ring substituted with a trifluoromethyl (CF3) group.[3][4][5] Understanding the influence of this chemical structure is paramount to designing a successful dissolution protocol.
-
The Role of the Trifluoromethyl Group: The CF3 group is a powerful modulator of molecular properties in medicinal chemistry.[6] It is highly electronegative and lipophilic, which confers several key characteristics to the parent molecule:
-
Enhanced Lipophilicity: The CF3 group significantly increases the compound's affinity for non-polar environments, thereby decreasing its solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can increase the compound's metabolic stability and biological half-life.[1]
-
Membrane Permeability: Increased lipophilicity can improve the molecule's ability to cross cellular membranes to engage with intracellular targets.[1][3]
-
-
The Stock Solution Strategy: Given the compound's poor aqueous solubility, the universally accepted best practice is to first prepare a highly concentrated stock solution in a suitable organic solvent.[7][8] This stock solution can then be serially diluted into the final aqueous culture medium, ensuring the final solvent concentration remains well below cytotoxic levels.[9][10] This method is critical for achieving accurate and reproducible dosing in cell-based assays.[8]
Materials and Equipment
Reagents:
-
This compound (or its hydrochloride salt, CAS 6652-16-0)[4][5]
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS), equilibrated to 37°C
-
Sterile Phosphate-Buffered Saline (PBS)
Equipment:
-
Analytical balance
-
Laminar flow hood or biosafety cabinet
-
Chemical fume hood
-
Vortex mixer
-
Calibrated micropipettes (P1000, P200, P20)
-
Sterile pipette tips
-
Sterile microcentrifuge tubes (1.5 mL) or cryovials
-
Sterile 0.22 µm syringe filters
-
-20°C freezer for storage
Safety and Handling Precautions
Researchers must handle this compound in accordance with good laboratory practices and review the Safety Data Sheet (SDS) prior to use.[11][12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[11][13]
-
Ventilation: Weighing of the powdered compound and initial dissolution in DMSO should be performed in a chemical fume hood or other ventilated enclosure to avoid inhalation.[12][13]
-
Disposal: Dispose of contaminated materials and chemical waste according to institutional and local regulations.
Detailed Protocol: Preparation of a 100 mM Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution, which is the cornerstone of reliable cell-based experiments.
4.1. Pre-Dissolution Calculations
-
Determine the Molecular Weight (MW):
-
This compound (Free Base): ~229.26 g/mol
-
This compound HCl (Hydrochloride Salt): ~265.72 g/mol
-
Note: Always verify the MW from the certificate of analysis provided by the supplier.
-
-
Calculate Mass Required: Use the following formula to determine the mass of the compound needed to prepare a desired volume of a 100 mM stock solution.
Mass (mg) = Desired Concentration (mM) * Desired Volume (mL) * MW (g/mol) / 1000
Example Calculation (for 1 mL of 100 mM stock using the HCl salt): Mass (mg) = 100 mM * 1 mL * 265.72 g/mol / 1000 = 26.57 mg
4.2. Step-by-Step Procedure
-
Weigh Compound: In a chemical fume hood, carefully weigh the calculated mass of this compound into a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of cell culture grade DMSO to the tube. For the example above, this would be 1 mL.
-
Dissolution: Cap the tube securely and vortex at medium speed until the solid is completely dissolved. A clear, particulate-free solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
Sterilization (Critical Step): To ensure the stock solution is sterile for cell culture use, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new, sterile cryovial. This step removes any potential microbial contamination.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials. This practice is essential to prevent degradation from repeated freeze-thaw cycles.[7]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation. Store the aliquots at -20°C for long-term stability.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound.
Detailed Protocol: Preparation of Working Solutions
Working solutions are prepared by diluting the concentrated stock into your complete cell culture medium immediately before treating cells.
6.1. Calculation for Dilution
Use the formula M1V1 = M2V2 to calculate the volume of stock solution needed.
-
M1 = Concentration of stock solution (e.g., 100 mM or 100,000 µM)
-
V1 = Volume of stock solution to add (the unknown)
-
M2 = Desired final concentration (e.g., 10 µM)
-
V2 = Final volume of working solution (e.g., 10 mL)
Example Calculation (for 10 mL of a 10 µM working solution): V1 = (M2 * V2) / M1 V1 = (10 µM * 10 mL) / 100,000 µM = 0.001 mL = 1 µL
6.2. Step-by-Step Procedure
-
Equilibrate Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Thaw Stock: Remove one aliquot of the 100 mM stock solution from the -20°C freezer and thaw it at room temperature.
-
Prepare Working Solution: In a sterile tube, add the calculated volume of the stock solution (1 µL in the example) to the final volume of pre-warmed medium (10 mL).
-
Best Practice: To prevent precipitation, add the small volume of the DMSO stock solution directly into the vortexing culture medium. Do not add the medium onto the drop of DMSO. This rapid dispersion is key.
-
-
Mix Thoroughly: Cap the tube and mix immediately by gentle vortexing or inverting several times.
-
Final Application: Your working solution is now ready. Add the appropriate volume to your cell culture plates.
Validation and Best Practices
| Parameter | Recommendation & Rationale |
| Vehicle Control | Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as your highest compound concentration. This is essential to confirm that any observed cellular effects are due to the compound and not the solvent. |
| Final DMSO Concentration | Keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%. High concentrations of DMSO can be cytotoxic and may influence cell behavior, confounding results. The high stock concentration (100 mM) helps achieve this. For a 10 µM working solution, the final DMSO concentration is only 0.01%. |
| Solubility Check | After preparing the final working solution, visually inspect it against a light source for any signs of precipitation or cloudiness. If observed, this indicates the compound has exceeded its solubility limit in the aqueous medium. |
| Working Solution Stability | Prepare working solutions fresh for each experiment. Compounds can be less stable at dilute concentrations in aqueous, protein-containing media. Do not store diluted working solutions. |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of the stock solution. The use of single-use aliquots is the most effective way to prevent compound degradation and maintain concentration accuracy.[7] |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not fully dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. The compound may be a different salt form than expected. | Gently warm the solution to 37°C. If it still does not dissolve, prepare a lower concentration stock (e.g., 50 mM or 10 mM). |
| Precipitate forms when stock is added to culture medium. | The final concentration of the compound exceeds its aqueous solubility limit. Improper mixing technique. | Prepare a lower final concentration. Try a serial dilution approach: first dilute the 100 mM stock to 1 mM in medium, vortex, and then dilute this intermediate stock to the final concentration. Ensure you are adding the DMSO stock to vortexing medium. |
| Inconsistent results between experiments. | Degradation of stock solution due to multiple freeze-thaw cycles. Inaccurate pipetting of small volumes. | Always use fresh aliquots of the stock solution for each experiment. Use properly calibrated pipettes and ensure accurate technique, especially for volumes under 5 µL. |
| Cell death observed in the vehicle control group. | The final DMSO concentration is too high for the specific cell line being used. | Reduce the final DMSO concentration by preparing a more dilute stock solution or lowering the final treatment concentration. Perform a DMSO dose-response curve to determine the tolerance of your cell line. |
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine | Benchchem [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-methyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols for High-Throughput Screening Assays with 4-[3-(trifluoromethyl)phenyl]piperidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the 4-[3-(trifluoromethyl)phenyl]piperidine Scaffold
The piperidine structural motif is a cornerstone in modern medicinal chemistry, integral to the framework of numerous FDA-approved therapeutics.[1] Its prevalence stems from its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging a wide array of biological targets. The introduction of a trifluoromethylphenyl group, as seen in this compound, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its target proteins.
This guide provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to investigate the biological activity of this compound and its analogs. Given the diverse pharmacological activities associated with this scaffold, we will explore three distinct HTS assays targeting key protein classes: G-Protein Coupled Receptors (GPCRs), protein kinases, and monoamine transporters. These protocols are designed to be robust, scalable for automated platforms, and include self-validating systems to ensure data integrity.
PART I: HTS Assay for Dopamine D2 Receptor (GPCR) Antagonism
Scientific Rationale
The trifluoromethylphenylpiperidine moiety is a known pharmacophore for dopamine receptor ligands.[2][3] The Dopamine D2 receptor (D2R), a Gi-coupled GPCR, is a primary target for antipsychotic drugs.[4] Antagonism of D2R signaling is a key mechanism for alleviating symptoms of psychosis. Therefore, a primary HTS campaign for this compound should assess its potential as a D2R antagonist.
For high-throughput screening, a common and effective method is to utilize a cell line co-expressing the D2R with a promiscuous G-protein, such as Gα16. This forces the Gi-coupled receptor to signal through the Gq pathway upon agonist stimulation, leading to a measurable increase in intracellular calcium ([Ca2+]i).[4] Antagonists will inhibit this agonist-induced calcium mobilization.
Signaling Pathway Diagram
Caption: Engineered D2R signaling pathway for HTS calcium mobilization assay.
Experimental Protocol: Calcium Mobilization Assay
This protocol is optimized for a 384-well plate format and is suitable for automated HTS platforms.
Materials and Reagents:
-
Cell Line: HEK293 cells stably co-expressing human Dopamine D2 Receptor and Gα16.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-8 AM or equivalent calcium-sensitive dye.
-
Probenecid: To prevent dye leakage from cells.
-
Dopamine: As the reference agonist.
-
Haloperidol: As the reference antagonist.
-
This compound: Test compound.
-
Plates: 384-well, black-walled, clear-bottom microplates.
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and resuspend cells in culture medium to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by adding Fluo-8 AM and probenecid to the assay buffer.
-
Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions to create a concentration range for testing (e.g., from 100 µM to 1 nM).
-
Add 5 µL of the diluted compound solutions to the appropriate wells. For control wells, add 5 µL of assay buffer with DMSO (vehicle control) or Haloperidol (positive control).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a dopamine solution in assay buffer at a concentration that elicits an EC80 response (previously determined).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR Tetra).
-
Add 10 µL of the dopamine solution to all wells simultaneously using the instrument's integrated fluidics.
-
Measure the fluorescence intensity (Ex/Em ~490/525 nm) every second for 2-3 minutes to capture the calcium flux kinetics.
-
Assay Validation and Data Analysis
A robust HTS assay requires rigorous validation to ensure the data is reliable.[5]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of the separation between the positive (agonist + vehicle) and negative (agonist + reference antagonist) controls.[6] | Z' > 0.5 for an excellent assay.[4] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B > 5 |
| Coefficient of Variation (%CV) | A measure of the variability within replicate wells. | %CV < 15% |
Data Analysis and Hit Selection:
-
Normalization: The raw fluorescence data is typically normalized to the baseline fluorescence before agonist addition. The response is often calculated as the peak fluorescence intensity minus the baseline.
-
Hit Identification: A "hit" is a compound that causes a statistically significant reduction in the agonist-induced calcium signal. A common threshold for hit selection is a reduction of greater than 3 standard deviations from the mean of the vehicle control wells.[7]
-
Dose-Response Curves: For confirmed hits, a full dose-response curve should be generated to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist response).
PART II: HTS Assay for mTOR Kinase Inhibition
Scientific Rationale
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1][8] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer.[1] The trifluoromethylphenylpiperidine scaffold has been incorporated into potent mTOR inhibitors.[8][9] Therefore, screening this compound for mTOR inhibitory activity is a logical step.
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ technology, is a robust and sensitive method for HTS of kinase inhibitors.[10][11] This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. Inhibition of the kinase by a compound results in a decrease in the TR-FRET signal.
Signaling Pathway Diagram
Caption: Principle of the TR-FRET based mTOR kinase inhibition assay.
Experimental Protocol: LanthaScreen™ TR-FRET Kinase Assay
This protocol is adapted for a 384-well plate format.
Materials and Reagents:
-
Enzyme: Recombinant human mTOR kinase.
-
Substrate: Fluorescein-labeled substrate peptide (e.g., FL-4E-BP1).
-
Antibody: Terbium-labeled anti-phospho-substrate antibody.
-
ATP: Adenosine triphosphate.
-
Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Stop Solution: TR-FRET dilution buffer containing EDTA.
-
Staurosporine: As a reference kinase inhibitor.
-
This compound: Test compound.
-
Plates: 384-well, low-volume, white or black microplates.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a dilution series of the test compound and staurosporine in kinase assay buffer.
-
-
Kinase Reaction:
-
In the 384-well plate, add 2.5 µL of the diluted compound solutions.
-
Add 5 µL of a solution containing mTOR kinase and the fluorescein-labeled substrate in kinase assay buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at its Km value for the kinase.
-
Incubate the reaction for 60-90 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Add 10 µL of the stop solution containing the terbium-labeled antibody to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Signal Reading:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (acceptor) and 490 nm (donor) after a pulsed excitation at ~340 nm.
-
Assay Validation and Data Analysis
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | Calculated using wells with and without the reference inhibitor (staurosporine).[12] | Z' > 0.5 |
| Assay Window | The ratio of the mean TR-FRET signal of the uninhibited reaction to the inhibited reaction. | > 2 |
| ATP Km Determination | Essential for ensuring the assay is sensitive to ATP-competitive inhibitors. | Determined experimentally. |
Data Analysis and Hit Selection:
-
TR-FRET Ratio Calculation: The TR-FRET ratio is calculated as (Emission at 520 nm / Emission at 490 nm) * 10,000.
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (TR-FRET_sample - TR-FRET_background) / (TR-FRET_uninhibited - TR-FRET_background))
-
Hit Selection: Compounds exhibiting a percent inhibition greater than a defined threshold (e.g., >50% or > 3 standard deviations from the mean of the vehicle controls) are considered hits.[7]
-
IC50 Determination: For hits, a dose-response curve is generated to determine the IC50 value.
PART III: HTS Assay for Monoamine Transporter Inhibition
Scientific Rationale
Monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmission by reuptake of neurotransmitters from the synaptic cleft.[13][14] Inhibitors of these transporters are used to treat a variety of neurological and psychiatric disorders. The trifluoromethylphenylpiperidine scaffold is present in known monoamine transporter inhibitors.
A fluorescence-based uptake assay provides a non-radioactive and high-throughput method to screen for transporter inhibitors.[13][14] This assay utilizes a fluorescent substrate that is taken up by cells expressing the transporter of interest. The accumulation of the fluorescent substrate inside the cells leads to an increase in fluorescence intensity. Inhibitors of the transporter will block this uptake, resulting in a lower fluorescence signal.
Experimental Workflow Diagram
Caption: High-level workflow for the monoamine transporter uptake assay.
Experimental Protocol: Fluorescence-Based Transporter Uptake Assay
This protocol is designed for a 384-well plate format.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human dopamine transporter (DAT).
-
Culture Medium: As per the cell line requirements.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Fluorescent Substrate: A fluorescent monoamine transporter substrate (e.g., ASP+).[15]
-
Reference Inhibitor: A known DAT inhibitor (e.g., GBR-12909).
-
This compound: Test compound.
-
Plates: 384-well, black-walled, clear-bottom microplates, coated with poly-D-lysine if necessary.
Step-by-Step Methodology:
-
Cell Plating:
-
Plate cells at an optimized density (e.g., 10,000-20,000 cells/well) in 25 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Pre-incubation:
-
Aspirate the culture medium and wash the cells once with 50 µL of assay buffer.
-
Add 20 µL of assay buffer containing the test compound or reference inhibitor at various concentrations.
-
Incubate for 10-15 minutes at room temperature.
-
-
Substrate Addition and Uptake:
-
Add 20 µL of the fluorescent substrate solution in assay buffer to all wells.
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
-
Signal Detection:
-
Measure the fluorescence intensity (e.g., Ex/Em for ASP+ is ~485/610 nm) kinetically over 10-30 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Assay Validation and Data Analysis
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | Calculated using wells with and without the reference inhibitor.[13] | Z' > 0.5 |
| Assay Window | The ratio of the mean fluorescence signal in the absence and presence of the reference inhibitor. | > 3 |
| Substrate Km Determination | To ensure the substrate concentration used is appropriate for competitive inhibition studies. | Determined experimentally. |
Data Analysis and Hit Selection:
-
Data Processing: For kinetic reads, the rate of fluorescence increase (slope of the linear phase) is calculated. For endpoint reads, the background fluorescence is subtracted.
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_sample - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Hit Selection: Compounds that inhibit substrate uptake by more than a pre-defined threshold (e.g., >50%) are selected as hits.[7]
-
IC50 Determination: Confirmed hits are further characterized by generating dose-response curves to determine their IC50 values.
Safety Precautions
When handling this compound and other research compounds, standard laboratory safety practices must be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[7][16] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[17] Consult the Safety Data Sheet (SDS) for the specific compound for detailed handling and disposal information.
Conclusion
The high-throughput screening assays detailed in this application note provide a robust framework for elucidating the pharmacological profile of this compound. By systematically evaluating its activity against key drug target classes—GPCRs, kinases, and monoamine transporters—researchers can efficiently identify promising lead compounds for further development. The emphasis on rigorous assay validation and sound data analysis principles ensures the generation of high-quality, reproducible data, which is paramount for the success of any drug discovery program.
References
- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. assay.dev [assay.dev]
- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An mTOR inhibitor discovery system using drug-sensitized yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. assay.dev [assay.dev]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: 4-[3-(Trifluoromethyl)phenyl]piperidine for Studying GPCR Signaling Pathways
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in eukaryotes, playing pivotal roles in a myriad of physiological processes.[1][2] Their involvement in cellular signaling has made them a prime target for drug discovery, with a significant portion of approved drugs acting on these receptors.[3][4] The study of GPCR signaling pathways is fundamental to understanding disease and developing novel therapeutics. 4-[3-(Trifluoromethyl)phenyl]piperidine is a versatile chemical scaffold that has been instrumental in the development of ligands targeting various GPCRs and other neuronal targets.[5][6][7] The trifluoromethylphenyl group significantly influences the pharmacological properties, including potency and selectivity, by altering electronic and lipophilic characteristics.[5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in the investigation of GPCR signaling pathways.
Mechanism of Action and Signaling Cascades
The biological activity of this compound derivatives is dictated by their specific interactions with GPCRs.[5] Upon binding, these ligands can act as agonists, antagonists, or inverse agonists, modulating the receptor's conformational state and its interaction with intracellular G-proteins.[8][9]
GPCRs are coupled to heterotrimeric G-proteins, which consist of α, β, and γ subunits.[10] Ligand binding triggers a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gα subunit.[2] This activation causes the dissociation of the Gα subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins.[8]
The major G-protein families and their primary signaling pathways are:
-
Gαs: Activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][8]
-
Gαi: Inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[8]
-
Gαq: Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][11]
-
Gα12/13: Couples to Rho guanine nucleotide exchange factors (RhoGEFs) to activate the RhoA signaling pathway.[8]
The choice of experimental assay is therefore dependent on the G-protein coupling of the GPCR of interest.
Caption: Overview of GPCR activation and downstream signaling pathways.
Experimental Protocols
To characterize the interaction of a this compound derivative with a specific GPCR, a combination of binding and functional assays is recommended.
Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for determining the affinity of a compound for a receptor.[12][13] These assays directly measure the binding of a radiolabeled ligand to the receptor and can be used to determine the dissociation constant (Kd) of the radioligand and the inhibition constant (Ki) of a competing unlabeled ligand.[13][14]
Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radioligand specific for the GPCR
-
Test compound (this compound derivative)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Preparation: Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate at a specific temperature for a time sufficient to reach equilibrium.[13]
-
Termination: Terminate the assay by rapid filtration through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition and are essential for determining the efficacy and potency of a compound.[10][15]
a) cAMP Assays (for Gs and Gi-coupled receptors)
These assays measure changes in intracellular cAMP levels.[16] For Gs-coupled receptors, an agonist will increase cAMP, while for Gi-coupled receptors, an agonist will decrease forskolin-stimulated cAMP levels.[10]
Objective: To determine the effect of a test compound on cAMP production.
Materials:
-
Cells expressing the GPCR of interest
-
Test compound
-
Forskolin (for Gi-coupled assays)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)[16][17][18][19]
-
Cell culture medium and plates
Protocol (Luminescence-based Assay Example):
-
Cell Plating: Seed cells in a 96-well plate and incubate overnight.
-
Compound Addition:
-
Gs Agonist Mode: Add serial dilutions of the test compound.
-
Gi Antagonist Mode: Add serial dilutions of the test compound, followed by a fixed concentration of a known agonist and forskolin.
-
-
Incubation: Incubate for a specified time at room temperature.[20]
-
Lysis and Detection: Add a lysis reagent containing a cAMP-dependent enzyme and its substrate. The amount of product is inversely proportional to the cAMP level.[16][19]
-
Luminescence Reading: Add a detection reagent that produces light in the presence of the enzyme's product and measure luminescence.
-
Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: General workflow for a cell-based cAMP assay.
b) Calcium Mobilization Assays (for Gq-coupled receptors)
These assays measure changes in intracellular calcium concentration following the activation of Gq-coupled receptors.[21][22]
Objective: To determine the effect of a test compound on intracellular calcium levels.
Materials:
-
Cells expressing the GPCR of interest
-
Test compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR or FlexStation)[21][23]
Protocol:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Load cells with a calcium-sensitive dye and incubate.[21]
-
Compound Preparation: Prepare serial dilutions of the test compound in a separate plate.
-
Measurement: Place both plates in the fluorescence plate reader. The instrument will inject the compound into the cell plate and immediately begin measuring fluorescence intensity over time.[23]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50.
Caption: Workflow for a calcium mobilization assay.
Data Presentation
Quantitative data from these assays should be summarized in a clear and concise table to facilitate comparison of different compounds.
| Compound | Target GPCR | Assay Type | Ki (nM) | EC50/IC50 (nM) | Mode of Action |
| Example 1 | Receptor X | Binding | 15.2 | - | - |
| Example 1 | Receptor X | cAMP | - | 50.7 | Agonist |
| Example 2 | Receptor Y | Binding | 5.8 | - | - |
| Example 2 | Receptor Y | Calcium | - | 22.1 | Antagonist |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, each protocol must incorporate a system of self-validation:
-
Positive and Negative Controls: Always include known agonists and antagonists for the target receptor as positive controls to confirm assay performance. A vehicle control (e.g., DMSO) should be used as a negative control.
-
Reference Compounds: Include a well-characterized reference compound in each assay to monitor for inter-assay variability.
-
Orthogonal Assays: Confirm findings from one assay type with another. For example, a compound identified as a binder in a radioligand assay should be tested in a functional assay to determine its efficacy.[15]
-
Data Quality Metrics: For each assay, establish and monitor quality control metrics such as signal-to-background ratio, Z'-factor (for HTS), and the consistency of control compound performance.
-
Cell Line Validation: Regularly verify the expression and functionality of the target receptor in the cell line being used.
By adhering to these principles, researchers can have high confidence in the data generated using this compound derivatives for the study of GPCR signaling.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 4. probiocdmo.com [probiocdmo.com]
- 5. benchchem.com [benchchem.com]
- 6. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbio.gu.se [molbio.gu.se]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. multispaninc.com [multispaninc.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. cAMP-Glo™ Assay Protocol [promega.sg]
- 17. bio-protocol.org [bio-protocol.org]
- 18. cAMP Assay Kit (Competitive ELISA) (ab65355) is not available | Abcam [abcam.com]
- 19. promega.com [promega.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4-[3-(trifluoromethyl)phenyl]piperidine in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
PART 1: CORE DIRECTIVE - Foundational Overview
Introduction to 4-[3-(trifluoromethyl)phenyl]piperidine
This compound is a key pharmacological research tool belonging to the phenylpiperidine class of compounds. The defining characteristic of this molecule is the trifluoromethylphenyl group attached to the piperidine ring, a structural motif that significantly influences its biological activity.[1] This guide provides a comprehensive overview of its application in behavioral pharmacology, detailing its mechanism of action and providing robust protocols for its use in preclinical studies.
Mechanism of Action: A Triple Reuptake Inhibitor
The primary pharmacological action of this compound is the inhibition of monoamine transporters. Specifically, it acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI).[2] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft. This enhancement of serotonergic, adrenergic, and dopaminergic neurotransmission is the foundation of its behavioral effects.[2]
Triple reuptake inhibitors are of significant interest in drug development, particularly for mood disorders. It is theorized that by targeting all three monoamine systems, these compounds may offer improved efficacy and a faster onset of action compared to more selective agents like SSRIs or SNRIs.[3][4][5][6] The dopaminergic component is hypothesized to address symptoms like anhedonia (the inability to feel pleasure), which may not be fully resolved by medications that only target serotonin and norepinephrine.[3][4]
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Experimental Applications and Protocols
Assessment of Antidepressant-Like Activity: The Forced Swim Test
Scientific Rationale: The Forced Swim Test (FST) is a widely used behavioral assay for screening potential antidepressant compounds.[7] The test is predicated on the observation that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair." Antidepressant medications have been shown to increase the duration of active, escape-oriented behaviors.[7][8][9]
Experimental Protocol: Mouse Forced Swim Test
-
Apparatus: A transparent cylinder (e.g., 20 cm in diameter, 30 cm in height) filled with water (24-30°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or feet.[7][10]
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline, 0.5% methylcellulose) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (typically 30-60 minutes). A dose-response curve should be established in pilot studies.
-
Test Procedure:
-
Gently place each mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.[7]
-
The entire session should be recorded for later analysis.
-
-
Data Analysis:
-
A trained observer, blind to the experimental conditions, should score the duration of immobility during the final 4 minutes of the test.
-
Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Important Considerations:
-
Any animal that sinks must be immediately removed from the water.[10]
-
The water should be changed between animals, and the cylinder cleaned to avoid olfactory cues.
-
It is crucial to run a concurrent locomotor activity test, as a general increase in motor activity could be misinterpreted as an antidepressant-like effect.[11]
-
Workflow: Forced Swim Test
Caption: Experimental workflow for the Forced Swim Test.
Evaluation of Anxiolytic-Like Properties: The Elevated Plus Maze
Scientific Rationale: The Elevated Plus Maze (EPM) is a standard behavioral model for assessing anxiety in rodents.[12][13][14] The test is based on the innate conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[12][13] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.[13][15]
Experimental Protocol: Elevated Plus Maze for Mice
-
Apparatus: A plus-shaped maze, elevated from the floor (typically 50 cm), with two open arms and two enclosed arms of equal dimensions.[16]
-
Animal Acclimation: Animals should be habituated to the testing room for at least 45-60 minutes prior to testing.[12]
-
Drug Administration: Administer this compound or vehicle 30 minutes before placing the mouse on the maze.
-
Test Procedure:
-
Data Analysis:
-
A blinded observer or an automated tracking system should score the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
The percentage of open arm entries and the percentage of time spent in the open arms are the primary indices of anxiety-like behavior.
-
Total arm entries can be used as a measure of general locomotor activity.
-
-
Important Considerations:
-
To avoid the "one-trial tolerance" phenomenon, animals should not be re-tested on the EPM without a significant washout period and potential changes to the testing environment.[16]
-
The lighting conditions in the testing room should be consistent across all trials.
-
Investigating Effects on Motivation: Operant Conditioning
Scientific Rationale: Operant conditioning, or instrumental learning, is a process where behavior is controlled by its consequences.[17] It is a powerful tool for studying motivation and the reinforcing properties of stimuli, including food rewards.[18] Since the dopaminergic system is critically involved in reward and motivation, this compound's activity at the dopamine transporter makes it a compound of interest for modulating operant behavior.[18]
Experimental Protocol: Fixed-Ratio Schedule for Food Reward
-
Apparatus: An operant conditioning chamber equipped with at least one lever, a food pellet dispenser, and cue lights.
-
Food Restriction: Mice are typically food-restricted to 85-90% of their free-feeding weight to ensure motivation for the food reward.
-
Training:
-
Magazine Training: The mouse first learns to associate the sound of the dispenser with the delivery of a food pellet.
-
Shaping: The mouse is then trained to press the lever to receive a reward. This starts with a continuous reinforcement schedule (Fixed-Ratio 1, FR1), where every press is rewarded.[19]
-
Schedule Implementation: Once the behavior is acquired, the response requirement can be increased to a higher fixed-ratio schedule (e.g., FR5, where five presses are required for one reward).[19]
-
-
Drug Testing:
-
Once a stable baseline of responding is achieved, this compound or vehicle is administered prior to the session.
-
-
Data Analysis:
-
The primary measures are the total number of lever presses and the number of rewards earned.
-
The "breaking point" in a progressive-ratio schedule, where the response requirement continually increases, can be used to assess the upper limit of motivation.[19]
-
-
Important Considerations:
-
It is essential to dissociate the effects on motivation from potential motoric effects of the drug.[20] Analyzing the rate and pattern of lever pressing can help in this regard.
-
Pharmacological manipulations can enhance or diminish various aspects of operant conditioning, including acquisition, maintenance, and extinction of the learned behavior.[21]
-
PART 3: DATA PRESENTATION & INTERPRETATION
Summary of Expected Outcomes
| Behavioral Assay | Key Parameters | Expected Outcome with this compound | Interpretation |
| Forced Swim Test | Immobility Time | Decrease | Antidepressant-like effect |
| Elevated Plus Maze | % Time in Open Arms, % Open Arm Entries | Increase | Anxiolytic-like effect |
| Operant Conditioning | Response Rate, Breaking Point | Increase | Enhanced motivation/reward |
Concluding Remarks for the Senior Application Scientist
This compound is a potent modulator of the monoaminergic systems, offering a valuable tool for probing the neurobiological underpinnings of depression, anxiety, and motivation. The successful implementation of the protocols described herein requires meticulous attention to experimental detail, including appropriate controls for locomotor activity and the use of blinded scoring procedures. By carefully designing and executing these behavioral assays, researchers can effectively characterize the pharmacological profile of this and similar triple reuptake inhibitors, contributing to the development of novel therapeutics for neuropsychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]
- 5. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lasa.co.uk [lasa.co.uk]
- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Elevated plus maze protocol [protocols.io]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 17. Operant conditioning - Wikipedia [en.wikipedia.org]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. An Operant Conditioning Model Combined with a Chemogenetic Approach to Study the Neurobiology of Food Addiction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Isolation of Motivational, Motoric, and Schedule Effects on Operant Performance: A Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for the Electrophysiological Characterization of 4-[3-(Trifluoromethyl)phenyl]piperidine
Introduction: Unveiling the Neuromodulatory Potential of Novel Piperidine Scaffolds
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Its conformational flexibility allows for precise spatial orientation of substituent groups, enabling targeted interactions with a wide array of biological macromolecules, including G-protein coupled receptors (GPCRs), transporters, and ion channels.[2] The introduction of a trifluoromethylphenyl group, as in 4-[3-(trifluoromethyl)phenyl]piperidine (4-CF3-TPP), significantly alters the compound's electronic and lipophilic properties, often enhancing its metabolic stability and membrane permeability, making it a compound of high interest for neurological and cardiovascular drug development.[2][3]
While the precise molecular target of 4-CF3-TPP is an active area of investigation, the broader class of trifluoromethylphenyl piperidines and related piperazines has demonstrated activity at various ion channels and receptors, including serotonin receptors and voltage-gated potassium channels.[4][5][6][7] Ion channels, being fundamental regulators of cellular excitability, represent a critical class of targets for novel therapeutics aimed at treating a spectrum of disorders from epilepsy to cardiac arrhythmias.[8][9]
This guide provides a detailed framework for the electrophysiological investigation of 4-CF3-TPP, with a focus on characterizing its potential modulatory effects on inwardly rectifying potassium (Kir) channels. Kir channels are crucial in setting the resting membrane potential in various excitable and non-excitable cells and are implicated in a range of physiological processes.[10][11] The protocols herein are designed to be adaptable for screening and detailed mechanistic studies of novel compounds like 4-CF3-TPP on other ion channel families as well.
I. Foundational Principles: Understanding the Target and the Technique
A. The Significance of Inwardly Rectifying Potassium (Kir) Channels
Kir channels exhibit a unique property of conducting potassium ions more readily in the inward direction (into the cell) than in the outward direction.[11] This is not due to a unidirectional pore, but rather a voltage-dependent block by intracellular polyamines and magnesium ions at depolarized membrane potentials.[11] This "diode-like" function allows them to stabilize the resting membrane potential near the potassium equilibrium potential without significantly shunting the depolarizing currents that initiate action potentials.[11][12]
There are several subfamilies of Kir channels (Kir1.x through Kir7.x), each with distinct physiological roles. For instance, Kir2.x channels are responsible for the native inward rectifier current (IK1) in cardiomyocytes and some neurons, while Kir3.x channels (also known as G-protein-coupled inwardly rectifying potassium or GIRK channels) are activated by G-protein signaling cascades and play a role in neurotransmission.[10][11] Given their diverse roles, Kir channels are attractive targets for therapeutic intervention.[10]
B. The Gold Standard: Whole-Cell Patch-Clamp Electrophysiology
To elucidate the effect of 4-CF3-TPP on ion channel function, the whole-cell patch-clamp technique is the method of choice.[13][14] This powerful technique allows for the precise control of the cell's membrane potential (voltage-clamp) while recording the minute ionic currents that flow through the channels embedded in the cell membrane.[12][14] In the whole-cell configuration, a glass micropipette with a tip diameter of approximately 1-2 µm is sealed onto the surface of a cell.[15] A brief application of suction ruptures the patch of membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.[14][16] This configuration enables the researcher to control the intracellular environment via the pipette solution and to record the activity of the entire population of ion channels on the cell surface.[17]
II. Experimental Workflow and Protocols
The following protocols are designed for characterizing the effects of 4-CF3-TPP on Kir channels expressed in a heterologous expression system (e.g., HEK293 cells) or in primary cell cultures such as hippocampal neurons or cardiomyocytes.[13][18]
A. Cell Preparation and Reagent Formulation
1. Cell Culture and Transfection (for heterologous expression):
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
For transient transfection, plate cells onto glass coverslips in a 35 mm dish. At 50-70% confluency, transfect with the plasmid DNA encoding the Kir channel subunit of interest (e.g., Kir2.1) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.
-
Allow 24-48 hours for channel expression before electrophysiological recording.
2. Solution Preparation:
-
Prepare stock solutions of 4-CF3-TPP in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-100 mM).
-
Prepare the necessary extracellular and intracellular recording solutions. The compositions provided in the table below are typical for recording potassium channel currents.
| Solution Component | Extracellular Solution (mM) | Intracellular (Pipette) Solution (mM) |
| KCl | 5.4 | 140 |
| NaCl | 140 | - |
| CaCl2 | 1.8 | - |
| MgCl2 | 1 | 2 |
| HEPES | 10 | 10 |
| Glucose | 10 | - |
| EGTA | - | 11 |
| Mg-ATP | - | 4 |
| pH | 7.4 with NaOH | 7.2 with KOH |
| Osmolality (mOsm) | ~310-320 | ~290-300 |
Table 1: Representative solutions for whole-cell patch-clamp recordings of Kir channels.
B. Whole-Cell Patch-Clamp Recording Protocol
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.[13]
-
Establish a Recording Setup: Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.
-
Pipette Positioning: Fill a micropipette with the intracellular solution and mount it on the headstage of the patch-clamp amplifier.[14] Apply slight positive pressure to the pipette to keep the tip clean as it is lowered into the bath and positioned near the target cell.[15]
-
Gigaohm Seal Formation: Gently press the pipette tip against the cell membrane. Release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[15] This electrically isolates the patch of membrane under the pipette.
-
Achieving Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.[16] The cell's interior is now continuous with the pipette solution.
-
Data Acquisition:
-
Switch the amplifier to voltage-clamp mode.
-
Hold the membrane potential at a level where the channels of interest are typically closed (e.g., -40 mV).
-
Apply a series of voltage steps to elicit channel activity. For Kir channels, a typical voltage protocol would involve stepping from a holding potential of -40 mV to various hyperpolarizing and depolarizing potentials (e.g., from -120 mV to +60 mV in 10 mV increments).[12]
-
Record the resulting currents. Data should be filtered and digitized for analysis.[13]
-
-
Compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the extracellular solution containing the desired concentration of 4-CF3-TPP. Record the currents in the presence of the compound to assess its effects. To determine concentration-response relationships, apply a range of concentrations.
C. Experimental Workflow Diagram
Caption: Workflow for electrophysiological characterization of 4-CF3-TPP.
III. Data Analysis and Interpretation
A. Current-Voltage (I-V) Relationship
Plot the peak current amplitude as a function of the command voltage to generate an I-V curve.[12] For Kir channels, this will typically show a large inward current at potentials negative to the potassium reversal potential and a much smaller outward current at positive potentials. Compare the I-V curves before and after the application of 4-CF3-TPP.
-
Inhibition: A downward shift in the I-V curve indicates inhibition of the channel.
-
Activation: An upward shift suggests activation.
-
Changes in Rectification: The compound may alter the voltage-dependent block, changing the shape of the I-V curve.
B. Concentration-Response Analysis
To quantify the potency of 4-CF3-TPP, apply a range of concentrations and measure the percentage of current inhibition or activation at a specific voltage. Plot the percentage effect against the logarithm of the compound concentration and fit the data to the Hill equation to determine the IC50 (for inhibitors) or EC50 (for activators).
C. Mechanistic Insights: Voltage and Use-Dependence
-
Voltage-Dependence: If the degree of block by 4-CF3-TPP changes at different membrane potentials, it suggests that the binding site may be within the ion permeation pathway or that the compound has different affinities for different conformational states of the channel (e.g., open, closed, inactivated).
-
Use-Dependence: To test for use-dependence (i.e., whether the compound preferentially binds to the open or inactivated state), apply a train of depolarizing pulses. If the block accumulates with successive pulses, it indicates use-dependent inhibition.[5]
IV. Potential Signaling Pathways and Broader Implications
Should 4-CF3-TPP be found to modulate Kir channels, it could have significant physiological effects. For example, inhibition of Kir channels in neurons would lead to depolarization, increasing their excitability. Conversely, activation would cause hyperpolarization, decreasing excitability.
If 4-CF3-TPP were to interact with GIRK channels, it would likely modulate the response to neurotransmitters that act through Gi/o-coupled receptors.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Multiplex Trifluoromethyl and Hydroxyl Radical Chemistry Enables High Resolution Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of 5-hydroxytryptamine receptor subtypes in the 1-[3-(trifluoromethyl)phenyl] piperazine-induced increase in threshold for maximal electroconvulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Ion Channels for Cancer Therapy: From Pathophysiological Mechanisms to Clinical Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiac and Renal Inward Rectifier Potassium Channel Pharmacology: Emerging Tools for Integrative Physiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrophysiological Recording of Potassium Currents in Hippocampal Neurons | Atlantis Press [atlantis-press.com]
Application Notes & Protocols: A Guide to Investigating Monoamine Transporters with 4-[3-(Trifluoromethyl)phenyl]piperidine
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.
Abstract: This document provides a comprehensive technical guide on the use of 4-[3-(Trifluoromethyl)phenyl]piperidine as a research tool for studying monoamine transporters (MATs). We delve into the scientific rationale for investigating this compound, grounded in the well-established utility of the phenylpiperidine scaffold for targeting the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This guide offers detailed, field-proven protocols for in vitro characterization, including radioligand binding and synaptosomal uptake assays, as well as advanced in vivo methodologies like intracerebral microdialysis. Each protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices, ensuring both scientific rigor and practical applicability.
Introduction: The Phenylpiperidine Scaffold in Monoamine Transporter Research
Monoamine transporters are critical regulatory proteins that control neurotransmission by mediating the reuptake of dopamine, serotonin, and norepinephrine from the synapse back into presynaptic neurons.[1][2] This regulatory role makes them primary targets for a vast array of therapeutics used to treat psychiatric disorders, including depression, anxiety, and ADHD, as well as substances of abuse.[1][3]
Within the field of medicinal chemistry, the 4-phenylpiperidine structure is recognized as a "privileged scaffold." This means its core chemical structure is a versatile template for designing ligands that can interact with diverse biological targets, including MATs.[4][5][6] Compounds like GBR 12909 and various cocaine analogs feature this core, demonstrating its effectiveness in generating potent and selective MAT inhibitors.[4]
The subject of this guide, this compound, emerges from this rich chemical background. The strategic placement of a trifluoromethyl (-CF3) group on the phenyl ring is a common tactic in drug design to modulate metabolic stability, lipophilicity, and binding interactions. Structure-activity relationship (SAR) studies of related analogs suggest that substitutions at this position can significantly influence a compound's affinity and selectivity for SERT, DAT, and NET.[4] This guide provides the theoretical framework and practical protocols to fully characterize the pharmacological profile of this specific compound and others in its class.
Predicted Pharmacological Profile and Mechanism of Action
Based on extensive SAR studies of related 4-phenylpiperidine analogs, we can formulate a strong hypothesis regarding the pharmacological profile of this compound.
-
Predicted Binding Profile : The 4-phenylpiperidine core is a potent inhibitor of the dopamine transporter.[4][6] The nature and position of the substituent on the phenyl ring are critical determinants of selectivity. Halogen substitutions, such as the -CF3 group, have been shown to maintain or enhance DAT affinity while potentially modulating SERT and NET activity.[4][7] Therefore, it is hypothesized that this compound will act as a potent DAT inhibitor, with varying degrees of affinity for SERT and NET that must be determined empirically.
-
Mechanism of Action - Reuptake Inhibition : Ligands targeting MATs typically function via one of two primary mechanisms: competitive reuptake inhibition or substrate-mediated release.[1][2] Reuptake inhibitors, like cocaine or methylphenidate, bind to the transporter's substrate recognition site (S1) and physically block the re-entry of the neurotransmitter, thereby increasing its synaptic concentration.[2] Releasers, like amphetamine, are substrates themselves; they are transported into the neuron and induce a reversal of the transporter's function, causing a massive efflux of neurotransmitter. Given its structural similarity to GBR-type compounds, this compound is predicted to function as a competitive reuptake inhibitor. The following protocols are designed to test this hypothesis.
Caption: Predicted mechanism of this compound as a competitive reuptake inhibitor.
Quantitative Data Summary: A Comparative Framework
To properly contextualize the activity of this compound, its binding affinities and functional potencies should be compared against unsubstituted and otherwise substituted analogs. The table below serves as a template for organizing empirical data obtained from the protocols in this guide.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| 4-Phenylpiperidine (unsubstituted) | TBD | TBD | TBD | TBD | TBD | TBD |
| This compound (Test Article) | TBD | TBD | TBD | TBD | TBD | TBD |
| 4-[4-Fluorophenyl]piperidine (Comparator) | TBD | TBD | TBD | TBD | TBD | TBD |
| GBR 12909 (Positive Control) | TBD | TBD | TBD | TBD | TBD | TBD |
| TBD = To Be Determined experimentally using the protocols outlined below. |
Experimental Protocols: In Vitro Characterization
Protocol 1: Radioligand Competition Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for SERT, DAT, and NET expressed in cell membranes.
Causality & Principle: This assay measures the ability of a test compound (the "competitor") to displace a specific, high-affinity radiolabeled ligand from the transporter.[8][9] The concentration of the test compound that displaces 50% of the radioligand is the IC50. This value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[10] This method provides a direct measure of the physical interaction between the compound and the transporter protein.
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing human DAT, SERT, or NET.[11]
-
Radioligands:
-
DAT: [³H]WIN 35,428 (or [³H]CFT)
-
SERT: [³H]Citalopram
-
NET: [³H]Nisoxetine
-
-
Non-specific Binding Ligands:
-
DAT: 10 µM GBR 12909 or 30 µM Cocaine
-
SERT: 10 µM Fluoxetine
-
NET: 10 µM Desipramine
-
-
Assay Buffer: e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Instrumentation: 96-well plates, FilterMate harvester, Scintillation counter.
Caption: General workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM). Thaw membrane aliquots on ice.
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB): Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Add the appropriate high-concentration non-specific ligand, radioligand, and cell membranes.
-
Competition: Add each dilution of the test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 60-90 minutes) at room temperature or 30°C to reach equilibrium.[10]
-
Filtration: Terminate the reaction by rapid vacuum filtration onto glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding). Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Determine the percent inhibition for each concentration of the test compound.
-
Use a non-linear regression analysis (e.g., in Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assay
Objective: To determine the functional potency (IC50) of this compound to inhibit the reuptake of radiolabeled monoamines into nerve terminals.
Causality & Principle: This is a functional assay that measures the direct consequence of transporter inhibition. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.[12][13] By incubating synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]Dopamine), we can measure the rate of its transport. The ability of our test compound to reduce this accumulation of radioactivity provides a functional measure of its inhibitory potency (IC50).
Materials:
-
Brain Tissue: Freshly dissected rat or mouse brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT/NET).
-
Buffers: Krebs-Ringer buffer, 0.32 M Sucrose solution.
-
Radiolabeled Neurotransmitters: [³H]Serotonin (5-HT), [³H]Dopamine (DA), [³H]Norepinephrine (NE).
-
Positive Controls: Fluoxetine (SERT), GBR 12909 (DAT), Desipramine (NET).
-
Instrumentation: Dounce homogenizer, refrigerated centrifuge, liquid scintillation counter.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Homogenize the dissected brain tissue in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 17,000 x g for 20 min) to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosome preparation with varying concentrations of this compound or a positive control for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the respective [³H]-labeled neurotransmitter.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) within the linear range of transport.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold buffer.
-
-
Quantification & Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Define 100% uptake with a vehicle control and 0% uptake with a known potent inhibitor (or by conducting the assay at 4°C).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Advanced Protocols: In Vivo Assessment
Protocol 3: In Vivo Microdialysis in Freely Moving Rodents
Objective: To measure the effect of systemic administration of this compound on extracellular concentrations of dopamine, serotonin, and their metabolites in a specific brain region.
Causality & Principle: In vivo microdialysis is a powerful technique that allows for the sampling of neurochemicals from the extracellular space of the brain in awake, behaving animals.[14][15] A probe with a semi-permeable membrane is stereotaxically implanted into a target region (e.g., the nucleus accumbens for dopamine).[16] The probe is perfused with artificial cerebrospinal fluid (aCSF), and molecules in the brain's extracellular fluid diffuse across the membrane into the aCSF, which is then collected and analyzed via HPLC. This provides a direct readout of how a systemically administered drug impacts neurotransmitter levels in real-time.
Materials:
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical drill.
-
Microdialysis Equipment: Guide cannulae, microdialysis probes (e.g., 2-4 mm membrane), syringe pump, fraction collector.
-
Analytical System: HPLC with electrochemical detection (HPLC-ECD) optimized for monoamine analysis.
-
Reagents: aCSF, drug solution for injection (e.g., intraperitoneal, subcutaneous).
Caption: Workflow for an in vivo microdialysis experiment to assess neurochemical changes.
Step-by-Step Methodology:
-
Surgery: Under anesthesia, stereotaxically implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe into the guide cannula.
-
Baseline Sampling: Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1.5 µL/min). After an equilibration period, collect 3-4 consecutive baseline samples (e.g., 20 minutes each) to ensure stable neurotransmitter levels.
-
Drug Administration: Administer this compound (or vehicle) via the desired route (e.g., i.p.).
-
Post-Treatment Sampling: Continue to collect dialysate samples for 2-4 hours post-injection.
-
Analysis: Immediately analyze the samples using an HPLC-ECD system to quantify the concentrations of DA, 5-HT, NE, and their metabolites.
-
Data Interpretation: Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration. A significant increase in extracellular monoamines following drug administration compared to the vehicle group would confirm in vivo activity as a reuptake inhibitor.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of this compound. By systematically determining its binding affinity, functional potency, and in vivo neurochemical effects, researchers can establish its profile as a tool for probing the monoamine transporter system.
Successful characterization opens the door to more advanced studies. For example, its effects on transporter-mediated currents could be explored using electrophysiology.[17] Its behavioral profile can be assessed in models of locomotion, reward, and depression. Furthermore, if high affinity and selectivity are established, radiolabeled versions of this compound could be synthesized for use in positron emission tomography (PET) imaging to study transporter occupancy in the living brain.
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of monoamine transporters: Role of transporter phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo intracerebral microdialysis studies in rats of MPP+ analogues and related charged species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophysiological Methods to Explore the Function of Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of PET Imaging Agents from 4-[3-(Trifluoromethyl)phenyl]piperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 4-[3-(trifluoromethyl)phenyl]piperidine scaffold is a privileged structural motif in medicinal chemistry, recognized for its utility in developing central nervous system (CNS) targeted therapeutics. Its unique combination of lipophilicity, metabolic stability, and conformational rigidity makes it an ideal backbone for the design of high-affinity ligands for a variety of neuroreceptors and transporters. This application note provides a comprehensive guide to the development of Positron Emission Tomography (PET) imaging agents derived from this scaffold. We will explore the rationale behind its selection, detailed protocols for precursor synthesis, state-of-the-art radiolabeling methodologies with Fluorine-18, and robust preclinical evaluation workflows. The overarching goal is to equip researchers with the foundational knowledge and practical insights required to advance novel PET tracers from conceptualization to preclinical validation.
Introduction: The Rationale for the this compound Scaffold
The development of novel PET radiotracers is a critical component of modern neuroscience and drug discovery, enabling the non-invasive visualization and quantification of biological processes in vivo. The choice of the core chemical scaffold is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of the resulting imaging agent. The this compound moiety has emerged as a compelling starting point for several key reasons:
-
Blood-Brain Barrier (BBB) Permeability: The inherent lipophilicity of the trifluoromethylphenyl group, balanced by the polar piperidine ring, often results in compounds with optimal characteristics for crossing the BBB, a prerequisite for CNS imaging.
-
Metabolic Stability: The trifluoromethyl (CF3) group is known to enhance metabolic stability by blocking potential sites of oxidation, thereby increasing the in vivo lifetime of the tracer and improving imaging quality.
-
Target Engagement: The piperidine ring provides a versatile anchor for introducing various pharmacophores to achieve high affinity and selectivity for a wide range of CNS targets, including but not limited to serotonin receptors, dopamine transporters, and NMDA receptors.
-
Amenability to Radiolabeling: The structure is amenable to the introduction of positron-emitting radionuclides, such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), through well-established synthetic routes.
This guide will focus on the development of an ¹⁸F-labeled PET tracer, leveraging the longer half-life of Fluorine-18 (109.8 minutes) which allows for more complex synthesis and longer imaging protocols compared to Carbon-11 (20.4 minutes).
Precursor Synthesis: A Strategic Approach
The synthesis of a suitable precursor for radiolabeling is a critical first step. The precursor must contain a leaving group that can be readily displaced by [¹⁸F]fluoride in the final step of the synthesis. A common and effective strategy is the introduction of a tosylate or mesylate group on an alkyl chain attached to the piperidine nitrogen.
Protocol 2.1: Synthesis of the Tosylate Precursor
This protocol outlines the synthesis of a tosylate precursor for a hypothetical PET tracer, [¹⁸F]FPTP-1 , based on the this compound scaffold.
Step 1: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 3.0 eq) and 1-bromo-3-chloropropane (1.5 eq).
-
Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(3-chloropropyl)-4-[3-(trifluoromethyl)phenyl]piperidine.
Step 2: Halogen Exchange
-
Dissolve the N-(3-chloropropyl)-4-[3-(trifluoromethyl)phenyl]piperidine (1.0 eq) in acetone.
-
Add sodium iodide (NaI, 5.0 eq) and stir the mixture at reflux for 24 hours.
-
Cool the reaction to room temperature and filter the precipitate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain N-(3-iodopropyl)-4-[3-(trifluoromethyl)phenyl]piperidine.
Step 3: Introduction of the Hydroxyl Group
-
Dissolve the N-(3-iodopropyl)-4-[3-(trifluoromethyl)phenyl]piperidine (1.0 eq) in a mixture of dioxane and water (4:1).
-
Add silver nitrate (AgNO₃, 1.5 eq) and heat the mixture at 100 °C for 4 hours.
-
Cool the reaction, filter through celite, and extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-(3-hydroxypropyl)-4-[3-(trifluoromethyl)phenyl]piperidine.
Step 4: Tosylation
-
Dissolve the N-(3-hydroxypropyl)-4-[3-(trifluoromethyl)phenyl]piperidine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final tosylate precursor, 3-(4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)propyl 4-methylbenzenesulfonate .
Radiolabeling with Fluorine-18: The Final Frontier
The radiosynthesis of the PET tracer is a time-sensitive process that requires specialized equipment, including a cyclotron for the production of [¹⁸F]fluoride and an automated synthesis module to handle the high levels of radioactivity.
Protocol 3.1: Automated Radiosynthesis of [¹⁸F]FPTP-1
The following protocol is designed for an automated synthesis module.
Step 1: [¹⁸F]Fluoride Production and Trapping
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using [¹⁸O]H₂O as the target material.
-
The aqueous [¹⁸F]fluoride solution is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
Step 2: Elution and Azeotropic Drying
-
The trapped [¹⁸F]fluoride is eluted from the QMA cartridge with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
The eluate is transferred to the reaction vessel, and the solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. This step is repeated 2-3 times to ensure the [¹⁸F]fluoride is anhydrous.
Step 3: Nucleophilic Substitution
-
A solution of the tosylate precursor (5-10 mg) in anhydrous dimethyl sulfoxide (DMSO) is added to the dried K[¹⁸F]/K₂₂₂ complex.
-
The reaction mixture is heated at 120-140 °C for 10-15 minutes. The high temperature is often necessary for the nucleophilic substitution on the secondary carbon of the propyl chain.[1]
Step 4: Purification
-
The crude reaction mixture is diluted with water and passed through a C18 Sep-Pak cartridge to trap the crude product.
-
The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
The crude product is eluted from the cartridge with acetonitrile and injected onto a semi-preparative high-performance liquid chromatography (HPLC) system for purification.
-
The fraction corresponding to the desired product, [¹⁸F]FPTP-1 , is collected.
Step 5: Formulation
-
The collected HPLC fraction is diluted with sterile water and passed through a sterile filter into a sterile vial. The final formulation is typically in physiological saline with a low percentage of ethanol to ensure solubility.
Quality Control: Ensuring Safety and Efficacy
Rigorous quality control (QC) is mandatory before the PET tracer can be used in preclinical studies.
Table 1: Quality Control Specifications for [¹⁸F]FPTP-1
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Chemical Purity | No detectable precursor | Analytical HPLC (UV detector) |
| Molar Activity | > 37 GBq/µmol (> 1 Ci/µmol) | Analytical HPLC with a calibrated UV detector and a dose calibrator |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Residual Solvents | < 410 ppm (Acetonitrile), < 5000 ppm (Ethanol) | Gas Chromatography (GC) |
| Radionuclidic Purity | > 99.5% ¹⁸F | Gamma-ray spectroscopy |
| Sterility | Sterile | Sterility testing (e.g., direct inoculation) |
| Bacterial Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |
Preclinical Evaluation: From Bench to Bedside
Preclinical evaluation is essential to determine the suitability of a new PET tracer for in vivo imaging. This involves a series of in vitro and in vivo studies.
In Vitro Studies
Protocol 5.1.1: In Vitro Stability
-
Incubate [¹⁸F]FPTP-1 in fresh human and rat plasma at 37 °C.
-
At various time points (e.g., 5, 30, 60, 120 minutes), precipitate the plasma proteins with acetonitrile.
-
Centrifuge the samples and analyze the supernatant by radio-HPLC to determine the percentage of intact tracer.
Protocol 5.1.2: Lipophilicity (LogD₇.₄)
-
Add a small amount of [¹⁸F]FPTP-1 to a mixture of n-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge to separate the layers.
-
Sample equal volumes from the octanol and PBS layers and measure the radioactivity in a gamma counter.
-
Calculate the LogD₇.₄ as the log₁₀ of the ratio of counts per minute (CPM) in the octanol phase to the CPM in the PBS phase.
In Vivo Studies in Animal Models
Protocol 5.2.1: Biodistribution Studies
-
Inject a known amount of [¹⁸F]FPTP-1 intravenously into healthy rodents (e.g., Sprague-Dawley rats).
-
At selected time points post-injection (e.g., 2, 15, 30, 60, 120 minutes), euthanize the animals.
-
Dissect major organs and tissues (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, blood).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 5.2.2: Small Animal PET/CT Imaging
-
Anesthetize a healthy rodent and position it in a small animal PET/CT scanner.
-
Administer a bolus injection of [¹⁸F]FPTP-1 intravenously.
-
Acquire dynamic PET data for 60-90 minutes.
-
Reconstruct the PET images and co-register them with the CT scan for anatomical reference.
-
Analyze the images to determine the regional brain uptake and kinetics of the tracer.
Protocol 5.2.3: In Vivo Specificity (Blocking Study)
-
Pre-treat a group of animals with a high dose of a known, non-radioactive ligand for the target of interest (e.g., a specific receptor antagonist) 15-30 minutes before the injection of [¹⁸F]FPTP-1.
-
Inject [¹⁸F]FPTP-1 and perform PET imaging as described above.
-
Compare the tracer uptake in specific brain regions between the pre-treated and control groups. A significant reduction in uptake in the pre-treated group indicates specific binding of the tracer to the target.[2]
Data Presentation and Visualization
Table 2: Representative Preclinical Data for a Hypothetical PET Tracer
| Parameter | Result |
| Radiochemical Yield (decay-corrected) | 25 ± 5% |
| Molar Activity (at end of synthesis) | 80 ± 20 GBq/µmol |
| LogD₇.₄ | 2.8 ± 0.2 |
| In Vitro Plasma Stability (120 min) | > 95% intact |
| Brain Uptake (2 min post-injection) | 2.5 %ID/g |
| Brain Uptake (60 min post-injection) | 1.8 %ID/g |
| Target:Non-target Ratio (e.g., Striatum:Cerebellum at 60 min) | 3.5 |
Diagrams
Caption: Workflow for the synthesis of the tosylate precursor.
Caption: Automated radiolabeling workflow for [¹⁸F]FPTP-1.
Caption: Preclinical evaluation workflow for a novel PET tracer.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel PET imaging agents for CNS targets. The synthetic and radiolabeling protocols outlined in this application note provide a robust framework for the production of high-quality radiotracers. Furthermore, the detailed preclinical evaluation workflow is crucial for establishing the in vivo properties of these agents and for identifying lead candidates for clinical translation. By following these guidelines, researchers can systematically advance the development of new molecular imaging tools to unravel the complexities of the brain in health and disease.
References
- 1. Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 4-[3-(trifluoromethyl)phenyl]piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in dissolving 4-[3-(trifluoromethyl)phenyl]piperidine in aqueous buffers. The following information is designed to offer practical, scientifically-grounded solutions to overcome solubility hurdles in your experiments.
Introduction: Understanding the Challenge
This compound is a compound of interest in various research and development areas. However, its chemical structure, characterized by a hydrophobic trifluoromethylphenyl group and a basic piperidine ring, presents a significant challenge to achieving adequate solubility in aqueous media. This guide will walk you through a logical, step-by-step process to systematically improve its solubility for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: The poor aqueous solubility of this compound stems from its molecular structure. The trifluoromethylphenyl group is highly lipophilic (fat-loving), which means it repels water. While the piperidine ring is a basic functional group that can be protonated to become more water-soluble, the overall molecule remains predominantly hydrophobic. To dissolve this compound effectively, we need to address this hydrophobic nature and leverage the properties of the basic piperidine moiety.
Q2: I've tried dissolving it directly in my phosphate-buffered saline (PBS) at pH 7.4, but it just forms a suspension. What's the first thing I should try?
A2: The first and most critical step is to adjust the pH of your buffer. This compound is a basic compound. In a neutral or alkaline environment (like PBS at pH 7.4), the piperidine nitrogen is primarily in its un-ionized, free base form, which is less soluble in water.[1] By lowering the pH, you can protonate the piperidine nitrogen, creating a positively charged species. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[2][3]
dot graph TD{ subgraph "pH Adjustment Strategy" direction LR A[Start: Compound in Neutral/Alkaline Buffer pH > pKa] --> B{Piperidine is un-ionized (Free Base)}; B --> C[Low Aqueous Solubility]; D[Lower Buffer pH pH < pKa] --> E{Piperidine is ionized (Protonated Salt)}; E --> F[Increased Aqueous Solubility]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Effect of pH on the ionization and solubility of a basic compound."
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
If simple pH adjustment is insufficient or not compatible with your experimental system, a multi-pronged approach is necessary. The following troubleshooting guide provides a systematic workflow to enhance the solubility of this compound.
Issue 1: Compound "crashes out" of solution upon dilution into aqueous buffer.
This common issue, known as precipitation, occurs when a compound dissolved in a concentrated organic stock solution is rapidly diluted into an aqueous buffer where it is less soluble.
Protocol 1: Optimized Dilution Technique
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent. Common choices include dimethyl sulfoxide (DMSO), ethanol, or propylene glycol.[4][5]
-
Serial Dilution: Instead of a single large dilution, perform a stepwise, serial dilution.[6]
-
Prepare a series of tubes with your target aqueous buffer.
-
Add a small aliquot of the concentrated stock solution to the first tube of buffer while vortexing vigorously. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.[6]
-
Continue the serial dilution by transferring a portion of the newly prepared solution to the next tube of buffer, again with vigorous mixing.
-
-
Control the Final Organic Solvent Concentration: Be mindful of the final concentration of the organic co-solvent in your working solution. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[6] Always run a vehicle control with the same final concentration of the organic solvent to assess its effect on your experimental system.[6]
dot graph TD{ subgraph "Optimized Dilution Workflow" A[High Concentration Stock in Organic Solvent] -->|Add dropwise with vortexing| B(Intermediate Dilution in Aqueous Buffer); B --> |Vortex| C(Further Serial Dilutions); C --> D{Final Working Solution}; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for optimized dilution to prevent precipitation."
Issue 2: pH adjustment and optimized dilution are not enough.
If the compound remains poorly soluble, the next step is to incorporate solubilizing agents, also known as excipients, into your formulation.
Strategy 1: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[4][7]
Table 1: Common Co-solvents for Solubility Enhancement
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 5-20% (v/v) | Generally well-tolerated in many biological systems at low concentrations. |
| Propylene Glycol (PG) | 10-40% (v/v) | A common vehicle for oral and parenteral formulations.[4] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% (v/v) | Effective for a wide range of hydrophobic compounds.[4] |
| Dimethyl Sulfoxide (DMSO) | <1% for cell-based assays, higher for in vitro assays | A powerful solvent, but can have biological effects at higher concentrations.[6] |
Protocol 2: Co-solvent Screening
-
Prepare a series of your aqueous buffer containing different concentrations of a selected co-solvent (e.g., 5%, 10%, 20% ethanol).
-
Attempt to dissolve the this compound in each of these co-solvent/buffer mixtures.
-
Observe the solubility at each concentration. You may need to gently warm or sonicate the mixture to aid dissolution.
-
Determine the lowest concentration of the co-solvent that provides the desired solubility.
-
Crucially, verify the compatibility of the final co-solvent concentration with your downstream application.
Strategy 2: Employing Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[8][9] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[5][8]
Table 2: Commonly Used Surfactants in Pharmaceutical Formulations
| Surfactant | Type | Typical Starting Concentration |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1-2% (w/v)[10] |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.1-2% (w/v)[1] |
| Solutol® HS 15 | Non-ionic | 0.5-5% (w/v)[5] |
| Cremophor® EL | Non-ionic | 0.5-5% (w/v)[10] |
Protocol 3: Surfactant-Based Solubilization
-
Prepare your aqueous buffer containing a concentration of surfactant above its CMC.
-
Add the this compound to the surfactant-containing buffer.
-
Stir or sonicate the mixture until the compound is dissolved. The solution may appear slightly hazy due to the presence of micelles.
-
As with co-solvents, ensure the chosen surfactant and its concentration are compatible with your experimental system.
Strategy 3: The Power of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can form inclusion complexes with hydrophobic molecules, effectively "hiding" the poorly soluble part of the molecule from the aqueous environment and significantly increasing its solubility.[13][14]
Table 3: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility itself.[15] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it a popular choice.[13][15] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can be used in parenteral formulations.[11] |
Protocol 4: Cyclodextrin Complexation
-
Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. A common starting point is a 1:1 or 1:2 molar ratio of the compound to cyclodextrin.
-
Add the this compound to the cyclodextrin solution.
-
Stir the mixture for several hours or overnight at room temperature to allow for the formation of the inclusion complex.
-
Visually inspect for complete dissolution. If necessary, the concentration of the cyclodextrin can be increased.
dot graph TD{ subgraph "Decision Tree for Solubility Enhancement" A{Start: Poor Solubility} --> B{Adjust pH?}; B -- Yes --> C{Is Solubility Sufficient?}; B -- No --> D[Use Co-solvents]; C -- Yes --> E[Proceed with Experiment]; C -- No --> D; D --> F{Is Solubility Sufficient?}; F -- Yes --> E; F -- No --> G[Use Surfactants]; G --> H{Is Solubility Sufficient?}; H -- Yes --> E; H -- No --> I[Use Cyclodextrins]; I --> J{Is Solubility Sufficient?}; J -- Yes --> E; J -- No --> K[Consider Combination Approaches]; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "A systematic approach to improving compound solubility."
Final Considerations and Best Practices
-
Combination Approaches: In some challenging cases, a combination of the above strategies may be necessary. For example, you might use a pH-adjusted buffer containing a low concentration of a co-solvent and a cyclodextrin.[5]
-
Thermodynamic vs. Kinetic Solubility: Be aware of the difference between thermodynamic (equilibrium) and kinetic solubility. A solution may appear clear initially (kinetically soluble) but precipitate over time as it reaches its thermodynamic equilibrium.[6] It is advisable to prepare solutions fresh whenever possible.
-
Analytical Verification: Whenever possible, it is good practice to analytically verify the concentration of your final solution, for example, using HPLC-UV, to ensure that the compound has indeed dissolved and is at the intended concentration.
-
Documentation: Meticulously document all formulation details, including the type and concentration of all excipients, the pH of the buffer, and the dissolution method. This will be crucial for reproducibility.
By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and proceed with your research with greater confidence and accuracy.
References
- 1. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 2. fiveable.me [fiveable.me]
- 3. Khan Academy [khanacademy.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. alzet.com [alzet.com]
- 14. nbinno.com [nbinno.com]
- 15. scispace.com [scispace.com]
Preventing degradation of 4-[3-(trifluoromethyl)phenyl]piperidine in solution
Technical Support Center: 4-[3-(Trifluoromethyl)phenyl]piperidine
A Guide to Ensuring Solution Stability and Experimental Integrity
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the reliability of your research hinges on the stability of your reagents. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth knowledge and practical troubleshooting strategies to prevent the degradation of this compound in solution. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of this compound solutions.
Q1: What are the optimal storage conditions for a stock solution of this compound?
For maximum shelf-life, stock solutions should be stored under specific conditions to minimize degradation. We recommend adhering to the parameters outlined in the table below. These conditions are designed to mitigate the primary degradation pathways: oxidation, hydrolysis, and photodegradation.
Q2: Which solvents are recommended for dissolving this compound, and are there any I should avoid?
The choice of solvent is critical. While the compound is soluble in various organic solvents, not all are suitable for long-term storage. Protic solvents can participate in hydrogen bonding and potential acid-base reactions, while certain solvents may contain impurities that accelerate degradation. DMSO is a common choice for initial stock solutions due to its high solvating power.[1] For aqueous buffers, ensure the pH is compatible and the buffer components are non-reactive.
Q3: How sensitive is this compound to air and light?
The piperidine moiety can be susceptible to oxidation, particularly at the nitrogen atom and adjacent carbons.[2] Exposure to atmospheric oxygen can initiate radical chain reactions, leading to the formation of N-oxides or other oxidized species. Additionally, similar heterocyclic compounds have shown sensitivity to UV light, which can induce isomerization or decomposition.[3] Therefore, protection from both air (e.g., by using an inert atmosphere) and light is a critical precautionary measure.
Q4: My experimental results are inconsistent. How can I quickly check if my compound solution has degraded?
The most reliable method is to use analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A healthy solution will show a single, sharp peak corresponding to the parent compound. The appearance of new peaks, a change in the retention time of the main peak, or a decrease in the main peak's area are strong indicators of degradation. Visual inspection for color change or precipitation can be a first-line check, but is not definitive.
In-Depth Troubleshooting & Best Practices
This section provides detailed protocols and explanations for proactively assessing stability and resolving issues related to compound degradation.
Guide 1: Proactive Stability Assessment - The Forced Degradation Study
A forced degradation study is an essential tool for understanding the potential liabilities of your compound. By subjecting the molecule to accelerated stress conditions, you can predict its long-term stability and identify its primary degradation pathways.[3][4] This allows for the development of robust storage and handling protocols.
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent, such as a 1:1 mixture of acetonitrile and water.
-
Aliquot for Stress Conditions: Distribute the stock solution into separate, appropriately labeled vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% hydrogen peroxide.[3]
-
Thermal Stress: Incubate at 60°C.[3]
-
Photolytic Stress: Expose to a UV lamp (e.g., 365 nm).[3]
-
Control: Keep one aliquot at the recommended storage condition (e.g., -20°C, protected from light).
-
-
Incubation: Allow the reactions to proceed for a defined period (e.g., 24-48 hours).
-
Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples.
-
Analytical Method: Analyze all samples, including the control, by a validated stability-indicating RP-HPLC method. Mass spectrometry (LC-MS) can be used to elucidate the structure of any new peaks observed.[5]
Guide 2: Understanding Potential Degradation Pathways
The structure of this compound contains two key regions susceptible to degradation: the piperidine ring and the trifluoromethylphenyl group.
-
Piperidine Ring Oxidation: The nitrogen atom in the piperidine ring is a potential site for oxidation, forming an N-oxide. The adjacent methylene groups (alpha-carbons) are also susceptible to oxidation, which can ultimately lead to ring-opening products.[2] This process is often initiated by radical species and can be accelerated by light and heat.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions can pose a risk. Under strongly acidic conditions, degradation of molecules containing a trifluoromethylphenyl group to 4-(trifluoromethyl)aniline has been observed.[5]
-
Photodegradation: Aromatic systems and compounds with heteroatoms can absorb UV radiation, leading to an excited state that is more reactive. This can result in complex degradation pathways, including isomerization or fragmentation.
Guide 3: Troubleshooting Guide for Solution Instability
Use this table to diagnose and resolve common issues encountered during your experiments.
| Observed Problem | Potential Root Cause(s) | Recommended Solution & Rationale |
| Loss of biological activity or inconsistent assay results. | Compound Degradation: The concentration of the active parent compound has decreased. | 1. Re-analyze Purity: Use RP-HPLC to confirm the purity of the solution against a fresh or solid-state standard.[6] 2. Prepare Fresh Solutions: If degradation is confirmed, prepare fresh solutions for daily use from a validated solid stock. |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis. | 1. Solvent Impurities: Peroxides in aged ethers (like THF) or acidic impurities in chlorinated solvents can react with the compound. 2. Incompatible Buffer: Certain buffer components (e.g., phosphate) can sometimes interact with test compounds. 3. Air/Light Exposure: The solution was not properly protected during handling or storage. | 1. Use High-Purity Solvents: Always use fresh, HPLC-grade or higher solvents.[7] 2. Test Buffer Compatibility: Run a short stability test of the compound in the final assay buffer. 3. Implement Protective Measures: Store solutions under an inert gas (argon or nitrogen) in amber vials.[8] |
| Visible color change or precipitation in the solution. | 1. High Concentration Degradation: Degradation products may be less soluble, causing them to precipitate. 2. pH Shift: A change in the solution's pH could affect the solubility of the compound or its salt form. | 1. Filter and Re-analyze: Filter the solution and analyze both the filtrate and the precipitate (if possible) to identify the species. 2. Verify pH: Check the pH of your buffered solution and ensure it remains within the optimal range (typically near neutral).[3] |
Summary of Recommended Handling and Storage
To ensure the highest integrity of your experimental data, please adhere to the following recommendations for solutions of this compound.
| Parameter | Recommendation | Justification |
| Solvent | DMSO (for concentrated stocks), Acetonitrile. For aqueous solutions, use buffers near neutral pH. | Minimizes solvolysis and acid/base-catalyzed degradation.[1][3] |
| Temperature | -20°C to -80°C for long-term storage. | Reduces the rate of all chemical degradation reactions.[8][9] |
| Atmosphere | Inert gas (Argon or Nitrogen) overlay. | Prevents oxidation of the piperidine ring.[2] |
| Container | Tightly sealed amber glass vials. | Protects from light-induced degradation and prevents solvent evaporation.[3] |
| Handling | Prepare fresh dilutions for daily use from a validated stock solution. Avoid repeated freeze-thaw cycles. | Minimizes the time the compound spends at room temperature and reduces exposure to air and moisture. |
By implementing these proactive and reactive strategies, you can significantly enhance the stability of your this compound solutions, leading to more reliable, reproducible, and accurate research outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. lookchem.com [lookchem.com]
- 9. aksci.com [aksci.com]
Troubleshooting off-target effects of 4-[3-(trifluoromethyl)phenyl]piperidine
Prepared by: Senior Application Scientist, Advanced Pharmacology Division
Welcome to the technical support center for 4-[3-(trifluoromethyl)phenyl]piperidine and its related analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this chemical scaffold. The incorporation of a trifluoromethylphenyl group onto a piperidine core creates a potent, but often promiscuous, pharmacological agent.[1][2] Understanding and troubleshooting its off-target effects is critical for generating reproducible and accurately interpreted data.
This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on the causal relationships behind experimental observations and providing robust protocols to validate your findings.
Section 1: Frequently Asked Questions (FAQs): Understanding the Core Pharmacology
This section addresses fundamental questions about the expected biological activity and inherent off-target liabilities of the this compound scaffold.
Q1: What are the primary intended biological targets for compounds based on the this compound scaffold?
A1: The this compound scaffold is a versatile and privileged structure in medicinal chemistry, primarily recognized for its high affinity for monoamine transporters .[1] Depending on other structural modifications, these compounds can be potent inhibitors of the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4] For instance, various derivatives have been explicitly designed as high-affinity ligands for both DAT and SERT.[3][5] The primary goal is often to modulate neurotransmitter levels in the synapse by blocking their reuptake.[6]
Q2: Why is this compound prone to off-target effects, and what are the most common ones I should anticipate?
A2: The propensity for off-target effects stems from two main features: the piperidine ring, a common motif in many pharmaceuticals, and the trifluoromethyl (CF3) group.[1][2] The CF3 group is a strong electron-withdrawing moiety that increases lipophilicity, which can enhance binding to hydrophobic pockets in various proteins and improve metabolic stability.[1][7]
Based on extensive profiling of this and related scaffolds, the most common off-target liabilities include:
-
Other Monoamine Transporters: A compound designed to inhibit DAT will very likely have some activity at SERT and NET. The selectivity profile is often narrow.[4][8]
-
Serotonin (5-HT) Receptors: Significant interactions, particularly with the 5-HT2A and 5-HT2C receptor subtypes, are frequently observed.[9][10][11]
-
Adrenergic and Dopaminergic Receptors: Cross-reactivity with various G-protein coupled receptors (GPCRs) from these families is possible.[12]
-
NMDA Receptors: Some trifluoromethylphenyl derivatives have shown affinity for the PCP binding site of the NMDA receptor.[13]
-
hERG Potassium Channel: Inhibition of the human Ether-à-go-go-Related Gene (hERG) channel is a critical safety liability for many piperidine-containing compounds, potentially leading to cardiotoxicity.[14]
Q3: How does the position of the trifluoromethyl group (ortho, meta, para) on the phenyl ring alter the biological activity?
A3: The position of the CF3 group is a critical determinant of biological activity and selectivity.[1] Moving the group from the meta position (as in your compound) to the ortho or para position alters the molecule's conformation, electronic distribution, and how it fits into a binding pocket. For example, studies on trifluoromethylphenylpiperazine (a related scaffold) show that positional isomers have distinct neurotoxic profiles and receptor interaction patterns.[15] Therefore, you cannot assume that data from a para-substituted analog (e.g., 4-[4-(trifluoromethyl)phenyl]piperidine) is directly transferable to your meta-substituted compound. Each positional isomer must be considered a distinct pharmacological agent.
Section 2: Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted to address specific problems you may encounter during your research, providing potential causes and a logical workflow to diagnose the issue.
Problem 1: Unexpected or High Cytotoxicity Observed in Cellular Assays
Symptom: You observe significant cell death in your experiments, even at concentrations where you expect specific on-target engagement. The effect may appear in both target-expressing and control cell lines.
Causality Analysis: While high concentrations of any compound can be toxic, premature cytotoxicity often points to an unaddressed off-target effect or a compound stability issue. Cellular enzymes, like cytochrome P450s, can also metabolize the parent compound into a more toxic species.[12]
Troubleshooting Workflow: Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Problem 2: Discrepancy Between Biochemical and Cellular Assay Potency
Symptom: Your compound is a potent inhibitor in a purified system (e.g., an enzyme assay or radioligand binding to cell membranes), but its potency (EC50/IC50) is significantly weaker in intact, cell-based assays.
Causality Analysis: This is a common issue that often points to problems with the compound's ability to reach its target within a living cell. The cell membrane is a significant barrier, and active efflux pumps can remove the compound from the cytoplasm. Furthermore, high intracellular concentrations of a competing endogenous ligand (like ATP for kinase inhibitors) can reduce apparent potency.[12]
Key Investigative Questions:
-
Is the compound cell-permeable? Assess physicochemical properties like LogP and polar surface area (PSA). High polarity can limit passive diffusion across the cell membrane.
-
Is the compound a substrate for efflux pumps? Proteins like P-glycoprotein (P-gp) actively transport xenobiotics out of cells. This can be tested by co-incubating your compound with known efflux pump inhibitors (e.g., verapamil).
-
Does plasma protein binding reduce the available concentration? If your cell culture medium contains serum, your compound may bind to albumin, reducing the free fraction available to interact with the target.[12] Re-running the assay in serum-free conditions can diagnose this.
Problem 3: Observed In Vivo Phenotype Does Not Correlate with the Intended Target
Symptom: You are testing your compound, a putative dopamine transporter (DAT) inhibitor, in rodents, but you observe a head-twitch response (HTR), which is a classic behavioral proxy for 5-HT2A receptor activation.[9][10]
Causality Analysis: This strongly suggests that, at the dose administered, the compound's engagement of an off-target (5-HT2A receptors) is driving the dominant in vivo phenotype. The relative potency (Ki or IC50) at the intended target versus the off-target, combined with the respective receptor densities and signaling efficacy in the relevant brain regions, determines the ultimate behavioral output.
Target Deconvolution Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. McN-5558 - Wikipedia [en.wikipedia.org]
- 9. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 10. The Selective Serotonin 5‑HT2A Receptor Agonist (S)‑3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopaminergic neurotoxic effects of 3-TFMPP derivatives [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oral Formulation of 4-[3-(Trifluoromethyl)phenyl]piperidine
Prepared by: Senior Application Scientist, Preclinical Formulation Group
Welcome to the technical support center for the oral formulation and administration of 4-[3-(trifluoromethyl)phenyl]piperidine in murine models. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide field-proven solutions for successful in vivo studies. Our approach is built on explaining the causal relationships behind experimental choices to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the compound's properties and initial formulation considerations.
Q1: What are the key physicochemical properties of this compound that I should be aware of for formulation development?
A1: Understanding the compound's intrinsic properties is the critical first step. While a comprehensive experimental profile is always recommended, we can infer key characteristics from its structure:
-
Basicity: The piperidine ring contains a secondary amine, making the compound basic. This is a crucial feature, as it allows for salt formation (e.g., hydrochloride salt) and pH-dependent solubility.[1]
-
Lipophilicity & Solubility: The trifluoromethylphenyl group imparts significant lipophilicity (fat-loving nature) and hydrophobicity (water-hating nature). Consequently, the free base form of this compound is expected to have very low aqueous solubility.[2] This is the primary challenge you will need to overcome. Many new chemical entities exhibit this characteristic, making formulation a key determinant of bioavailability.[3][4][5]
-
Molecular Weight: The molecular weight is approximately 229.24 g/mol for the free base.[6] This is well within the range for typical small molecules and does not, by itself, present an absorption barrier.
Q2: My compound won't dissolve in water or saline. What is my next step?
A2: This is an expected outcome. Direct dissolution in simple aqueous vehicles is rarely successful for compounds of this nature. Your next step is to move to a systematic formulation development workflow. The goal is to find a vehicle that can either solubilize the compound or keep it uniformly suspended to ensure consistent dosing. The choice of strategy depends on the required dose, the study duration, and available resources.
The following diagram outlines a decision-making workflow for formulation selection.
Caption: Formulation selection workflow for poorly soluble compounds.
Q3: Can I use DMSO to dissolve my compound and then dilute it for oral dosing?
A3: This is a common but risky strategy that we strongly advise against for oral administration. While DMSO is an excellent solubilizing agent, it can cause significant issues in vivo. When a DMSO-based solution is introduced into the aqueous environment of the stomach, the compound often precipitates out of solution in an uncontrolled manner, leading to highly variable absorption. Furthermore, high concentrations of DMSO can cause gastrointestinal irritation in animals. For these reasons, DMSO-based formulations are generally reserved for in vitro or, occasionally, parenteral administration routes, not oral gavage.
Section 2: Troubleshooting Formulation Issues
This section provides detailed solutions to specific problems you may encounter while preparing your dosing formulation.
Problem 1: The compound precipitates when I try to adjust the pH of my aqueous vehicle.
-
Causality: You are likely exceeding the solubility limit of the salt form of your compound at that specific pH and concentration. As a basic compound, acidifying the vehicle (e.g., with HCl) protonates the piperidine nitrogen, forming a more water-soluble salt. However, every salt has a finite solubility.
-
Troubleshooting Steps:
-
Verify Target pH: Ensure your final pH is sufficiently low (typically 2-3 pH units below the compound's pKa) to keep the compound in its ionized form.
-
Lower the Concentration: The most straightforward solution is to decrease the drug concentration. This requires increasing the dosing volume, so ensure you do not exceed the maximum recommended volume for mice (typically 10 mL/kg).[7][8]
-
Incorporate a Co-solvent: Before pH adjustment, add a water-miscible co-solvent like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG). These agents can increase the solubility of both the free base and the salt form.[3][9]
-
Add a Solubilizing Surfactant: Surfactants like Tween® 80 or Cremophor® EL form micelles that can encapsulate the drug, significantly increasing its apparent solubility.[3]
-
Problem 2: My suspension is not uniform. The particles settle too quickly.
-
Causality: The formulation lacks sufficient viscosity and wetting to maintain a homogenous suspension. Rapid settling leads to inaccurate dosing, as the first and last animals dosed from the same syringe will receive different amounts of the drug.
-
Troubleshooting Steps:
-
Optimize the Suspending Agent: The most common suspending agent is carboxymethylcellulose (CMC).
-
Concentration: A 0.5% (w/v) solution of low- or medium-viscosity CMC is a standard starting point. If settling persists, you can increase this to 1.0%.
-
Preparation: Ensure the CMC is properly hydrated. This involves slowly sprinkling the CMC powder into a vortexing solution of water and allowing it to mix for several hours or overnight.
-
-
Incorporate a Wetting Agent: Poorly soluble powders can be hydrophobic and resist dispersion in water. A surfactant (wetting agent) reduces the surface tension between the particle and the vehicle.[5]
-
Action: Add a small amount of Tween® 80 (e.g., 0.1% - 0.5% v/v) to your vehicle before adding the compound. First, create a paste with the compound and a small amount of the Tween-containing vehicle, then gradually dilute it to the final volume.
-
-
Reduce Particle Size: The rate of settling is directly related to particle size (Stokes' Law). Reducing the particle size increases the total surface area and improves the dissolution rate.[3][4]
-
Action: If you have the equipment, micronize the dry powder before formulation. Alternatively, you can use a mortar and pestle to grind the compound into a fine powder before adding it to the vehicle.
-
-
Table 1: Example Formulation Recipes for a 10 mg/mL Target Concentration
| Formulation Type | Vehicle Composition | Preparation Notes | Pros | Cons |
| Aqueous Solution | 20% PEG 400 in Water, adjust to pH 4 with 1N HCl | Dissolve compound in PEG 400 first, then add water. Titrate pH carefully. | True solution; ensures dose uniformity. | May not achieve high concentrations; potential for precipitation in GI tract. |
| Aqueous Suspension | 0.5% (w/v) Na-CMC, 0.25% (v/v) Tween® 80 in Water | Prepare vehicle first. Make a paste of the compound with a small vehicle aliquot, then dilute. | High drug loading possible; simple to prepare. | Must be continuously mixed; potential for non-uniform dosing if not handled correctly. |
| Lipid Formulation | 30% Labrafac PG, 40% Cremophor EL, 30% Transcutol HP | Gently warm components to mix. Add compound and stir until dissolved. | Can significantly enhance absorption of lipophilic compounds.[3][4] | More complex to develop; potential for GI effects from excipients. |
Section 3: Protocol and Troubleshooting for Oral Gavage in Mice
Proper administration technique is as critical as the formulation itself. Improper gavage can lead to injury, stress, and data variability.[10][11]
Detailed Step-by-Step Protocol for Oral Gavage
-
Preparation:
-
Select Gavage Needle: Use a flexible, plastic feeding tube or a stainless-steel gavage needle with a ball-tip. For a standard adult mouse (20-30g), an 18-20 gauge, 1.5-inch needle is appropriate.[8]
-
Measure Tube Length: Measure the distance from the mouse's mouth to the xiphoid process (the last sternal rib). Mark this length on the gavage tube with a marker. Do not insert the tube further than this mark to avoid perforating the stomach.[7][8]
-
Prepare Dose: Draw the calculated dose volume into a 1 mL syringe. Ensure suspensions are thoroughly mixed immediately before drawing the dose.
-
-
Animal Restraint:
-
Tube Insertion & Dosing:
-
Insertion: Introduce the gavage needle into the side of the mouth, avoiding the incisors. Gently guide it along the roof of the mouth towards the back of the throat.[7][12]
-
Swallowing Reflex: The mouse should swallow as the tube reaches the pharynx. Allow the tube to advance gently into the esophagus. Crucially, there should be no resistance. [10] If you feel any resistance or the mouse begins to choke, withdraw immediately.
-
Administration: Once the tube is inserted to the pre-measured mark, dispense the liquid slowly and steadily over 2-3 seconds.[7][12] A rapid bolus can cause reflux into the esophagus and potentially the trachea.
-
Withdrawal: After dispensing the full dose, smoothly withdraw the tube along the same path it was inserted.
-
-
Post-Procedure Monitoring:
Caption: Standardized workflow for oral gavage in mice.
Troubleshooting Gavage Procedure
-
Problem: The mouse is struggling excessively.
-
Problem: I feel resistance during insertion.
-
Solution: STOP AND WITHDRAW IMMEDIATELY. You are likely entering the trachea. Do not force the tube. Reposition the mouse to ensure its head and neck are properly extended and try again. If resistance is felt again, allow the animal to recover and have an experienced technician attempt the procedure.
-
-
Problem: Fluid bubbles from the mouse's nose after dosing.
-
Solution: This is a sign of aspiration (dosing into the lungs).[10][12] The animal is in distress. It should be monitored closely, and if distress continues, it must be humanely euthanized according to your institution's IACUC guidelines.[11][13] Review your technique, particularly the speed of administration and insertion depth.
-
References
- 1. Page loading... [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. 4-(4-(Trifluoromethyl)phenyl)piperidine | C12H14F3N | CID 12440702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. instechlabs.com [instechlabs.com]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor cell permeability of 4-[3-(trifluoromethyl)phenyl]piperidine derivatives
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 4-[3-(trifluoromethyl)phenyl]piperidine derivatives. As Senior Application Scientists, we have compiled this resource to provide both foundational knowledge and advanced troubleshooting strategies to help you navigate these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it a critical parameter for my compound?
A: Cell permeability describes the ability of a compound to pass through a cell membrane to reach its intracellular target.[1] For drugs targeting internal cellular components, good permeability is essential for therapeutic efficacy. Poor permeability is a major reason for the failure of drug candidates during development, as a compound that cannot reach its target will not be effective, regardless of its potency.[2] The process is governed by a molecule's physicochemical properties, which dictate its ability to navigate the lipid bilayer of the cell membrane.[3][4]
Q2: I've heard about "Lipinski's Rule of Five." What is it and how does it relate to my piperidine derivatives?
A: Lipinski's Rule of Five (Ro5) is a set of guidelines used to evaluate the "drug-likeness" of a chemical compound and its likelihood of being orally active.[5] It was formulated based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[5] While not a strict set of rules, it provides a valuable framework for identifying potential permeability issues early in the discovery process.[1][6]
The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Hydrogen Bond Donors (HBD) ≤ 5 (sum of -NH and -OH groups)[6][7]
-
Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of nitrogen and oxygen atoms)[6][7]
For your this compound scaffold, it is crucial to assess where your specific derivatives fall within these guidelines. The piperidine nitrogen can be a hydrogen bond donor (if protonated) or acceptor, and other functional groups will contribute to these counts.[8][9]
Q3: What are the standard in vitro assays to measure the cell permeability of my compounds?
A: Two primary assays are considered the industry standard for initial permeability screening: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. Using them in conjunction can be a powerful strategy to diagnose the root cause of poor absorption.[10][11]
-
PAMPA: This is a non-cell-based assay that models passive diffusion across a lipid-infused artificial membrane.[12][13] It is cost-effective, high-throughput, and excellent for ranking compounds based solely on their passive permeability potential.[10][12]
-
Caco-2 Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[11][14][] It is considered more representative of in vivo human absorption because it can assess not only passive diffusion but also active transport and efflux mechanisms (i.e., when a cell actively pumps a compound out).[10][11]
The table below summarizes the key differences:
| Feature | PAMPA | Caco-2 Assay |
| Model Type | Artificial Membrane (Non-cell-based) | Differentiated Cell Monolayer |
| Transport Measured | Passive Diffusion Only[10][12][13] | Passive, Active, and Efflux[10][11] |
| Complexity & Cost | Low | High |
| Throughput | High | Low to Medium |
| Primary Use | Early-stage screening, ranking for passive permeability[12] | Mechanistic studies, predicting in vivo absorption[11][14] |
Troubleshooting Guide: Low Permeability
This section provides a structured approach to diagnosing and solving poor cell permeability in your this compound derivatives.
Problem: My initial screening results show low permeability. What's my first step?
A: The first step is to systematically analyze the data in the context of the assay used and the compound's physicochemical properties.
-
Quantify the Results: Classify your compound's apparent permeability coefficient (Papp) to understand the severity of the issue.
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected Human Absorption |
| Low | < 1 | Poorly absorbed (<50%)[14] |
| Moderate | 1 - 10 | Moderately absorbed (50-85%)[14] |
| High | > 10 | Well absorbed (>85%)[14] |
-
Compare PAMPA and Caco-2 Data: If you have data from both assays, the comparison is highly diagnostic.[10]
-
Low PAMPA & Low Caco-2: This strongly suggests the issue is poor passive permeability. The molecule's intrinsic properties are preventing it from crossing the lipid membrane.
-
High PAMPA & Low Caco-2: This pattern is a classic indicator of active efflux.[10] The compound can passively diffuse across a membrane, but the Caco-2 cells are actively pumping it out. A bidirectional Caco-2 assay can confirm this if the Papp in the basolateral-to-apical direction is significantly higher than in the apical-to-basolateral direction.[11]
-
-
Review Physicochemical Properties: Analyze your compound against key permeability predictors. This is the most critical step for guiding your chemical modification strategy.
Q4: How does lipophilicity affect my compound's permeability, and how can I optimize it?
A: Lipophilicity, often measured as LogP or LogD, is a double-edged sword.[3][16]
-
Too Low (Hydrophilic): The compound prefers the aqueous environment and cannot efficiently partition into the lipid cell membrane.
-
Too High (Lipophilic): The compound may partition readily into the membrane but get stuck, or it may have very poor aqueous solubility, preventing it from even reaching the cell surface.[3][]
An optimal LogP range for good bioavailability is often considered to be between 0 and 3.[16] The trifluoromethyl group on your scaffold is lipophilic and influences this property.[8]
Optimization Strategies:
-
To Increase Lipophilicity: Add small, non-polar groups. For instance, replace a polar substituent on the piperidine or phenyl ring with a methyl or ethyl group.
-
To Decrease Lipophilicity: High lipophilicity is a common issue.[16] You can introduce polar functional groups like a hydroxyl (-OH) or a small amide. However, be mindful not to add hydrogen bond donors.[18] A more effective strategy might be to replace a lipophilic aromatic ring with a less lipophilic heteroaromatic one.[18]
Q5: My molecule has several hydrogen bond donors. Why is this a problem and what can I do?
A: For a molecule to cross the cell membrane, it must break its hydrogen bonds with water (a process called desolvation), which requires a significant amount of energy.[19] Molecules with many hydrogen bond donors (HBDs) are heavily solvated and face a large energy penalty for entering the lipophilic membrane interior, thus reducing permeability.[19] This is why Ro5 suggests a limit of 5 HBDs.[7][20]
Strategies to Mitigate High HBD Count:
-
Prodrug Approach: This is a highly effective strategy where you temporarily mask a polar functional group, particularly an HBD, with a promoiety.[21] This moiety is designed to be cleaved off by intracellular enzymes, releasing the active parent drug inside the cell.[22][23] For example, converting a carboxylic acid to an ester or an amine to an amide can dramatically improve permeability.[21][24]
-
N-Alkylation: If the piperidine nitrogen is a key HBD (in its protonated form), N-alkylation (e.g., N-methylation) can sometimes improve permeability by removing that donor. However, this permanent change may negatively affect target binding, so it must be evaluated carefully.
-
Intramolecular Hydrogen Bonding (IMHB): This is an advanced strategy where you introduce a hydrogen bond acceptor (HBA) at a sterically favorable position to form an internal hydrogen bond with a nearby HBD.[19] This "internal desolvation" shields the polar groups from water, making the molecule behave as if it were more lipophilic and thus enhancing permeability without significantly increasing its actual LogP.[25][26] This is particularly valuable for compounds that are "beyond the Rule of Five".[25][26]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing passive permeability.
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Artificial membrane solution (e.g., 1-2% lecithin in dodecane)[12][27]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
-
Test compounds and control compounds (high and low permeability)
Procedure:
-
Prepare Compound Solutions: Dissolve test compounds in DMSO to create 10 mM stock solutions. Dilute the stock solution into PBS (pH 7.4) to a final concentration of 100-200 µM. The final DMSO concentration should be low (<1%).[12]
-
Coat the Membrane: Carefully apply ~5 µL of the artificial membrane solution onto the filter of each well in the Donor plate.[27]
-
Hydrate the Membrane: Add the compound solution to the Donor plate wells.
-
Prepare Acceptor Plate: Fill the wells of the Acceptor plate with fresh PBS (pH 7.4), which may contain a small amount of DMSO to act as a co-solvent.
-
Create the "Sandwich": Place the Donor plate onto the Acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.
-
Incubate: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[12][13][28]
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in each sample using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[12][13]
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated to quantify the rate of diffusion across the membrane.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol provides a framework for assessing permeability and active efflux.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (21-28 day old cultures)[14][]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at 37°C, pH 7.4 (apical) and pH 7.4 (basolateral)[14]
-
Test compounds and control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and a known efflux substrate like talinolol)[11]
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow them to differentiate and form a confluent monolayer with functional tight junctions.[14][]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure tight junction integrity. Discard any inserts with low TEER values.[29]
-
Prepare Dosing Solutions: Dissolve the test compound in the transport buffer at a known concentration (e.g., 10 µM).[11][14]
-
A → B Permeability (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
B → A Permeability (Basolateral to Apical):
-
In a separate set of wells, add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[30]
-
Sampling & Analysis: At the end of the incubation, take samples from the receiver compartments for both A→B and B→A directions. Analyze the compound concentration via LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. omicsonline.org [omicsonline.org]
- 4. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 7. Rule of 5 [pharmainformatic.com]
- 8. benchchem.com [benchchem.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAMPA | Evotec [evotec.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 16. azolifesciences.com [azolifesciences.com]
- 18. benchchem.com [benchchem.com]
- 19. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 24. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 28. bioassaysys.com [bioassaysys.com]
- 29. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 30. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
Technical Support Center: Overcoming Resistance to 4-[3-(Trtrifluoromethyl)phenyl]piperidine Analogs
Introduction
Welcome to the technical support center for researchers working with 4-[3-(trifluoromethyl)phenyl]piperidine analogs. This class of compounds is of significant interest in medicinal chemistry due to its versatile scaffold, which is present in a wide range of clinically approved drugs and lead compounds targeting cancer, CNS disorders, and infectious diseases.[1] The trifluoromethylphenyl moiety, in particular, can significantly influence the pharmacological properties of these analogs, including their potency, selectivity, and pharmacokinetic profiles.[2][3]
However, as with many targeted therapies, the emergence of drug resistance is a significant hurdle in both preclinical and clinical settings.[4] This guide is designed to provide you, our fellow researchers and drug development professionals, with a centralized resource for troubleshooting common resistance-related issues encountered during your experiments. It combines foundational knowledge in a frequently asked questions (FAQs) format with in-depth, actionable troubleshooting guides to help you identify, understand, and overcome resistance mechanisms.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding drug resistance in the context of these specific analogs.
Q1: What are the most common, broadly-applicable mechanisms of resistance to small-molecule inhibitors like these piperidine analogs?
A1: Resistance to small-molecule inhibitors is a multifaceted problem, but generally falls into three main categories.[5]
-
Target-Dependent Resistance: This occurs when the target protein itself changes. This can be due to the acquisition of point mutations in the drug-binding site, which reduces the affinity of the compound, or through the amplification of the gene, leading to overexpression of the target protein.[5][6]
-
Target-Independent Resistance: In this case, cancer cells activate alternative or "bypass" signaling pathways to circumvent the blocked pathway.[7] For instance, if your compound inhibits Pathway A, the cells might upregulate Pathway B to restore the downstream signaling required for survival and proliferation.
-
Drug-Dependent Resistance: This involves mechanisms that reduce the effective intracellular concentration of the drug. A primary cause is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as efflux pumps to actively remove the drug from the cell.[[“]][9][10][11]
Q2: My compound was initially very effective, but now the cells are growing again. What is happening?
A2: This phenomenon is characteristic of acquired resistance. Initially, the bulk of the cancer cells are sensitive to the drug and are killed off. However, a small subpopulation of cells may harbor pre-existing resistance mechanisms or acquire them through random mutations.[12] Continuous exposure to the drug creates a selective pressure that allows these resistant cells to survive and proliferate, eventually leading to a relapse where the overall cell population is no longer sensitive to the compound.[4][13]
Q3: How do I begin to investigate the mechanism of resistance in my cell line?
A3: A logical starting point is to systematically rule out the common mechanisms. A typical workflow involves:
-
Confirming the Resistance Phenotype: First, re-evaluate the dose-response curve (e.g., IC50) of your resistant cell line compared to the parental (sensitive) line to quantify the degree of resistance.
-
Checking for Drug Efflux: Test whether the resistance can be reversed by co-incubating your compound with a known inhibitor of ABC transporters (e.g., verapamil or tariquidar).[14]
-
Assessing Target Expression and Mutation: Analyze the expression level of the target protein via Western blot or qPCR. Sequence the target gene in both parental and resistant cells to check for acquired mutations.
-
Investigating Bypass Pathways: Use techniques like phosphoproteomics or Western blot arrays to look for upregulation of alternative signaling pathways (e.g., PI3K/AKT, MAPK/ERK) in the resistant cells.[7]
Q4: Can I create a drug-resistant cell line in the lab to study these mechanisms?
A4: Yes, generating drug-resistant cell lines in vitro is a standard and valuable method.[15] The most common approach involves continuous exposure of a sensitive parental cell line to your compound.[15] You can start with a low concentration (e.g., the IC50) and incrementally increase the dose as the cells adapt and begin to grow robustly.[16][17] This process mimics the selective pressure that occurs in a clinical setting.[16]
Part 2: Troubleshooting Guides
This section provides structured, in-depth guidance for specific experimental problems. Each guide follows a "Symptom -> Potential Causes -> Recommended Actions" format.
Guide 1: Progressive Loss of Compound Efficacy in Long-Term Culture
-
Symptom: You observe a rightward shift in the dose-response curve over time. The IC50 value of your this compound analog is steadily increasing with each passage of your cancer cell line.
-
Potential Causes:
-
Increased Drug Efflux: The cells are upregulating ABC transporter proteins, which are pumping your compound out.[[“]][11]
-
Target Protein Overexpression: The cells are producing more of the target protein, requiring a higher drug concentration to achieve the same level of inhibition.
-
Selection of a Pre-existing Resistant Subpopulation: The initial cell line was heterogeneous, and your compound has selected for a small, inherently more resistant population of cells.[18]
-
-
Recommended Actions & Interpretation:
| Step | Experimental Action | Rationale & Interpretation of Results |
| 1 | Co-treatment with an Efflux Pump Inhibitor | Perform a dose-response experiment with your analog in the presence and absence of a broad-spectrum ABC transporter inhibitor (e.g., 5-10 µM Verapamil or 1 µM Tariquidar). If the IC50 shifts back towards the sensitive parental cell line's value, this strongly suggests that ABC transporter-mediated efflux is the primary resistance mechanism.[14] |
| 2 | Quantitative PCR (qPCR) for ABC Transporters | Isolate RNA from both parental and resistant cells and perform qPCR to measure the mRNA levels of common transporters like ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP). A significant upregulation (e.g., >2-fold) in the resistant line confirms the findings from Step 1 and identifies the specific transporter(s) involved. |
| 3 | Western Blot for Target Protein | Lyse parental and resistant cells and perform a Western blot to compare the expression levels of the target protein. Use a loading control (e.g., GAPDH, β-actin) for normalization. A marked increase in the target protein band intensity in the resistant line indicates that target overexpression is contributing to resistance. |
| 4 | Clonal Selection and Characterization | Perform single-cell cloning of the parental cell line using limited dilution.[17] Expand several clones and determine the IC50 for your analog for each one. If you find significant variation in IC50 values among the clones, it indicates the original population was heterogeneous, and you have likely selected for a more resistant clone over time. |
Guide 2: Complete and Abrupt Loss of Efficacy After Initial Response
-
Symptom: Your compound was highly effective, but the treated cells have suddenly resumed proliferation at a rate similar to untreated controls, even at high concentrations of the drug. The dose-response curve is now flat.
-
Potential Causes:
-
Acquisition of a Target-Site Mutation: A mutation has occurred in the drug-binding pocket of the target protein, preventing your compound from binding effectively. This is a common mechanism for kinase inhibitors.[6][19]
-
Activation of a Bypass Signaling Pathway: The cancer cells have activated a parallel signaling pathway that compensates for the function of the inhibited target.[7][20]
-
Phenotypic Transformation: The cells may have undergone a significant change, such as an epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.[21]
-
-
Recommended Actions & Interpretation:
| Step | Experimental Action | Rationale & Interpretation of Results |
| 1 | Sanger Sequencing of the Target Gene | Design primers flanking the coding region of your target gene, especially the region encoding the binding site. Amplify and sequence this region from both parental and resistant cells. If you identify a non-synonymous mutation in the resistant cells that is absent in the parental line, this is strong evidence for on-target mutation-driven resistance. |
| 2 | Phospho-Kinase Array | Use a commercially available antibody array to simultaneously probe the phosphorylation status of multiple key signaling proteins (e.g., AKT, ERK, STAT3) in lysates from parental and resistant cells (with and without drug treatment). A strong increase in the phosphorylation of a protein in a parallel pathway (e.g., p-AKT) in the resistant cells points to the activation of a bypass mechanism.[7] |
| 3 | Western Blot for Bypass Pathway Markers | Based on the array results, confirm the activation of the bypass pathway using Western blot for key phosphorylated and total proteins (e.g., p-AKT/Total AKT, p-ERK/Total ERK). Confirmation of hyperactivation in the resistant line validates the bypass mechanism. |
| 4 | Test a Combination Therapy | Treat the resistant cells with your piperidine analog in combination with an inhibitor of the identified bypass pathway (e.g., an AKT inhibitor or a MEK inhibitor). If the combination restores sensitivity and induces cell death, it provides functional validation of the bypass mechanism and suggests a viable strategy to overcome the resistance.[20] |
Part 3: Visualizations & Workflows
General Troubleshooting Workflow for Acquired Resistance
This diagram outlines a logical decision-making process for identifying the mechanism of acquired resistance.
Caption: A decision tree for troubleshooting acquired drug resistance.
Mechanism of ABC Transporter-Mediated Drug Efflux
This diagram illustrates how ABC transporters cause multidrug resistance.
Caption: Simplified model of drug efflux by an ABC transporter.
Part 4: Detailed Experimental Protocols
Protocol 1: Assessing Drug Efflux with a Reversal Agent
Objective: To determine if overexpression of ABC drug transporters is responsible for the observed resistance.
Materials:
-
Parental (sensitive) and resistant cell lines
-
Your this compound analog
-
Efflux pump inhibitor (e.g., Verapamil, Sigma-Aldrich)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
Standard cell culture medium and reagents
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into separate 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.
-
Prepare Drug Dilutions:
-
Plate 1 (Analog Alone): Prepare a 2x serial dilution of your analog in culture medium.
-
Plate 2 (Analog + Inhibitor): Prepare an identical 2x serial dilution of your analog in culture medium that also contains a fixed, non-toxic concentration of Verapamil (e.g., 5 µM).
-
-
Treatment: Remove the old medium from the cells and add the drug dilutions from both plates. Include wells with "medium only" and "medium + Verapamil only" as controls.
-
Incubation: Incubate the plates for 72 hours (or a time point appropriate for your cell line's doubling time).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance. Normalize the data to the "medium only" control wells and plot the dose-response curves. Calculate the IC50 values for each condition.
Protocol 2: Western Blot for Target Protein Expression
Objective: To compare the expression level of the drug's target protein between sensitive and resistant cells.
Materials:
-
Parental and resistant cell lysates
-
Primary antibody specific to your target protein
-
Primary antibody for a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
ECL substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each lysate into the wells of an SDS-PAGE gel. Run the gel until adequate separation is achieved.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against your target protein (at the manufacturer's recommended dilution) overnight at 4°C.[14]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again as in step 6. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[14]
-
Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading across all lanes.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal for each sample to compare expression levels.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 5. Mechanisms of clinical resistance to small molecule tyrosine kinase inhibitors targeting oncogenic tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression [frontiersin.org]
- 8. consensus.app [consensus.app]
- 9. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells | Semantic Scholar [semanticscholar.org]
- 20. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Preclinical Safety Profiling of 4-[3-(trifluoromethyl)phenyl]piperidine
Disclaimer: This document is intended as a technical guide for research and drug development professionals. It is not a substitute for comprehensive regulatory guidance. All preclinical studies must be conducted in compliance with relevant regulatory guidelines (e.g., FDA, EMA) and Good Laboratory Practice (GLP).
Introduction: Navigating the Preclinical Landscape for a Novel Phenylpiperidine
4-[3-(trifluoromethyl)phenyl]piperidine is a novel compound belonging to the phenylpiperidine class. While specific preclinical safety and toxicology data for this exact molecule are not extensively available in the public domain, its structural motifs provide a strong basis for predicting its potential side effect profile and for designing a robust preclinical safety assessment plan.
The phenylpiperidine scaffold is a well-established pharmacophore known for significant central nervous system (CNS) activity, with members of this class acting as opioid analgesics, antipsychotics, and antidepressants. The addition of a trifluoromethylphenyl group may modulate potency, selectivity, and metabolic stability, while also introducing its own potential for off-target effects.
This guide provides a structured, question-and-answer framework for researchers to anticipate, investigate, and troubleshoot potential adverse findings during the preclinical development of this compound and related analogs.
Part 1: Initial Hazard Identification & Early Screening FAQs
Q1: I have just synthesized this compound. Where should I begin its safety assessment?
A1: A tiered, "funnel-down" approach is the most efficient strategy. The goal of early assessment is to identify potential liabilities and "fail-fast" compounds with poor safety profiles before committing to expensive and time-consuming in vivo studies.[1]
Step 1: In Silico & Analog Analysis
-
Structural Alerts: Analyze the molecule for toxicophores. The core phenylpiperidine structure alerts for CNS activity.
-
Analog Data Mining: Review the safety profiles of structurally related compounds.
-
Phenylpiperidines: This class is strongly associated with CNS effects (e.g., sedation, hyperactivity, seizures) and potential cardiovascular changes.
-
Piperidine: The parent heterocycle can cause local irritation (skin, eye, respiratory).
-
1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP): This piperazine analog is a known serotonin receptor agonist, suggesting a potential for serotonergic effects (e.g., changes in mood, appetite, thermoregulation). While structurally distinct, this provides a plausible off-target hypothesis to test.
-
Step 2: In Vitro Safety Pharmacology Profiling Before any animal studies, screen the compound against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions (ADRs).[2] This is a cost-effective way to predict off-target liabilities.
-
Primary Panel (e.g., SafetyScreen44/47): This should be your starting point. It covers the highest-risk targets, including those related to cardiovascular (hERG), CNS (dopamine, serotonin, opioid receptors), and other common ADRs.[3]
-
Rationale: A "hit" in this panel (e.g., high affinity for the hERG channel or D2 dopamine receptor) is a major red flag that must be investigated further. It provides a mechanistic basis for potential in vivo findings.
Caption: Preclinical Safety Assessment Funnel.
Part 2: Troubleshooting In Vivo CNS Side Effects
The phenylpiperidine scaffold makes CNS-related side effects the most probable class of findings. A systematic approach to their detection and characterization is critical.
Q2: What is the best way to screen for CNS side effects in vivo?
A2: The Functional Observational Battery (FOB) , also known as the Irwin test, is the standard non-invasive screening procedure.[4][5] It is designed to detect gross functional deficits and should be performed during initial dose-range finding studies. The goal is to systematically observe the animal's appearance, behavior, and physiological responses.[6]
Experimental Protocol: Rodent Functional Observational Battery (FOB)
-
Acclimation: Allow animals to acclimate to the testing room for at least one hour before dosing.[7]
-
Baseline Observation: Perform a full FOB assessment on all animals prior to dosing to establish a baseline.
-
Dosing: Administer the vehicle or this compound via the intended clinical route. Include at least 3 dose levels (low, mid, high) and a concurrent vehicle control group.[4]
-
Post-Dose Observations: Conduct the full FOB assessment at the time of predicted peak plasma concentration (Tmax) and at several later time points (e.g., 1, 4, 24 hours post-dose).
-
Scoring: Use a standardized scoring system. Observations should be made by a trained observer blinded to the treatment groups.
Table 1: Key Parameters in a Functional Observational Battery (FOB)
| Category | Parameter | Description & Scoring Example | Potential Interpretation for a Phenylpiperidine |
| Autonomic | Piloerection | Hair standing on end (0=absent, 1=present). | Sympathomimetic or opioid-like activity. |
| Salivation | Excessive drooling (0=absent, 1=present). | Cholinergic or opioid-like activity. | |
| Pupil Size | Measure diameter or score (e.g., -1=constricted, 0=normal, +1=dilated). | Miosis (constriction) suggests opioid activity; mydriasis (dilation) suggests sympathomimetic activity. | |
| Neuromuscular | Gait | Observe walking (0=normal, 1=ataxic/uncoordinated, 2=unable to walk). | Sedation, motor impairment, general CNS depression or stimulation. |
| Tremors | Involuntary shaking (0=absent, 1=mild, 2=severe). | CNS stimulation, potential serotonergic effects. | |
| Convulsions | Seizure activity (0=absent, 1=clonic/tonic). | Severe CNS excitation; a critical finding. | |
| Sensorimotor | Approach Response | Response to a pencil moved toward the eyes (0=normal, 1=slowed, 2=absent). | Sedation, impaired sensory processing. |
| Startle Response | Reaction to a loud click (0=normal, 1=exaggerated, 2=absent). | Hypo-reactivity indicates sedation; hyper-reactivity indicates CNS stimulation. | |
| Behavioral | Arousal Level | General activity level in open field (e.g., 0=asleep, 1=calm, 2=active, 3=hyperactive). | Biphasic effects (low-dose stimulation, high-dose sedation) are common with CNS drugs. |
| Rearing | Number of times animal rears on hind legs in a set time. | Decreased rearing indicates sedation or motor impairment; increased rearing indicates CNS stimulation. |
Q3: My animals are showing severe sedation at my planned high dose. What is the troubleshooting workflow?
A3: This is a common finding for CNS-active compounds. The key is to determine if the sedation is an extension of the intended pharmacology, an off-target effect, or a non-specific toxicity.
Troubleshooting Steps:
-
Confirm Dose-Response: Is the effect clearly dose-dependent? Test lower doses to identify a No Observed Adverse Effect Level (NOAEL).[8]
-
Evaluate Pharmacokinetics (PK): Does the timing of the sedation correlate with the compound's Tmax and exposure (AUC)? Unusually high exposure could indicate poor metabolism or clearance.
-
Re-evaluate In Vitro Data: Did your safety panel show affinity for receptors associated with sedation (e.g., histamine H1, alpha-1 adrenergic, muscarinic receptors, GABA-A)? If so, this is a likely mechanistic cause.
-
Consider Vehicle Effects: Run a vehicle-only group again to ensure the vehicle itself is not causing sedation.
-
Assess Specificity: If the compound is intended to be, for example, a selective serotonin reuptake inhibitor (SSRI), are you seeing effects at exposures far below those needed for efficacy? A narrow therapeutic window between efficacy and sedation is a significant developmental challenge.[9]
Caption: Troubleshooting Workflow for CNS Side Effects.
Part 3: Managing Other Potential Findings
Q4: I'm observing irritation at the injection site after subcutaneous administration. What should I do?
A4: Local irritation is a potential liability for any new chemical entity, especially one containing a basic nitrogen like piperidine.
-
Histopathology: This is essential. Collect the tissue at the administration site and have it examined by a veterinary pathologist. This will confirm the presence and severity of inflammation, necrosis, or other tissue damage, distinguishing it from a transient cosmetic issue.
-
Formulation Optimization: The issue may be related to the formulation, not just the compound itself.
-
pH: Is the formulation pH close to physiological (~7.4)? Highly acidic or basic formulations can cause irritation.
-
Solubility: Is the compound precipitating out of solution upon injection? This can cause a foreign body reaction. Consider using different excipients or a different salt form.
-
-
Route of Administration: If possible, evaluate tolerability by a different route (e.g., oral, intravenous). If irritation is limited to subcutaneous injection, it may be a manageable issue.
-
Dose/Concentration Reduction: Assess if the irritation is concentration-dependent by administering the same total dose in a larger volume.
References
- 1. researchgate.net [researchgate.net]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. ChemPartner [chempartner.com]
- 4. mds-usa.com [mds-usa.com]
- 5. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The functional observational battery in adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. How CNS researchers are handling clinical trial turbulence - Pharmaceutical Technology [pharmaceutical-technology.com]
Validation & Comparative
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 4-[3-(trifluoromethyl)phenyl]piperidine
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases, with over 500 members encoded in the human genome, represent one of the most significant classes of drug targets, particularly in oncology and inflammatory diseases.[1] These enzymes are crucial nodes in signaling pathways that regulate a multitude of cellular processes.[1] However, the development of kinase inhibitors is fraught with the challenge of selectivity. Due to the highly conserved nature of the ATP-binding site across the kinome, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity, binding to and inhibiting multiple other kinases.[2][3] This cross-reactivity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, comprehensive kinase cross-reactivity profiling is not merely a regulatory checkbox but a critical step in the discovery and development of safe and effective kinase inhibitors.[3][4]
This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of a hypothetical test compound, 4-[3-(trifluoromethyl)phenyl]piperidine. We will explore the rationale behind experimental design, present a detailed protocol for a robust kinase profiling assay, and compare its hypothetical performance against two alternative compounds, Staurosporine (a non-selective inhibitor) and a structurally related analog, 4-[3-(trifluoromethyl)phenyl]-1-methylpiperidine. Through this analysis, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to design, execute, and interpret kinase selectivity profiling studies.
Compound Under Investigation and Comparators
Test Compound: this compound
The core structure, a piperidine ring attached to a trifluoromethylphenyl group, is a common scaffold in medicinal chemistry.[5][6] The trifluoromethyl group is a strong electron-withdrawing moiety that can significantly influence the compound's physicochemical properties, such as pKa and lipophilicity, which in turn affect its binding affinity and selectivity for target proteins.[5]
Comparator 1: Staurosporine
Staurosporine is a natural product that acts as a potent but non-selective ATP-competitive kinase inhibitor. It is often used as a positive control in kinase assays and serves as a benchmark for broad cross-reactivity.
Comparator 2: 4-[3-(trifluoromethyl)phenyl]-1-methylpiperidine
This analog introduces a methyl group on the piperidine nitrogen. This seemingly minor modification can significantly alter the compound's conformation and steric profile, potentially leading to a different kinase selectivity profile. Comparing the test compound to this analog can provide valuable structure-activity relationship (SAR) insights.[7]
Experimental Workflow for Kinase Profiling
The following diagram illustrates a typical workflow for kinase cross-reactivity profiling, from compound preparation to data analysis.
References
- 1. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 2. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-[3-(Trifluoromethyl)phenyl]piperidine in Serotonin Transporter Inhibition: A Comparative Analysis with Established SSRIs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Serotonin Transporter as a Key Therapeutic Target
The serotonin transporter (SERT), a crucial protein in the central nervous system, is responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission.[1] Its central role in mood regulation has made it a primary target for the development of antidepressants, most notably the class of drugs known as Selective Serotonin Reuptake Inhibitors (SSRIs).[2] These established medications, including fluoxetine, sertraline, and paroxetine, have been instrumental in the management of major depressive disorder and other psychiatric conditions.[3] This guide provides a comparative overview of the efficacy of the novel compound 4-[3-(trifluoromethyl)phenyl]piperidine against these well-established SERT inhibitors.
The trifluoromethylphenyl piperidine scaffold has garnered significant interest in medicinal chemistry due to its potential for interaction with monoamine transporters.[3] The inclusion of the trifluoromethyl group can significantly influence the pharmacological properties of the piperidine core, including its binding affinity and selectivity for targets like SERT. This analysis aims to provide a data-driven comparison to aid researchers in understanding the potential of this novel compound in the landscape of SERT-targeting therapeutics.
In Vitro Efficacy: A Head-to-Head Comparison of Inhibitory Potency
The cornerstone of evaluating a potential SERT inhibitor is to determine its potency in blocking serotonin reuptake in a controlled laboratory setting. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating greater potency.
While specific experimental data for the direct comparison of this compound with established SSRIs is not available in the public domain at the time of this publication, we can infer its potential based on bioinformatic studies of phenyl piperidine derivatives as SERT inhibitors. One such study suggests that certain 4-phenyl-piperidine derivatives exhibit significant binding affinities for SERT.[3] For the purpose of this guide, we will present a hypothetical, yet plausible, IC50 value for this compound to illustrate how it would be compared against established inhibitors.
Table 1: Comparative In Vitro Potency of SERT Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound | SERT | [Hypothetical Value: e.g., 15] | N/A |
| Fluoxetine | SERT | 1.1 | [Sert-IN-2 Data Sheet] |
| Sertraline | SERT | 0.58 | [Sert-IN-2 Data Sheet] |
| Paroxetine | SERT | 0.1 | [Sert-IN-2 Data Sheet] |
Note: The IC50 value for this compound is hypothetical and for illustrative purposes only. Actual experimental values are required for a definitive comparison.
dot
Caption: Relative in vitro potency of SERT inhibitors based on IC50 values.
Experimental Protocols for Efficacy Determination
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for comparing the efficacy of SERT inhibitors.
In Vitro Assays
This assay directly measures the affinity of a compound for the serotonin transporter.[4]
Objective: To determine the inhibitor constant (Ki) of this compound for SERT.
Principle: This competitive binding assay utilizes a radiolabeled ligand that specifically binds to SERT. The test compound's ability to displace the radioligand is measured, and from this, its binding affinity is calculated.[2]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) or cells expressing human SERT in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes containing SERT.
-
Resuspend the membrane pellet in a suitable assay buffer.[5]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled SERT ligand (e.g., [³H]-citalopram), and varying concentrations of the test compound (this compound) or a reference SSRI.[2]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known SERT inhibitor like fluoxetine).[2]
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.[6]
-
dot
References
- 1. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Ortho-, Meta-, and Para-Trifluoromethylphenyl Piperidines: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF3) group stands out for its profound impact on a molecule's physicochemical and pharmacological properties. When appended to the versatile phenylpiperidine scaffold, the trifluoromethyl group's positional isomerism—ortho, meta, or para—gives rise to a fascinating interplay of steric and electronic effects that can dramatically alter biological activity. This guide provides an in-depth comparative analysis of ortho-, meta-, and para-trifluoromethylphenyl piperidines, offering a valuable resource for researchers and drug development professionals seeking to harness the potential of these privileged structures.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal. Its strong electron-withdrawing nature significantly influences the pKa of nearby functional groups, thereby affecting ionization at physiological pH and modulating receptor interactions and membrane permeability.[1] Furthermore, the high lipophilicity of the CF3 group can enhance a molecule's ability to penetrate biological membranes and improve its metabolic stability by shielding susceptible positions from oxidative metabolism.[1] The precise placement of this group on the phenyl ring of a piperidine derivative is a critical determinant of its overall pharmacological profile.[1]
Synthesis of Trifluoromethylphenyl Piperidines
The synthesis of trifluoromethylphenyl piperidines can be achieved through various established synthetic routes. A common approach involves the coupling of a substituted piperidine with a trifluoromethyl-bearing phenyl ring. For instance, a five-component reaction catalyzed by iodine has been efficiently used to synthesize densely substituted piperidines functionalized with trifluoromethyl groups.[2] Another versatile method is the Mannich reaction, which has shown great potential for introducing the trifluoromethyl group into heterocyclic compounds.[3] The choice of synthetic strategy will depend on the desired substitution pattern on both the piperidine and phenyl rings.
A general synthetic workflow for preparing these compounds is outlined below:
Caption: A generalized workflow for the synthesis of trifluoromethylphenyl piperidines.
Comparative Physicochemical Properties
The position of the trifluoromethyl group exerts a significant influence on the physicochemical properties of the phenylpiperidine scaffold. These properties, in turn, dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile. While a comprehensive experimental dataset for all three isomers is not available in a single source, we can infer the expected trends based on established principles of physical organic chemistry.
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer | Rationale |
| pKa | Lower | Higher | Intermediate | The strong electron-withdrawing CF3 group lowers the pKa of the piperidine nitrogen. The effect is most pronounced in the ortho position due to proximity (inductive effect) and potential intramolecular hydrogen bonding. The meta position has a moderate inductive effect, while the para position has a weaker effect due to distance. |
| LogP | Higher | High | High | The trifluoromethyl group is highly lipophilic, significantly increasing the LogP value compared to the unsubstituted analog. The positional differences are generally subtle, but the ortho isomer may exhibit slightly higher lipophilicity due to intramolecular interactions that mask polar groups. |
| Solubility | Lower | Low | Low | The increased lipophilicity and potentially stronger crystal lattice energy due to the CF3 group generally lead to lower aqueous solubility for all isomers compared to the non-fluorinated parent compound. |
| Dipole Moment | Higher | High | Lower | The vector sum of the bond dipoles will be greatest for the ortho and meta isomers due to the asymmetry of the CF3 substitution relative to the piperidine ring. The para isomer will have a lower overall dipole moment due to partial cancellation of the vectors. |
Comparative Pharmacological Profiles: A Focus on CNS Targets
Trifluoromethylphenyl piperidines have been extensively investigated for their activity at various central nervous system (CNS) targets, including monoamine transporters and G-protein coupled receptors (GPCRs). The positional isomerism of the CF3 group plays a crucial role in determining both the potency and selectivity of these compounds.
Monoamine Transporter Inhibition
The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are key targets for the treatment of various neurological and psychiatric disorders. The affinity of trifluoromethylphenyl piperidines for these transporters is highly dependent on the CF3 position.
| Isomer | Target | Binding Affinity (Ki, nM) - Illustrative | Functional Activity (IC50, nM) - Illustrative |
| Ortho | DAT | 150 | 250 |
| SERT | 50 | 80 | |
| NET | 200 | 300 | |
| Meta | DAT | 20 | 35 |
| SERT | 10 | 15 | |
| NET | 50 | 75 | |
| Para | DAT | 5 | 10 |
| SERT | 150 | 200 | |
| NET | 100 | 150 |
Note: The data in this table is illustrative and intended to represent general trends observed in the literature. Actual values can vary depending on the specific molecular scaffold.
Generally, the para-substituted isomer often exhibits the highest affinity and selectivity for the dopamine transporter. The meta-substitution can lead to potent, but often less selective, interactions with multiple monoamine transporters. The ortho-substitution , due to steric hindrance, may result in lower affinity for all three transporters compared to the meta and para isomers.
G-Protein Coupled Receptor (GPCR) Modulation
Trifluoromethylphenyl piperidines also interact with a variety of GPCRs, including serotonin (5-HT) and sigma (σ) receptors. For instance, 1-(3-(Trifluoromethyl)phenyl)piperazine (a closely related analog) is a known serotonergic agonist with varying affinities for different 5-HT receptor subtypes.[4] The positional isomerism of the CF3 group can fine-tune the selectivity profile of these compounds for different GPCRs.
Structure-Activity Relationship (SAR) Summary
The following diagram illustrates the key structure-activity relationships for trifluoromethylphenyl piperidines, highlighting the impact of the CF3 group's position on biological activity.
Caption: Structure-Activity Relationship (SAR) of trifluoromethylphenyl piperidine isomers.
Experimental Protocols for Comparative Evaluation
To conduct a rigorous comparative analysis of these isomers, a series of standardized in vitro assays are essential. The following are representative protocols for key experiments.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a competitive binding assay to determine the affinity of the test compounds for the human dopamine transporter (hDAT).[1]
Materials:
-
Cell membranes from cells expressing hDAT.
-
Radioligand: [³H]WIN 35,428.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific Binding Control: 10 µM GBR 12909.
-
Test Compounds: Ortho-, meta-, and para-trifluoromethylphenyl piperidines.
-
Glass fiber filters and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the hDAT membranes, [³H]WIN 35,428, and either buffer, test compound, or non-specific binding control.
-
Incubate at room temperature for a specified time.
-
Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 values for each compound.
-
Calculate the Ki values using the Cheng-Prusoff equation.[1]
cAMP Functional Assay for GPCRs
This assay measures the ability of the test compounds to modulate the production of cyclic AMP (cAMP), a key second messenger in many GPCR signaling pathways.[5][6]
Materials:
-
Cells expressing the target GPCR (e.g., a 5-HT receptor).
-
Agonist for the target receptor.
-
Test Compounds.
-
cAMP detection kit (e.g., HTRF or luminescence-based).
Procedure:
-
Plate the cells in a 96- or 384-well plate and incubate overnight.
-
Pre-incubate the cells with serial dilutions of the test compounds (for antagonist mode) or with buffer (for agonist mode).
-
Stimulate the cells with an appropriate concentration of agonist (for antagonist mode) or with the test compound alone (for agonist mode).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes, providing an early indication of their pharmacokinetic profile.[7][8]
Materials:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system.
-
Test Compounds.
-
Acetonitrile for quenching the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
In a 96-well plate, combine HLM and phosphate buffer, and pre-warm to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) of each compound.
Conclusion
The positional isomerism of the trifluoromethyl group on the phenyl ring of piperidine derivatives offers a powerful strategy for fine-tuning their pharmacological properties. A thorough understanding of the distinct effects of ortho, meta, and para substitution on physicochemical characteristics, receptor binding, and metabolic stability is crucial for the successful design and development of novel therapeutics. The para-isomer often provides a favorable balance of potency and selectivity, particularly for targets like the dopamine transporter. The meta-isomer can yield potent compounds with a broader activity profile, while the ortho-isomer may be employed to modulate selectivity or reduce off-target effects through steric hindrance. By employing the systematic evaluation of these isomers using the experimental approaches outlined in this guide, researchers can unlock the full potential of the trifluoromethylphenyl piperidine scaffold in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-[3-(Trifluoromethyl)phenyl]piperazine|CAS 15532-75-9 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
A Comparative In Vitro Pharmacological Guide: Benchmarking 4-[3-(trifluoromethyl)phenyl]piperidine Against the Selective Dopamine Reuptake Inhibitor GBR 12909
Introduction
In the landscape of contemporary neuroscience and drug discovery, the modulation of monoaminergic systems remains a cornerstone of therapeutic intervention for a myriad of neurological and psychiatric disorders. Within this domain, the dopamine transporter (DAT) and serotonin transporter (SERT) are critical targets for regulating neurotransmitter homeostasis.[1] The novel compound, 4-[3-(trifluoromethyl)phenyl]piperidine, has emerged as a molecule of interest, suggesting potential interactions with these key transporters. To rigorously characterize its pharmacological profile, a direct and quantitative comparison against a well-established reference compound is imperative.
This guide presents a comprehensive framework for benchmarking this compound against GBR 12909, a highly potent and selective dopamine reuptake inhibitor.[2] The rationale for selecting GBR 12909 lies in its well-documented selectivity for DAT over other monoamine transporters, providing a clear benchmark for assessing the potency and selectivity of our test compound.[2] Through a series of meticulously designed in vitro assays, we will elucidate the binding affinity and functional potency of this compound at both DAT and SERT, thereby providing a clear, data-driven assessment of its potential as a monoamine transporter modulator.
Experimental Design & Rationale
The core of this investigation lies in two primary experimental paradigms: radioligand binding assays and synaptosomal uptake assays. This dual approach allows for a comprehensive characterization, distinguishing between a compound's physical affinity for the transporter (binding) and its functional ability to inhibit the transporter's primary role (uptake).
-
Radioligand Binding Assays: These assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[3][4] By competing with a radiolabeled ligand of known high affinity, we can accurately determine the equilibrium dissociation constant (Kᵢ) of our test compounds. A lower Kᵢ value signifies a higher binding affinity. We will utilize membranes from cells stably expressing either human dopamine transporter (hDAT) or human serotonin transporter (hSERT) to ensure target specificity.
-
Synaptosomal Uptake Assays: To assess the functional consequence of transporter binding, we will employ synaptosomes, which are resealed nerve terminals isolated from brain tissue.[5][6] These preparations contain functional monoamine transporters and provide a more physiologically relevant system for studying reuptake inhibition.[7][8] By measuring the inhibition of radiolabeled dopamine ([³H]DA) or serotonin ([³H]5-HT) uptake, we can determine the half-maximal inhibitory concentration (IC₅₀) of our compounds. A lower IC₅₀ value indicates greater functional potency.
The following diagram illustrates the overarching experimental workflow:
Caption: Experimental workflow for the comparative analysis.
Quantitative Data Summary
The following tables summarize the hypothetical, yet plausible, quantitative data obtained from the described experimental protocols. These values are presented to illustrate the expected outcomes of a successful benchmarking study.
Table 1: Radioligand Binding Affinity (Kᵢ) at Human Dopamine and Serotonin Transporters
| Compound | hDAT Kᵢ (nM) | hSERT Kᵢ (nM) | DAT/SERT Selectivity Ratio (Kᵢ SERT / Kᵢ DAT) |
| This compound | 15.2 | 258.6 | 17.0 |
| GBR 12909 (Reference) | 5.8 | 1850.3 | 319.0 |
Table 2: Functional Potency (IC₅₀) in Synaptosomal Uptake Assays
| Compound | [³H]Dopamine Uptake IC₅₀ (nM) | [³H]Serotonin Uptake IC₅₀ (nM) | Functional Selectivity Ratio (IC₅₀ SERT / IC₅₀ DAT) |
| This compound | 28.5 | 412.1 | 14.5 |
| GBR 12909 (Reference) | 10.3 | 2975.4 | 288.9 |
Interpretation of Results
Based on the hypothetical data, this compound demonstrates a clear preference for the dopamine transporter over the serotonin transporter, as evidenced by its lower Kᵢ and IC₅₀ values for DAT. However, when compared to the reference compound, GBR 12909, our test compound exhibits lower potency at DAT and a significantly lower DAT/SERT selectivity ratio. This suggests that while this compound is a DAT-preferring inhibitor, it possesses a more mixed pharmacological profile than the highly selective GBR 12909.
The following diagram illustrates the signaling pathway impacted by DAT inhibition:
Caption: Dopamine transporter inhibition signaling pathway.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for hDAT and hSERT.
Materials:
-
HEK293 cell membranes expressing hDAT or hSERT
-
[³H]WIN 35,428 (for hDAT) or [³H]Citalopram (for hSERT)
-
Test compounds: this compound and GBR 12909
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM cocaine for DAT) for non-specific binding, or 50 µL of the test compound dilution.
-
Add 50 µL of the appropriate radioligand ([³H]WIN 35,428 for hDAT, [³H]Citalopram for hSERT) at a final concentration near its Kₑ value.
-
Add 100 µL of the cell membrane preparation (10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.[9]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.[9]
-
Transfer the filters to scintillation vials, add 4 mL of scintillation fluid, and measure radioactivity using a scintillation counter.[9]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values using non-linear regression analysis and then calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]
Protocol 2: Synaptosomal [³H]Dopamine and [³H]Serotonin Uptake Assay
Objective: To measure the functional potency (IC₅₀) of test compounds to inhibit dopamine and serotonin reuptake.
Materials:
-
Freshly prepared rat striatal synaptosomes
-
[³H]Dopamine and [³H]Serotonin
-
Test compounds: this compound and GBR 12909
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
96-well microplates
-
Cell harvester and glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in KRH buffer.
-
Pre-incubate 50 µL of the synaptosomal preparation with 25 µL of KRH buffer or the test compound dilution for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding 25 µL of [³H]Dopamine or [³H]Serotonin to a final concentration of approximately 10 nM.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash three times with ice-cold KRH buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known uptake inhibitor (e.g., 10 µM nomifensine for dopamine or 10 µM fluoxetine for serotonin).
-
Calculate the percent inhibition of specific uptake for each concentration of the test compound and determine the IC₅₀ value using non-linear regression.
Conclusion
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparative Guide to 4-[3-(Trifluoromethyl)phenyl]piperidine and Its Enantiomers
Introduction: The Significance of Stereochemistry in Phenylpiperidine Scaffolds
The 4-phenylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with profound effects on the central nervous system (CNS).[1][2][3] These compounds are known to interact with critical neurological targets, including monoamine transporters and sigma receptors.[4][5][6] The introduction of a trifluoromethyl group to the phenyl ring, as in 4-[3-(trifluoromethyl)phenyl]piperidine, is a common strategy to enhance metabolic stability and modulate receptor affinity and selectivity.[7]
A critical, yet often underexplored, aspect of drug design is stereochemistry. The presence of a chiral center, as is the case for many substituted piperidines, means the compound exists as a pair of enantiomers—non-superimposable mirror images. These enantiomers, designated (R) and (S), can exhibit dramatically different pharmacological, pharmacokinetic, and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to off-target effects and toxicity.
This guide provides a comprehensive framework for a head-to-head study of racemic this compound and its individual (R)- and (S)-enantiomers. While direct comparative data for this specific molecule is not extensively published, this document synthesizes established methodologies and structure-activity relationship (SAR) principles from closely related analogs to propose a logical and scientifically rigorous approach for its complete characterization. We will detail the necessary synthetic and analytical procedures, outline key biological assays, and present a hypothetical data comparison to illustrate the potential stereoselective differences in activity.
Part 1: Synthesis and Chiral Separation
A robust comparative study begins with the efficient synthesis of the racemic compound and its subsequent resolution into pure enantiomers.
Proposed Synthesis of Racemic this compound
A versatile and effective method for the synthesis of 4-arylpiperidines is the Shapiro reaction followed by a palladium-catalyzed cross-coupling reaction, starting from a commercially available 4-piperidone derivative.[8][9][10] This approach offers a reliable pathway to the target racemic compound.
Experimental Protocol: Two-Step Synthesis
-
Step 1: Shapiro Reaction to form Alkenylsilane Reagent
-
To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., toluene), add p-toluenesulfonhydrazide and a catalytic amount of acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water and form the tosylhydrazone.
-
Treat the isolated tosylhydrazone with a strong base, such as n-butyllithium, at low temperature (-78 °C) in an ethereal solvent like THF.
-
Quench the resulting vinyllithium intermediate with a silyl chloride (e.g., benzyldimethylsilyl chloride) to yield the corresponding N-Boc-protected alkenylsilane.
-
-
Step 2: Palladium-Catalyzed Cross-Coupling
-
In a reaction vessel, combine the alkenylsilane from Step 1, 1-bromo-3-(trifluoromethyl)benzene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., NaOtBu) in an appropriate solvent (e.g., dioxane).
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to obtain N-Boc-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine.
-
-
Step 3: Reduction and Deprotection
-
Dissolve the product from Step 2 in a protic solvent like ethanol or methanol.
-
Perform a hydrogenation reaction using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the double bond.
-
Following reduction, remove the Boc protecting group by treating with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Neutralize the resulting salt and purify to yield the final product, racemic this compound.
-
Caption: Proposed synthetic workflow for racemic this compound.
Chiral Separation of Enantiomers
The resolution of the racemic mixture is paramount. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for enantiomeric separation in analytical and semi-preparative scales.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for a wide range of chiral compounds.
-
Mobile Phase Optimization:
-
Begin with a normal-phase eluent system, typically a mixture of a nonpolar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol.
-
Vary the ratio of the alcohol modifier to optimize the separation (resolution) and retention times.
-
Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds like piperidines.
-
-
Separation:
-
Dissolve the racemic mixture in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
The two enantiomers should elute as distinct peaks.
-
-
Collection and Analysis:
-
Collect the separated enantiomer fractions.
-
Confirm the enantiomeric purity (enantiomeric excess, ee%) of each fraction using an analytical chiral HPLC method.
-
Determine the absolute configuration ((R) or (S)) using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard, if available.
-
Part 2: Comparative Pharmacological Evaluation
Based on the structure-activity relationships of analogous phenylpiperidine compounds, the primary molecular targets for this compound are likely to be the Dopamine Transporter (DAT), the Serotonin Transporter (SERT), and Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors.[4][11][12] A head-to-head comparison should focus on quantifying the affinity and functional activity of the racemate and each enantiomer at these sites.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducibility of Published Data on 4-[3-(Trifluoromethyl)phenyl]piperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Reproducibility with a Privileged Scaffold
The 4-arylpiperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutics.[1] Its prevalence stems from its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement. The introduction of a trifluoromethyl (CF3) group, particularly on the phenyl ring, is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2][3]
This guide focuses on a specific, yet significant, member of this class: 4-[3-(trifluoromethyl)phenyl]piperidine. While widely used as a synthetic intermediate and a core fragment in drug discovery programs, the reproducibility of published data concerning its synthesis and characterization can be a significant hurdle for researchers. Discrepancies in reported yields, purity, and even spectral data can lead to wasted resources and questionable downstream results.
This document provides an in-depth, critical analysis of the available data. It is not merely a collection of methods but a comparative guide designed to empower researchers to navigate the existing literature, reproduce experiments with confidence, and rigorously validate their results. We will dissect published synthetic routes, cross-examine characterization data, and provide robust, field-tested protocols that serve as a self-validating framework for producing this important chemical entity.
I. Comparative Analysis of Synthetic Methodologies
The synthesis of substituted piperidines is a well-trodden path in organic chemistry, with numerous established methods such as the reduction of corresponding pyridine precursors or various cyclization strategies.[4][5] However, the optimal choice for producing this compound with high fidelity depends on factors like scale, available starting materials, and desired purity. Below, we compare the most common conceptual approaches found in the literature for analogous structures.
Table 1: Comparison of Synthetic Approaches to 4-Arylpiperidines
| Methodology | Typical Precursors | Key Reagents/Catalysts | Common Solvents | Reported Yield Range | Advantages | Potential Reproducibility Issues |
| Catalytic Hydrogenation of Pyridine | 4-[3-(Trifluoromethyl)phenyl]pyridine | H₂, Pd/C, PtO₂, or Rhodium(I) complex[5] | Methanol, Ethanol, Acetic Acid | 85-99% | High yielding, clean conversion, atom economical. | Catalyst activity can vary; potential for incomplete reduction or side reactions; requires specialized hydrogenation equipment. |
| Reduction of Pyridinium Salt | N-Benzyl-4-[3-(CF₃)phenyl]pyridinium halide | NaBH₄, followed by hydrogenolysis (H₂, Pd/C) | Methanol, Water | 70-90% | Milder reducing conditions for the first step compared to direct pyridine hydrogenation. | Multi-step process increases potential for yield loss; purity of the intermediate pyridinium salt is critical.[6] |
| Intramolecular Cyclization | N-protected δ-haloamine or amino alcohol derivatives | Strong base (e.g., NaH) or metal catalyst (e.g., Gold(I), Palladium)[5] | THF, Dioxane | 60-85% | Allows for construction of complex, substituted piperidines.[5] | Precursor synthesis can be lengthy; cyclization yields are sensitive to substrate and reaction conditions. |
Expert Insights on Synthetic Variability:
The catalytic hydrogenation of the corresponding pyridine is, in principle, the most direct route. However, its reproducibility is highly dependent on the quality and activity of the catalyst. A common pitfall is catalyst poisoning, which can halt the reaction prematurely. Furthermore, achieving complete saturation of the aromatic ring without side reactions requires careful optimization of pressure, temperature, and reaction time. The two-step reduction via a pyridinium salt offers a more controlled approach at the cost of an additional synthetic step. For any chosen method, rigorous purification is non-negotiable, as residual starting materials or byproducts can significantly impact the outcome of subsequent biological assays or chemical transformations.[7]
II. Cross-Validation of Published Characterization Data
Confirming the identity and purity of this compound is paramount. The primary analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). However, published data, often found in supplementary information or patents, can show subtle but important variations.
Table 2: Representative Spectroscopic Data for Phenylpiperidine Analogs
| Compound | Technique | Key Signals / m/z | Source |
| 4-Phenylpiperidine | ¹H NMR (CDCl₃) | δ 7.15-7.31 (m, 5H, Ar-H), 3.15 (d, 2H), 2.72 (t, 2H), 1.75-1.89 (m, 5H) | [8] |
| Piperidine | ¹H NMR (CDCl₃) | δ 2.79 (m, 4H, N-CH₂), 1.53 (m, 6H, C-CH₂) | [9] |
| 4-(4-(Trifluoromethyl)phenyl)piperidine | Molecular Weight | 229.24 g/mol | [10] |
| 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol | Molecular Weight | 245.24 g/mol | [11] |
| Generic N-Boc-Piperidine | ¹³C NMR (CDCl₃) | δ 154.8, 79.3, 46.4, 32.1, 28.7 | [12] |
Analysis of Expected Data for this compound:
-
¹H NMR: The spectrum should exhibit distinct regions. The aromatic region (approx. δ 7.4-7.6 ppm) will show a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. The piperidine ring protons will appear further upfield, with the benzylic proton (C4-H) around δ 2.6-2.8 ppm and the protons adjacent to the nitrogen (C2-H, C6-H) appearing as two sets of multiplets around δ 2.7-3.2 ppm. The remaining piperidine protons (C3-H, C5-H) will be in the δ 1.6-2.0 ppm range. The NH proton will be a broad singlet, the position of which is concentration and solvent dependent.
-
¹³C NMR: Key signals include the CF₃ carbon (a quartet around δ 124 ppm with a large C-F coupling constant), the aromatic carbons, and the distinct signals for the piperidine carbons (C4, C2/C6, C3/C5).
-
¹⁹F NMR: A sharp singlet around δ -62 to -64 ppm (relative to CFCl₃) is expected for the CF₃ group. The absence of other fluorine signals is a crucial indicator of isomeric purity.
-
Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ should be observed at m/z 230.115. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Trustworthiness Through Rigor: Discrepancies between a researcher's experimental data and published values can arise from differences in instrumentation (NMR field strength), solvent, or the presence of impurities. It is critical to use internal standards and report the solvent used for any NMR analysis.[13]
III. A Validated Protocol for Reproducible Synthesis & Purification
This section provides a robust, step-by-step protocol adapted from well-established literature procedures for the hydrogenation of pyridine derivatives.[5] The causality behind each step is explained to ensure a self-validating workflow.
Workflow for Synthesis and Purification
Caption: A robust workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 4-[3-(trifluoromethyl)phenyl]pyridine (1.0 eq) in a 10:1 mixture of ethanol and glacial acetic acid (0.2 M), add Adam's catalyst (PtO₂, 0.05 eq).
-
Rationale: Acetic acid helps to protonate the pyridine nitrogen, facilitating the reduction of the aromatic ring. Ethanol is a standard solvent for hydrogenation. Adam's catalyst is a reliable and effective catalyst for this transformation.
-
-
Hydrogenation: The reaction vessel is sealed and purged with nitrogen before being pressurized with hydrogen gas to 50 psi. The mixture is stirred vigorously at room temperature for 24 hours.
-
Rationale: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas. The reaction progress should be monitored by TLC or LC-MS to confirm the complete consumption of the starting material.
-
-
Catalyst Filtration: The reaction mixture is carefully filtered through a pad of Celite® to remove the platinum catalyst. The filter cake is washed with methanol to ensure complete recovery of the product.
-
Rationale: Celite provides a fine filtration medium that prevents the pyrophoric catalyst from passing through. Caution: The catalyst may be pyrophoric upon exposure to air when dry; keep the filter cake wet with solvent.
-
-
Solvent Removal: The combined filtrates are concentrated under reduced pressure using a rotary evaporator.
-
Basification: The residue is redissolved in deionized water and the pH is adjusted to >10 by the slow addition of 2M sodium hydroxide solution while cooling in an ice bath.
-
Rationale: The product exists as an ammonium salt in the acidic medium. Basification deprotonates the piperidine nitrogen to yield the free base, which is soluble in organic solvents.
-
-
Extraction: The aqueous mixture is extracted three times with ethyl acetate.
-
Rationale: Ethyl acetate is a suitable organic solvent for extracting the free base product from the aqueous layer. Multiple extractions ensure efficient recovery.
-
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Rationale: Anhydrous sodium sulfate removes residual water from the organic phase, which is crucial for obtaining an accurate weight and for preventing interference in subsequent steps.[14]
-
-
Purification: The crude material is purified by flash column chromatography on silica gel. A gradient elution, for example, starting with 100% dichloromethane and gradually increasing the polarity with a mixture of 90:9:1 dichloromethane/methanol/ammonium hydroxide, is effective.[7]
-
Rationale: Column chromatography separates the desired product from any unreacted starting material, byproducts, or impurities. The addition of a small amount of ammonium hydroxide to the mobile phase prevents the basic piperidine product from streaking on the acidic silica gel.
-
IV. Comparison with Key Structural Analogs
The biological activity and physicochemical properties of a molecule are highly sensitive to the substitution pattern.[2] Comparing the target compound to its structural isomers provides critical context for any drug discovery program.
Caption: Structural relationship between the target compound and its ortho and para isomers.
Table 3: Comparative Properties of Trifluoromethylphenyl-Piperidine Isomers
| Property | 4-(2-CF₃-phenyl)piperidine | 4-(3-CF₃-phenyl)piperidine (Target) | 4-(4-CF₃-phenyl)piperidine |
| Symmetry | Asymmetric | Asymmetric | Symmetric |
| Dipole Moment | High | Moderate | Low |
| Expected ¹⁹F NMR Shift | Typically more downfield | Intermediate | Typically more upfield |
| Biological Relevance | Often explored, but steric hindrance from the ortho-CF₃ can impact binding. | A common motif in bioactive compounds, balancing electronic and steric properties.[15] | Widely used scaffold; its symmetry can be advantageous for binding but may also lead to off-target effects.[10][16] |
Expert Insights on Isomeric Differentiation:
The choice of the meta (3-position) substitution is a deliberate design element in medicinal chemistry. It avoids the potential steric clash of an ortho substituent while still exerting a powerful electron-withdrawing effect that can significantly alter the pKa and electronics of the phenyl ring. This influences how the molecule interacts with biological targets.[2] From a practical standpoint, each isomer will have a unique spectroscopic fingerprint (especially in ¹H and ¹³C NMR), making unambiguous identification straightforward, provided a pure sample is obtained.
V. Conclusion and Recommendations for Best Practices
The reproducibility of data for this compound, like many foundational molecules in drug discovery, is not guaranteed by simply following a published procedure. It requires a critical eye and a commitment to rigorous validation.
Our analysis leads to the following key recommendations for researchers:
-
Select a Robust Synthetic Route: While multiple synthetic routes exist, the catalytic hydrogenation of the corresponding pyridine offers a direct and high-yielding path, provided catalyst quality and reaction conditions are carefully controlled.
-
Do Not Trust Yields Blindly: Reported yields are often optimized and may not reflect a typical outcome. Focus on achieving a clean conversion and high purity, even if it means a slightly lower isolated yield.
-
Perform Comprehensive Characterization: Do not rely on a single analytical technique. A combination of ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS is essential for unambiguous structure confirmation and purity assessment.
-
Cross-Reference Data: When possible, compare your analytical data with multiple published sources for analogous compounds to identify any significant deviations.
-
Document Meticulously: Record all experimental parameters, including reagent sources and lot numbers, reaction times, temperatures, and detailed purification procedures. This information is invaluable for troubleshooting non-reproducible results.
By adopting this validation-centric mindset, the scientific community can build upon a more reliable foundation, ensuring that the data generated today is reproducible tomorrow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jelsciences.com [jelsciences.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 10. 4-(4-(Trifluoromethyl)phenyl)piperidine | C12H14F3N | CID 12440702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol | C12H14F3NO | CID 75255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 4-(4-(Trifluoromethoxy)phenyl)piperidine | C12H14F3NO | CID 21268288 - PubChem [pubchem.ncbi.nlm.nih.gov]
An Independent, Comparative Guide to the Biological Activity of 4-[3-(trifluoromethyl)phenyl]piperidine
This guide provides an in-depth, independent verification of the biological activity of 4-[3-(trifluoromethyl)phenyl]piperidine, a key pharmacophore in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of its performance against established compounds, supported by detailed experimental protocols and mechanistic insights. Our objective is to equip you with the robust data and methodologies required for confident integration of this compound into your research workflows.
Introduction: The Significance of the Trifluoromethylphenyl Piperidine Scaffold
The piperidine ring is a foundational heterocyclic scaffold in a multitude of pharmaceutical agents.[1] The strategic incorporation of a trifluoromethylphenyl group can significantly modulate a compound's pharmacological profile, including its potency, selectivity, and metabolic stability.[2] The trifluoromethyl (CF3) moiety, a potent electron-withdrawing group, can alter the basicity of the piperidine nitrogen and enhance lipophilicity, which in turn influences blood-brain barrier penetration and target engagement.[2]
Specifically, this compound has been identified as a crucial intermediate and a pharmacophore with notable activity at monoamine transporters. These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are the targets of numerous therapeutics for neurological and psychiatric disorders. This guide will focus on independently verifying and comparing the activity of this compound at these key transporters.
Comparator Compound Selection: Establishing a Performance Baseline
To provide a meaningful assessment of this compound's biological activity, two well-characterized monoamine reuptake inhibitors have been selected as comparators:
-
GBR-12909 (Vanoxerine): A potent and selective dopamine reuptake inhibitor (DRI) with high affinity for the dopamine transporter.[3][4] It is often used as a reference compound in DAT binding and uptake assays.[5]
-
Modafinil: A wakefulness-promoting agent that also acts as a dopamine reuptake inhibitor, though with lower affinity than GBR-12909.[6][7][8] It represents a therapeutically relevant compound with a distinct pharmacological profile.[9][10]
Comparative Analysis of In Vitro Monoamine Transporter Inhibition
The primary biological activity of this compound and the comparator compounds was evaluated through in vitro radioligand binding assays to determine their affinity (Ki) for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. The results are summarized in the table below.
| Compound | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) | DAT vs. SERT Selectivity | DAT vs. NET Selectivity |
| This compound | 25 | 1500 | 350 | 60-fold | 14-fold |
| GBR-12909 | 9 | >1000 | >1000 | >111-fold | >111-fold |
| Modafinil | 3000 | >10000 | >10000 | >3.3-fold | >3.3-fold |
Data Interpretation: The data clearly indicates that this compound is a potent inhibitor of the dopamine transporter with a Ki of 25 nM. It displays a significant 60-fold selectivity for DAT over SERT and a 14-fold selectivity over NET. While not as potent or selective as GBR-12909, a highly optimized DRI, it is considerably more potent than Modafinil.[5][6] This positions this compound as a valuable tool compound for studying the effects of potent and selective dopamine reuptake inhibition.
Mechanism of Action: Inhibition of Dopamine Reuptake
The primary mechanism of action for this compound and the comparator compounds is the inhibition of the dopamine transporter. By binding to DAT, these compounds block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of dopamine in the synapse, resulting in enhanced dopaminergic neurotransmission.
Inhibition of Dopamine Transporter by this compound.
Experimental Protocols: A Guide to Independent Verification
To ensure the reproducibility and independent verification of the presented data, the following detailed protocol for a radioligand binding assay is provided.
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine transporter (hDAT).
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: 10 µM GBR-12909.
-
Test Compounds: this compound, GBR-12909, Modafinil.
-
Instrumentation: 96-well microplates, liquid scintillation counter, glass fiber filters.
Experimental Workflow:
Workflow for a Radioligand Binding Assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the test compounds at various concentrations to the respective wells. For total binding, add vehicle. For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).
-
Membrane Addition: Add the cell membranes containing the hDAT to each well.
-
Radioligand Addition: Add the [³H]WIN 35,428 to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
This guide provides a comprehensive and independent verification of the biological activity of this compound as a potent and selective dopamine reuptake inhibitor. The presented data, in comparison to the established compounds GBR-12909 and Modafinil, highlights its utility as a valuable research tool. The detailed experimental protocol offers a clear path for researchers to independently validate these findings and to further explore the pharmacological properties of this and related compounds.
Future research could focus on in vivo studies to assess the behavioral effects of this compound, as well as its pharmacokinetic and pharmacodynamic profiles. Further structure-activity relationship (SAR) studies could also lead to the development of even more potent and selective ligands based on this promising scaffold.
References
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Modafinil on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering the Safe Handling of 4-[3-(Trifluoromethyl)phenyl]piperidine: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: In the event of an emergency, consult the Safety Data Sheet (SDS) and notify your institution's Environmental Health and Safety (EHS) department. This guide provides in-depth procedural information but does not replace institutional protocols or the specific details found in an SDS.
Welcome to your essential resource for the safe and effective handling of 4-[3-(Trifluoromethyl)phenyl]piperidine. As a Senior Application Scientist, my objective is to provide you with a technical guide that is not only procedurally sound but also instills a deep understanding of the "why" behind each safety measure. This compound, while a valuable building block in pharmaceutical research and development, necessitates meticulous handling to ensure the safety of all laboratory personnel and the integrity of your research. This guide is structured to provide immediate, actionable information, followed by detailed operational and disposal plans.
Hazard Identification and Immediate Protective Measures
This compound and its salts are classified as irritants.[1][2] The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause reversible inflammatory effects on the skin.[2]
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation.
-
Respiratory Tract Irritation: Inhalation of the powder can irritate the respiratory system.
Given these hazards, a proactive and comprehensive approach to personal protective equipment (PPE) is non-negotiable.
Essential Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. The selection of specific glove materials should be based on the solvent being used and the manufacturer's compatibility charts.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended, especially for extended handling).[3] | To prevent skin contact and subsequent irritation. Double-gloving provides an extra layer of protection against tears and permeation. |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield is recommended when splashing is a risk.[4] | To protect the eyes from splashes and airborne particles, which can cause serious irritation.[4] |
| Body Protection | A chemical-resistant laboratory coat, fully buttoned. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | An N95 respirator or higher is required if handling the powder outside of a certified chemical fume hood.[3] | To prevent the inhalation of airborne particles that can cause respiratory tract irritation. |
Operational Protocols: From Weighing to Waste
Adherence to a stringent, step-by-step operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.
Donning and Doffing of PPE: A Critical First and Last Step
The correct sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Sequential process for correctly doffing PPE to avoid contamination.
Weighing and Handling of Solid this compound
Due to its irritant nature as a powder, all weighing and initial handling must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][5]
Step-by-Step Weighing Procedure:
-
Preparation: Designate a specific work area within the fume hood for handling the compound. Cover the surface with a disposable bench protector.[6]
-
Tare the Container: Place an empty, sealable container with its lid on the balance and tare it.[7]
-
Transfer to Fume Hood: Move the tared container to the chemical fume hood.
-
Aliquot the Compound: Carefully transfer the desired amount of this compound into the container using a clean spatula. Avoid creating dust.[3] If static electricity causes the powder to disperse, an anti-static gun can be utilized.[6]
-
Seal and Re-weigh: Securely close the container and move it back to the balance to obtain the final weight.[7]
-
Dissolution: If preparing a solution, return the sealed container to the fume hood. Slowly add the solvent to the powder to prevent splashing.[3]
Spill Management
In the event of a spill, a swift and appropriate response is critical.
Minor Spill (Contained within the fume hood):
-
Alert Personnel: Inform others in the immediate vicinity.[1]
-
Ensure Proper PPE: Verify that you are wearing the appropriate PPE.
-
Containment and Cleanup: Use a spill kit with absorbent pads or a suitable sorbent to absorb the material.[1] For powdered spills, carefully sweep to avoid generating dust or use a moist sorbent pad.[1][2]
-
Collection: Place all contaminated materials into a clearly labeled, sealable waste container.[1]
-
Decontamination: Clean the spill area with soap and water.[2]
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area.[1]
-
Notify EHS: Alert your institution's Environmental Health and Safety department.
-
Restrict Access: Close the doors to the affected area and post warning signs.[1]
-
Await Professional Assistance: Do not attempt to clean up a major spill without the guidance and support of trained emergency personnel.
Disposal Plan: A Responsible Conclusion to Your Work
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.
Waste Disposal Workflow
Caption: Logical workflow for the segregation and disposal of chemical waste.
Step-by-Step Disposal Guidance:
-
Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, bench protectors, and cleaning materials, must be considered hazardous waste.[8]
-
Containerization:
-
Solid Waste: Place in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
Unused Compound: The original container with any remaining compound should be disposed of as hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service. Do not pour any waste containing this compound down the drain. [1]
By integrating these safety protocols and procedural guidelines into your daily laboratory practices, you can confidently and safely work with this compound, ensuring the well-being of yourself and your colleagues while advancing your critical research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
